molecular formula C29H50N7O17P3S B072004 capryloyl-CoA CAS No. 1264-52-4

capryloyl-CoA

Cat. No.: B072004
CAS No.: 1264-52-4
M. Wt: 893.7 g/mol
InChI Key: KQMZYOXOBSXMII-UHFFFAOYSA-N
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Description

capryloyl-CoA has been reported in Homo sapiens with data available.

Properties

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMZYOXOBSXMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50N7O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862615
Record name S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} octanethioate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

893.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Octanoyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1264-52-4
Record name Octanoyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Biological Role of Capryloyl-CoA in Beta-Oxidation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Capryloyl-CoA (Octanoyl-CoA, C8-CoA) acts as a pivotal metabolic node rather than a mere transient intermediate in mitochondrial beta-oxidation.[1] While its primary fate is dehydrogenation by Medium-Chain Acyl-CoA Dehydrogenase (MCAD) to fuel the tricarboxylic acid (TCA) cycle, it possesses a unique dual identity as an obligate substrate for the post-translational modification of the hunger hormone ghrelin.

This guide analyzes the kinetics of C8-CoA turnover, its pathological accumulation in MCAD deficiency (MCADD), and the specific analytical workflows required for its quantification. We provide actionable protocols for researchers investigating metabolic flux and drug targets within the mitochondrial matrix.

Biochemical Framework: The C8-CoA Node

The Beta-Oxidation Spiral

Mitochondrial beta-oxidation is a spiral pathway where fatty acyl-CoAs are shortened by two carbons per cycle.[1] this compound is the entry point for the "medium-chain" specific machinery. Unlike long-chain fatty acids (LCFAs), which require the Carnitine Palmitoyltransferase (CPT) system for entry, medium-chain fatty acids (MCFAs, C8:0) can traverse the mitochondrial membrane diffusionally before activation to C8-CoA by medium-chain acyl-CoA synthetase.[1]

Enzymology: The MCAD Nexus

Once formed, this compound is the high-affinity substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD/ACADM) .[1]

  • Reaction: Dehydrogenation of this compound to trans-2-Octenoyl-CoA.[1]

  • Mechanism: Concerted proton abstraction from the

    
    -carbon by the catalytic base (Glu376) and hydride transfer from the 
    
    
    
    -carbon to the FAD cofactor [1].[2][3]
  • Kinetics: MCAD exhibits a "bell-shaped" chain-length specificity, with peak catalytic efficiency (

    
    ) typically observed for C8-CoA and C6-CoA substrates.[1] The 
    
    
    
    for Octanoyl-CoA is in the low micromolar range (~1-3
    
    
    M), ensuring rapid turnover under normal physiological conditions [2].
Diagram 1: The Beta-Oxidation Spiral (C8 Focus)

BetaOxidation cluster_legend Key C8_Acid Caprylic Acid (C8:0) C8_CoA This compound (C8-CoA) C8_Acid->C8_CoA Activation (+ATP, +CoA) C8_Enoyl Trans-2-Octenoyl-CoA C8_CoA->C8_Enoyl -2e- (FAD->FADH2) C8_Hydroxy 3-Hydroxy-Octanoyl-CoA C8_Enoyl->C8_Hydroxy +H2O C8_Keto 3-Keto-Octanoyl-CoA C8_Hydroxy->C8_Keto -2e- (NAD->NADH) C6_CoA Hexanoyl-CoA (C6-CoA) C8_Keto->C6_CoA +CoA AcetylCoA Acetyl-CoA C8_Keto->AcetylCoA Release ACS Acyl-CoA Synthetase MCAD MCAD (Dehydrogenase) MCAD->C8_CoA ECHS1 Enoyl-CoA Hydratase HADH 3-Hydroxyacyl-CoA Dehydrogenase KAT Thiolase Legend_Substrate Substrate Legend_Enzyme Critical Enzyme

Caption: The C8-CoA flux node. MCAD catalyzes the rate-limiting dehydrogenation step.[4] C8-CoA is the primary substrate accumulating if MCAD is inhibited.

The Signaling Interface: Ghrelin Octanoylation[6]

Beyond energy production, C8-CoA is a substrate for Ghrelin O-Acyltransferase (GOAT) .[1] This membrane-bound enzyme attaches the octanoyl moiety to Serine-3 of the pro-ghrelin peptide.[5]

  • Biological Impact: Only octanoylated ghrelin can bind the Growth Hormone Secretagogue Receptor (GHS-R1a).[1][6] This modification is essential for ghrelin's orexigenic (appetite-stimulating) and glucoregulatory functions [3].[1]

  • Substrate Specificity: GOAT shows high specificity for C8-CoA over C10 or C6 species, linking dietary medium-chain fatty acid availability directly to endocrine signaling.[1]

Pathophysiology: MCAD Deficiency & Toxicity[8][9][10][11]

In Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), the dehydrogenation of C8-CoA is impaired.[1][7] This leads to a distinct metabolic crisis profile.

Mechanism of Accumulation

When MCAD is defective (commonly the K304E/c.985A>G mutation), C8-CoA cannot be processed. The mitochondrial matrix attempts to relieve this "CoA trapping" via Carnitine Palmitoyltransferase 2 (CPT2) or Carnitine Octanoyltransferase (CROT) , converting C8-CoA to Octanoylcarnitine (C8-carnitine) .[1]

  • Diagnostic Marker: Elevated plasma C8-carnitine is the gold standard for MCADD diagnosis via newborn screening [4].

Toxicity Cascade

Accumulating C8-CoA and its hydrolysis product, octanoate, exert direct mitochondrial toxicity:

  • Uncoupling: Octanoate acts as a weak uncoupler of oxidative phosphorylation.

  • Inhibition: C8-CoA inhibits the Glycine Cleavage System and other dehydrogenases, contributing to secondary hyperammonemia.

  • CoA Depletion: Sequestration of free CoA as C8-CoA limits the pool available for the TCA cycle (at

    
    -ketoglutarate dehydrogenase) and urea cycle (N-acetylglutamate synthesis) [5].[1]
    
Diagram 2: Toxicity Pathways in MCAD Deficiency

Toxicity Deficiency MCAD Mutation (Loss of Function) C8_CoA_Accum Accumulation of This compound Deficiency->C8_CoA_Accum Blocks Flux Trap CoA Trapping C8_CoA_Accum->Trap Carnitine Conversion to Octanoylcarnitine C8_CoA_Accum->Carnitine CPT2/CROT Inhibition Enzyme Inhibition (Pyruvate Carboxylase) C8_CoA_Accum->Inhibition Uncoupling Mitochondrial Uncoupling C8_CoA_Accum->Uncoupling Ammonia Hyperammonemia Trap->Ammonia Reduced NAGS DxMarker Plasma Marker (C8-Carnitine) Carnitine->DxMarker Hypoglycemia Hypoketotic Hypoglycemia Inhibition->Hypoglycemia Reduced Gluconeogenesis

Caption: Pathological cascade driven by C8-CoA accumulation.[1] Note the bifurcation into diagnostic markers (C8-Carnitine) and toxic physiological effects.[1]

Analytical Methodologies: Quantifying C8-CoA

Accurate quantification of intracellular acyl-CoAs requires preventing the hydrolysis of the high-energy thioester bond.

Protocol: LC-MS/MS Quantification

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM).[1]

StepProcedureCritical Note (Expert Insight)
1. Lysis Homogenize tissue in cold 10% TCA or 5% SSA (Sulfosalicylic Acid).[1]Do NOT use base. Thioesters are labile at pH > 7. Acid precipitates protein while stabilizing CoA.
2. Internal Std Spike with

-Acetyl-CoA or

-Pentcanoyl-CoA.[1]
Essential for correcting matrix effects and ionization suppression.
3. Clean-up Solid Phase Extraction (SPE) using weak anion exchange (WAX) cartridges.[1]Alternative: Some protocols skip SPE for short chains to prevent loss. For C8-CoA, SPE is generally safe if pH is controlled.[1]
4. LC Separation C18 Reverse Phase Column. Mobile Phase: Ammonium Acetate/Methanol gradient.Use ammonium hydroxide to adjust pH to ~5.0-6.0 for optimal peak shape, but keep run times short.[1]
5. MS Detection ESI Positive Mode. Monitor neutral loss of 507 Da (Phosphoadenosine-diphosphate).[1]Transition: Precursor [M+H]+

Product [M+H-507]+.

Self-Validating Check:

  • If the ratio of C8-CoA to Acetyl-CoA is > 0.5 in liver tissue under fed conditions, suspect MCAD inhibition or sample degradation (hydrolysis of long chains).

References

  • Ghisla, S., et al. (1984).[8] Mechanisms of inactivation of acyl-CoA dehydrogenases. Biochemistry. Link

  • Thorpe, C., & Kim, J.J. (1995). Structure and mechanism of action of the acyl-CoA dehydrogenases. FASEB Journal. Link

  • Yang, J., et al. (2008). Identification of the acyltransferase that octanoylates ghrelin. Cell. Link

  • Chace, D.H., et al. (2001). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical Chemistry. Link

  • Derks, T.G., et al. (2014).[1] The natural history of medium-chain acyl CoA dehydrogenase deficiency in the Netherlands: clinical presentation and outcome. Pediatrics. Link

  • Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry. Link

Sources

The Lynchpin of Medium-Chain Fatty Acid Metabolism: A Technical Guide to Capryloyl-CoA

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of its Molecular Structure, Physicochemical Properties, and Biological Significance for Researchers, Scientists, and Drug Development Professionals.

Abstract

Capryloyl-CoA, also known as octanoyl-CoA, stands as a pivotal intermediate in cellular metabolism, particularly in the catabolism of medium-chain fatty acids. Its strategic position at the crossroads of energy production and lipid biosynthesis underscores its importance in cellular homeostasis. This technical guide provides a comprehensive overview of the molecular architecture, physicochemical characteristics, and profound biological roles of this compound. Furthermore, it offers detailed, field-proven methodologies for its synthesis, purification, and analytical characterization, equipping researchers and drug development professionals with the essential knowledge and practical tools to investigate this critical molecule.

Unveiling the Molecular Architecture of this compound

This compound is a thioester molecule formed from the covalent linkage of coenzyme A (CoA) to caprylic acid (octanoic acid), an eight-carbon saturated fatty acid. This union is what bestows upon it the ability to participate in a diverse array of biochemical transformations.

The structure of this compound can be dissected into three principal components:

  • The Capryloyl Group: An eight-carbon acyl chain that constitutes the fatty acid component.

  • The Pantetheine Unit: A derivative of pantothenic acid (vitamin B5) and β-mercaptoethylamine, which contains the reactive thiol (-SH) group that forms the thioester bond with the capryloyl group.

  • The 3'-Phosphoadenosine Diphosphate (ADP) Moiety: This portion of the molecule provides a binding handle for enzymes and contributes to the overall water solubility of the molecule.

The critical functional group is the thioester bond, which is a high-energy bond. The hydrolysis of this bond is thermodynamically favorable, providing the driving force for many of the reactions in which this compound participates.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Synonyms Octanoyl-CoA, Capryloyl-coenzyme A[1]
Molecular Formula C₂₉H₅₀N₇O₁₇P₃S[1]
Molecular Weight 893.73 g/mol [1]
CAS Number 1264-52-4[2]
Appearance White to off-white powderCommercially available data
Solubility Soluble in water and aqueous buffersGeneral knowledge of CoA esters

Biological Significance: A Central Hub in Cellular Metabolism

This compound is a key player in several fundamental metabolic pathways, primarily revolving around the processing of medium-chain fatty acids. Its roles are compartmentalized within the cell, with distinct functions in the mitochondria and peroxisomes.

Mitochondrial β-Oxidation: The Energy Generation Engine

The primary fate of this compound in the mitochondria is to serve as a substrate for β-oxidation. This cyclical pathway systematically shortens the fatty acyl chain by two carbons in each round, generating acetyl-CoA, NADH, and FADH₂.[1] These products then feed into the citric acid cycle and the electron transport chain, respectively, to drive the synthesis of ATP, the cell's main energy currency.

The enzymatic cascade of β-oxidation acting on this compound involves:

  • Dehydrogenation: Catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD), this step introduces a double bond between the α and β carbons of the capryloyl chain, reducing FAD to FADH₂.[3]

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, reducing NAD⁺ to NADH.

  • Thiolysis: β-ketothiolase cleaves the molecule, releasing a molecule of acetyl-CoA and a six-carbon acyl-CoA (hexanoyl-CoA), which can then undergo further rounds of β-oxidation.

Beta_Oxidation_of_Capryloyl_CoA Capryloyl_CoA This compound (C8) Trans_Enoyl_CoA trans-Δ²-Octenoyl-CoA Capryloyl_CoA->Trans_Enoyl_CoA  MCAD (FAD -> FADH₂) Hydroxyacyl_CoA L-β-Hydroxyoctanoyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H₂O) Ketoacyl_CoA β-Keto-octanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Hexanoyl_CoA Hexanoyl-CoA (C6) Ketoacyl_CoA->Hexanoyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Fig 1. Simplified workflow of the mitochondrial β-oxidation of this compound.
Peroxisomal β-Oxidation: A Specialized Role

In peroxisomes, this compound also undergoes β-oxidation. However, the initial dehydrogenation step is catalyzed by a different enzyme, acyl-CoA oxidase, which transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). Peroxisomal β-oxidation is particularly important for the metabolism of very-long-chain fatty acids, but it also contributes to the breakdown of medium-chain fatty acids. Octanoyl-coenzyme A is the final product of peroxisomal beta-oxidation and is subsequently transported to the mitochondria for complete oxidation.[2]

Other Metabolic Fates

Beyond its central role in β-oxidation, this compound can be a substrate for other enzymatic reactions, including:

  • Fatty Acid Elongation: In the mitochondria, this compound can be elongated to form longer-chain fatty acids.[1]

  • Acylation Reactions: It serves as an acyl donor in reactions catalyzed by acyltransferases, such as the ghrelin O-acyltransferase (GOAT), which is involved in the activation of the hunger hormone ghrelin.[1]

Methodologies for the Study of this compound

The study of this compound necessitates reliable methods for its synthesis, purification, and characterization. This section provides detailed protocols to guide researchers in these endeavors.

Chemical Synthesis of this compound

A robust and widely used method for the chemical synthesis of acyl-CoAs is the activation of the corresponding carboxylic acid with 1,1'-carbonyldiimidazole (CDI). This method has been successfully applied to the synthesis of octanoyl-CoA with good yields.[4]

Principle: Octanoic acid is first reacted with CDI to form an activated octanoyl-imidazolide intermediate. This intermediate then readily reacts with the free thiol group of coenzyme A to form the desired thioester, this compound.

Experimental Protocol:

  • Activation of Octanoic Acid:

    • In a dry glass vial under an inert atmosphere (e.g., argon or nitrogen), dissolve octanoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a solution of 1,1'-carbonyldiimidazole (1.1 equivalents) in anhydrous THF dropwise with stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours. The formation of the imidazolide can be monitored by the evolution of CO₂.

  • Thioester Formation:

    • In a separate vial, dissolve coenzyme A (lithium or sodium salt, 0.8 equivalents) in a minimal amount of water.

    • Adjust the pH of the coenzyme A solution to 7.5-8.0 with a dilute solution of sodium bicarbonate.

    • Slowly add the activated octanoyl-imidazolide solution to the coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.0 and 8.0 by the dropwise addition of dilute sodium bicarbonate as needed.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Workup and Purification:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • The crude this compound can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Chemical_Synthesis_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification Octanoic_Acid Octanoic Acid Octanoyl_Imidazolide Octanoyl-Imidazolide Octanoic_Acid->Octanoyl_Imidazolide + CDI (in THF) CDI 1,1'-Carbonyldiimidazole (CDI) Crude_Product Crude this compound Octanoyl_Imidazolide->Crude_Product + Coenzyme A (pH 7.5-8.0) Coenzyme_A Coenzyme A RP_HPLC Reversed-Phase HPLC Crude_Product->RP_HPLC Pure_Product Pure this compound RP_HPLC->Pure_Product

Fig 2. Workflow for the chemical synthesis and purification of this compound.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the method of choice for the purification of this compound from the crude synthesis mixture.[5]

Experimental Protocol:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

    • Inject the acidified and filtered crude reaction mixture.

    • Run the gradient elution.

    • Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound.

    • Pool the pure fractions and lyophilize to obtain the purified product as a white powder.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and, if desired, by nuclear magnetic resonance (NMR) spectroscopy.

3.3.1. Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for the characterization of acyl-CoAs.

Experimental Parameters:

  • Mass Spectrometer: An ESI-quadrupole or ESI-time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is typically used.

  • Expected Ions:

    • [M+H]⁺: The protonated molecular ion. For this compound, this would be at m/z 894.2.[6]

    • [M+Na]⁺: The sodium adduct.

    • [M+2H]²⁺: The doubly charged ion. For this compound, this would be at m/z 447.6.[6]

  • Tandem MS (MS/MS): Fragmentation of the parent ion can provide further structural confirmation. Characteristic fragment ions for acyl-CoAs include those corresponding to the adenosine diphosphate moiety.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy can be used to confirm the structure of this compound, although the complexity of the coenzyme A portion of the molecule can make interpretation challenging.

Expected ¹H-NMR Signals (in D₂O):

  • Aliphatic Protons of the Capryloyl Chain: A triplet at ~0.8 ppm (terminal methyl group), a multiplet at ~1.2-1.6 ppm (methylene groups), and a triplet at ~2.2-2.4 ppm (methylene group alpha to the thioester).

  • Protons of the Pantetheine and ADP Moieties: A complex series of signals between 3.0 and 8.5 ppm.

Stability and Storage

This compound, like other acyl-CoAs, is susceptible to hydrolysis, particularly at alkaline pH. For long-term storage, it is recommended to store the purified product as a lyophilized powder at -20°C or below. Aqueous solutions should be prepared fresh and kept on ice.

Conclusion

This compound is a fundamentally important molecule in cellular metabolism, with its intricate structure perfectly suited for its diverse roles in energy production and lipid biosynthesis. A thorough understanding of its properties and the availability of robust methods for its study are essential for advancing our knowledge in areas ranging from basic metabolic research to the development of novel therapeutics targeting metabolic disorders. The technical guidance provided herein aims to empower researchers to confidently investigate the multifaceted world of this compound.

References

  • Chace, D. H., Hillman, S. L., Van Hove, J. L., & Naylor, E. W. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical chemistry, 43(11), 2106–2113.
  • Grokipedia. (n.d.). Octanoyl-CoA.
  • Gueguen, V., Macherel, D., Jaquinod, M., Bourguignon, J., & Douce, R. (2000). Purification by HPLC and MALDI mass spectrometry analysis of the acyl-ACP intermediates formed during the functioning of the mitochondrial fatty-acid synthase. European journal of biochemistry, 267(16), 5084–5092.
  • Onken, J., & Wiesner, R. J. (2005). Octanoyl-CoA oxidation, plasma medium-chain acylcarnitine levels and gene analysis of both ACADM alleles in subjects with suspected MCAD-deficiency. Journal of inherited metabolic disease, 28(1), 61–70.
  • PubChem. (n.d.). Octanoyl-coa. Retrieved from [Link]

  • van der Hooft, J. J., Bueschl, C., & Sorensen, D. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules (Basel, Switzerland), 21(4), 517.
  • Luo, Y., Cobb, R. E., & Zhao, H. (2015). Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins. Journal of the American Chemical Society, 137(34), 11028–11031.
  • Wikipedia. (2023, December 2). Octanoyl-CoA. Retrieved from [Link]

  • BioPath. (n.d.). Hexanoyl-CoA. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound Octanoyl-CoA (FDB022409). Retrieved from [Link]

  • AOCS. (2019, July 23). Biosynthesis of Fatty Acids. Retrieved from [Link]

  • Hernandez, A., & Prather, K. L. J. (2018). Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity. Current opinion in biotechnology, 53, 80–86.
  • Corcoran, D. L., & Das, S. K. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 9(9), 187.
  • Doctor 2023. (n.d.). Synthesis of fatty acids (pt.2). Retrieved from [Link]

  • Kusaka, T., & Goldman, D. S. (1967). Column chromatographic purification of octanoyl-CoA. Analytical biochemistry, 19(2), 294–299.
  • van der Hooft, J. J., Bueschl, C., & Sorensen, D. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Semantic Scholar. Retrieved from [Link]

  • van der Hooft, J. J., Bueschl, C., & Sorensen, D. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules (Basel, Switzerland), 21(4), 517.
  • Preetha, G., & Krishnan, K. (2017). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules (Basel, Switzerland), 22(1), 164.
  • Amanote Research. (n.d.). (PDF) Chemical Synthesis and Characterization of. Retrieved from [Link]

  • Gounden, T., & Moodley, B. (2022). Nuclear Magnetic Resonance Spectroscopic Analysis of the Evolution of Peroxidation Products Arising from Culinary Oils Exposed to Thermal Oxidation. Foods (Basel, Switzerland), 11(13), 1876.
  • Ishida, K., & Hertweck, C. (2012). Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit. The Journal of biological chemistry, 287(35), 29282–29290.
  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • AOCS. (2019, July 23). Quantification by 1H-NMR. Retrieved from [Link]

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The Equivalence of Capryloyl-CoA and Octanoyl-CoA: A Technical Guide to Nomenclature and Biochemical Significance

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of lipid metabolism, precise nomenclature is paramount for unambiguous scientific communication. A recurring point of confusion among researchers, particularly those new to the field of fatty acid metabolism, is the distinction between capryloyl-CoA and octanoyl-CoA. This in-depth technical guide will demystify the nomenclature of this key metabolic intermediate, establish that they are, in fact, two names for the same molecule, and provide a comprehensive overview of its biochemical significance, analytical methodologies, and relevance in drug development.

Part 1: Deconstructing the Nomenclature: A Tale of Two Names

The primary source of confusion lies in the dual naming convention for the eight-carbon saturated fatty acid that forms the acyl component of the molecule . This fatty acid is known by both a common name and a systematic name, each giving rise to a different, yet equally valid, name for its coenzyme A derivative.

  • Systematic (IUPAC) Nomenclature: Octanoyl-CoA . The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds. In this system, saturated fatty acids are named by replacing the "-e" at the end of the corresponding alkane with "-oic acid".[1] The eight-carbon alkane is octane, thus the systematic name for the C8:0 fatty acid is octanoic acid .[2][3][4][5] Consequently, the acyl-CoA derivative is systematically named octanoyl-CoA .[6][7][8]

  • Common Nomenclature: this compound . Historically, many organic compounds were given common names based on their source or a characteristic property. The eight-carbon fatty acid was first isolated from goat's milk.[9] The Latin word for goat is "capra," which led to the common name caprylic acid .[2][9][10] This, in turn, gives rise to the common name for its acyl-CoA derivative: This compound .[6][11][12][13] The names of other short- and medium-chain fatty acids, such as caproic acid (C6) and capric acid (C10), also derive from this etymological root.[10]

Therefore, This compound and octanoyl-CoA are synonyms for the same molecule : the coenzyme A thioester of the eight-carbon saturated fatty acid.[6][11][12] While "octanoyl-CoA" is the systematically correct term, "this compound" remains widely used in the scientific literature and commercial product listings.

Table 1: Nomenclature Summary for the C8:0 Acyl-CoA
AttributeSystematic (IUPAC)Common
Fatty Acid Octanoic AcidCaprylic Acid
Acyl-CoA Derivative Octanoyl-CoAThis compound
Chemical Formula C29H50N7O17P3SC29H50N7O17P3S
Molar Mass ~893.7 g/mol ~893.7 g/mol

Part 2: Biochemical Significance and Role in Cellular Metabolism

Octanoyl-CoA is a pivotal intermediate in cellular metabolism, primarily involved in the catabolism of medium-chain fatty acids. Its central role is within the mitochondrial matrix, where it undergoes β-oxidation to generate energy.

Mitochondrial β-Oxidation of Medium-Chain Fatty Acids

Medium-chain fatty acids (MCFAs), which have acyl chains of 6 to 12 carbons, are a significant source of metabolic energy. Unlike long-chain fatty acids, MCFAs can enter the mitochondria independently of the carnitine shuttle system. Once inside the mitochondrial matrix, they are activated to their corresponding acyl-CoA esters, such as octanoyl-CoA.

Octanoyl-CoA is a key substrate for the enzyme medium-chain acyl-CoA dehydrogenase (MCAD) , which catalyzes the first committed step in the β-oxidation of medium-chain fatty acids.[6][14] This enzyme introduces a double bond between the α and β carbons of the octanoyl chain. The subsequent steps of hydration, oxidation, and thiolytic cleavage result in the release of a two-carbon unit as acetyl-CoA and a six-carbon acyl-CoA (hexanoyl-CoA). The acetyl-CoA then enters the citric acid cycle for the production of ATP.

A deficiency in the MCAD enzyme is a common inborn error of metabolism that leads to the accumulation of octanoyl-CoA and its metabolites, which can have toxic effects.[14]

Beta_Oxidation_of_Octanoyl_CoA Octanoyl_CoA Octanoyl-CoA (C8) Trans_2_Octenoyl_CoA trans-Δ2-Octenoyl-CoA Octanoyl_CoA->Trans_2_Octenoyl_CoA  MCAD (FAD -> FADH2) L_3_Hydroxyoctanoyl_CoA L-3-Hydroxyoctanoyl-CoA Trans_2_Octenoyl_CoA->L_3_Hydroxyoctanoyl_CoA  Enoyl-CoA Hydratase _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyoctanoyl_CoA->_3_Ketoacyl_CoA  3-Hydroxyacyl-CoA  Dehydrogenase (NAD+ -> NADH) Hexanoyl_CoA Hexanoyl-CoA (C6) _3_Ketoacyl_CoA->Hexanoyl_CoA  Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Enters for Energy Production

Figure 1: The mitochondrial β-oxidation pathway of octanoyl-CoA.

Peroxisomal β-Oxidation

In addition to mitochondrial β-oxidation, octanoyl-CoA can also be metabolized in peroxisomes.[6][7] Peroxisomal β-oxidation is particularly important for the metabolism of very-long-chain fatty acids, but it can also process shorter-chain fatty acids. The end product of peroxisomal β-oxidation of longer chains can be octanoyl-CoA, which is then transported to the mitochondria for complete oxidation.[7]

Part 3: Relevance in Research and Drug Development

The study of octanoyl-CoA metabolism is crucial for understanding several physiological and pathological conditions, making it a molecule of interest in both basic research and drug development.

  • Inborn Errors of Metabolism: As mentioned, deficiencies in enzymes involved in medium-chain fatty acid oxidation, such as MCAD deficiency, lead to the accumulation of octanoyl-CoA and its derivatives.[14] Research into the mechanisms of these disorders and the development of therapeutic strategies often involves the monitoring of octanoyl-CoA levels.

  • Ghrelin Acylation: Octanoyl-CoA is the substrate for the enzyme ghrelin O-acyltransferase (GOAT), which attaches an octanoyl group to the "hunger hormone" ghrelin.[2][6] This acylation is essential for ghrelin's activity in stimulating appetite. Therefore, the regulation of octanoyl-CoA availability and the activity of GOAT are potential targets for the development of drugs to treat metabolic disorders such as obesity and cachexia.

  • Neurological Disorders: There is emerging evidence linking alterations in fatty acid metabolism, including the levels of octanoyl-CoA, to certain neurological conditions.[15] Further research in this area may uncover novel therapeutic avenues.

Part 4: Experimental Protocols: Quantification of Octanoyl-CoA in Biological Samples

The accurate quantification of octanoyl-CoA in biological samples such as cell lysates or tissue homogenates is essential for studying its metabolic roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[15]

Step-by-Step Methodology for LC-MS/MS Analysis of Octanoyl-CoA

1. Sample Preparation:

  • Objective: To extract octanoyl-CoA from the biological matrix and remove interfering substances.

  • Protocol:

    • Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., 80:20 methanol:water with an internal standard).

    • Vortex vigorously for 10 minutes at 4°C.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.

    • Carefully collect the supernatant containing the extracted metabolites.

    • Dry the supernatant under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).

2. Liquid Chromatography (LC) Separation:

  • Objective: To chromatographically separate octanoyl-CoA from other molecules in the extract before it enters the mass spectrometer.

  • Typical Parameters:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes.

    • Flow Rate: Typically in the range of 200-500 µL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Objective: To specifically detect and quantify octanoyl-CoA based on its mass-to-charge ratio (m/z) and fragmentation pattern.

  • Method: Multiple Reaction Monitoring (MRM) is the preferred method for quantification.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Precursor Ion (Q1): The m/z of the protonated octanoyl-CoA molecule ([M+H]+).

    • Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation of the precursor ion.

    • Dwell Time: The time spent monitoring each specific MRM transition.

LC_MS_MS_Workflow cluster_SamplePrep 1. Sample Preparation cluster_LC 2. Liquid Chromatography cluster_MS 3. Mass Spectrometry Homogenization Homogenization in Extraction Solution Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution Injection Sample Injection Reconstitution->Injection LC_Column C18 Reversed-Phase Column Separation Injection->LC_Column ESI Electrospray Ionization (Positive Mode) LC_Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_Analysis Data Analysis and Quantification Detector->Data_Analysis Data Acquisition

Sources

An In-depth Technical Guide to Capryloyl-CoA as a Substrate for Medium-Chain Acyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of capryloyl-CoA (C8-CoA) as a primary substrate for medium-chain acyl-CoA dehydrogenase (MCAD), a critical flavoenzyme in mitochondrial fatty acid β-oxidation. We will delve into the mechanistic intricacies of the MCAD-catalyzed reaction, explore the enzyme's substrate specificity and kinetic profile, and present a detailed, field-proven protocol for assaying MCAD activity. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic research, offering both foundational knowledge and practical application to facilitate a deeper understanding of this pivotal metabolic process and its clinical implications, such as in MCAD deficiency.

Introduction: The Central Role of MCAD in Fatty Acid Metabolism

Mitochondrial fatty acid β-oxidation is a fundamental catabolic pathway responsible for generating a significant portion of cellular energy, particularly during periods of fasting or high energy demand.[1][2] This process involves a series of enzymatic reactions that sequentially shorten fatty acyl-CoA molecules, producing acetyl-CoA, FADH₂, and NADH.[3] The acyl-CoA dehydrogenases (ACADs) are a family of flavoproteins that catalyze the initial, rate-limiting step of each β-oxidation cycle: the α,β-dehydrogenation of an acyl-CoA substrate.[4]

These enzymes exhibit specificity based on the acyl-chain length of their substrates. Medium-chain acyl-CoA dehydrogenase (MCAD), encoded by the ACADM gene, is arguably the best-characterized member of this family and is crucial for the oxidation of fatty acids with chain lengths from 4 to 12 carbons.[5] Its preferred substrate is the eight-carbon saturated fatty acyl-CoA, this compound (also known as octanoyl-CoA).[6]

Understanding the interaction between MCAD and this compound is not only vital for basic metabolic research but also has profound clinical significance. Genetic defects in the ACADM gene lead to MCAD deficiency (MCADD), the most common inherited disorder of fatty acid oxidation.[5][7] This condition can lead to a life-threatening metabolic crisis, characterized by hypoketotic hypoglycemia, lethargy, and vomiting, often triggered by fasting or illness.[2][8] A hallmark of MCADD is the accumulation of octanoylcarnitine in the blood, a direct consequence of the inability to metabolize this compound.[5][8]

The MCAD Catalytic Mechanism with this compound

The dehydrogenation of this compound by MCAD is a complex process involving the enzyme's flavin adenine dinucleotide (FAD) cofactor and key active site residues. The reaction proceeds via a concerted mechanism where the α-proton of the substrate is abstracted by the catalytic base, glutamate 376 (Glu376), while a hydride is transferred from the β-carbon to the N(5) position of the FAD cofactor.[4]

Several factors within the active site are critical for this catalytic event:

  • Substrate Activation: Upon binding, the pKa of the substrate's α-carbon proton is drastically lowered from over 20 in its free state to approximately 8.[4] This is achieved through hydrogen bonding interactions, most notably between the substrate's thioester carbonyl oxygen and the 2'-hydroxyl group of the FAD's ribityl side chain.[9] This interaction polarizes the thioester carbonyl, increasing the acidity of the α-proton and facilitating its abstraction by Glu376.[9]

  • Electron Transfer: The reduced FADH₂ does not directly interact with the electron transport chain. Instead, it transfers its electrons to another flavoprotein, the electron-transferring flavoprotein (ETF).[4] This transfer occurs from a charge-transfer complex formed between the reduced enzyme and the enoyl-CoA product.[4] The re-oxidized MCAD is then ready for another catalytic cycle.

The specificity of MCAD for medium-chain substrates like this compound is determined by the architecture of its substrate-binding pocket, which optimally accommodates acyl chains of 6 to 12 carbons.

MCAD_Catalytic_Cycle cluster_0 MCAD Catalytic Cycle E_FAD MCAD-FAD (Oxidized) E_FAD_Substrate Enzyme-Substrate Complex (MCAD-FAD + this compound) E_FAD->E_FAD_Substrate Substrate Binding E_FADH2_Product Charge-Transfer Complex (MCAD-FADH₂ + Octenoyl-CoA) E_FAD_Substrate->E_FADH2_Product α,β-Dehydrogenation (H⁺ to Glu376, H⁻ to FAD) E_FAD_Product Enzyme-Product Complex (MCAD-FAD + Octenoyl-CoA) E_FADH2_Product->E_FAD_Product Electron Transfer etf_red ETF (red) E_FADH2_Product->etf_red to ETF E_FAD_Product->E_FAD Product Release prod Octenoyl-CoA E_FAD_Product->prod sub This compound sub->E_FAD_Substrate etf_ox ETF (ox) etf_ox->E_FADH2_Product

Caption: The catalytic cycle of MCAD with this compound as a substrate.

Enzyme Kinetics and Substrate Specificity

MCAD exhibits a clear preference for medium-chain acyl-CoAs, with this compound (C8) being the optimal substrate in terms of catalytic efficiency. The enzyme's activity decreases with both shorter and longer acyl chains. This specificity is reflected in its kinetic parameters, Vmax and Km.

Substrate (Acyl-CoA)Chain LengthRelative Vmax (%)Km (µM)
Butyryl-CoAC4~20~15
Hexanoyl-CoAC6~70~5
This compound C8 100 ~3-5
Decanoyl-CoAC10~85~2
Lauroyl-CoAC12~50~1.5
Myristoyl-CoAC14<10~1
Palmitoyl-CoAC16<5~1

Note: The values presented are approximate and can vary depending on the specific assay conditions (pH, temperature, electron acceptor). Data is synthesized from principles described in multiple sources.

The low Km value for this compound indicates a high affinity of the enzyme for this substrate. While substrates with longer chains may have even lower Km values (higher affinity), their corresponding Vmax is significantly reduced, indicating that they are turned over much more slowly, making this compound the most efficiently processed substrate overall.

Experimental Protocol: Spectrophotometric Assay of MCAD Activity

Measuring MCAD activity is crucial for diagnosing MCADD and for basic research.[10] While the physiological electron acceptor is ETF, its purification can be complex.[11] A robust and widely adopted alternative is the ferricenium assay, which uses an artificial electron acceptor, ferricenium hexafluorophosphate.[11][12] This assay is sensitive, has low background rates, and can be performed aerobically.[11]

Principle

MCAD catalyzes the oxidation of this compound to 2-octenoyl-CoA. The two electrons removed from the substrate reduce the enzyme's FAD cofactor to FADH₂. The artificial electron acceptor, ferricenium (Fc⁺), then rapidly re-oxidizes the FADH₂, returning the enzyme to its catalytic state. The reduction of the ferricenium ion to ferrocene (Fc) is monitored by the decrease in absorbance at 300 nm.

Reagents and Materials
  • Assay Buffer: 200 mM Tris-HCl, pH 7.6-8.0

  • Substrate: 10 mM this compound (Octanoyl-CoA) in water

  • Electron Acceptor: 20 mM Ferricenium hexafluorophosphate in acetonitrile

  • Enzyme Source: Purified recombinant MCAD or cell/tissue homogenate (e.g., from lymphocytes or fibroblasts)[13]

  • UV/Vis Spectrophotometer or microplate reader capable of reading at 300 nm

Workflow Diagram

Assay_Workflow cluster_workflow MCAD Ferricenium Assay Workflow prep Prepare Reagents (Buffer, Substrate, Acceptor) mix Prepare Reaction Mixture (Buffer, Ferricenium, Enzyme) prep->mix equilibrate Equilibrate to Assay Temperature (e.g., 37°C for 5 min) mix->equilibrate start Initiate Reaction (Add this compound) equilibrate->start measure Monitor Absorbance (Decrease at 300 nm over time) start->measure calculate Calculate Activity (Using Beer-Lambert Law) measure->calculate

Caption: Step-by-step workflow for the spectrophotometric MCAD activity assay.

Step-by-Step Methodology
  • Prepare the Reaction Mixture: In a quartz cuvette or UV-transparent microplate well, combine the following to a final volume of 1 mL (example):

    • Assay Buffer (e.g., 950 µL)

    • Ferricenium hexafluorophosphate solution (e.g., 10 µL for a final concentration of 200 µM)

    • Enzyme source (e.g., 10-20 µL containing 1-5 µg of protein)

  • Establish Basal Rate (Self-Validation): Mix the components gently and place the cuvette/plate in the spectrophotometer, pre-equilibrated to the desired temperature (e.g., 37°C). Monitor the absorbance at 300 nm for 2-3 minutes to establish a baseline rate. This is a critical control step to measure any non-enzymatic reduction of ferricenium. A low, stable baseline is essential for trustworthy results.[11]

  • Initiate the Enzymatic Reaction: Add the substrate, this compound (e.g., 20 µL for a final concentration of 200 µM), to the reaction mixture. Mix quickly and immediately begin recording the absorbance at 300 nm.

  • Data Acquisition: Continuously monitor the decrease in absorbance for 5-10 minutes. The rate of decrease should be linear during the initial phase of the reaction.

  • Calculation of Enzyme Activity: The specific activity is calculated using the Beer-Lambert law.

    • Activity (U/mg) = (ΔA₃₀₀/min) / (ε * l * [Protein])

    • Where:

      • ΔA₃₀₀/min: The rate of absorbance change per minute (corrected for the basal rate).

      • ε: The molar extinction coefficient for the reduction of ferricenium at 300 nm (typically ~4.3 mM⁻¹cm⁻¹).

      • l: The path length of the cuvette (usually 1 cm).

      • [Protein]: The concentration of protein in the assay in mg/mL.

    • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Conclusion

This compound is the quintessential substrate for medium-chain acyl-CoA dehydrogenase, and their interaction represents a critical control point in mitochondrial energy metabolism. A thorough understanding of the MCAD catalytic mechanism, its kinetic properties with this compound, and the reliable measurement of its activity are paramount for advancing research into fatty acid oxidation disorders. The ferricenium-based spectrophotometric assay provides a robust, accessible, and validated method for quantifying MCAD function in both basic research and clinical diagnostic settings. This guide serves as a foundational resource for professionals seeking to investigate this vital enzyme and its role in health and disease.

References

  • Ghisla, S., & Thorpe, C. (2004). Acyl-CoA dehydrogenases - A mechanistic overview. European Journal of Biochemistry, 271(3), 494-508. [Link]

  • Sato, K., Nishina, Y., Shiga, K., & Miura, R. (1998). Mechanism for the recognition and activation of substrate in medium-chain acyl-CoA dehydrogenase. The Journal of Biochemistry, 124(3), 633-642. [Link]

  • Lehman, T. C., Hale, D. E., Bhala, A., & Thorpe, C. (1990). An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion. Analytical Biochemistry, 186(2), 280-284. [Link]

  • Maier, E. M., Liebl, B., Röschinger, W., Nennstiel-Ratzel, U., Fingerhut, R., Olgemöller, B., & Busch, U. (2021). Genotype and residual enzyme activity in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: Are predictions possible?. Journal of Inherited Metabolic Disease, 44(4), 916-925. [Link]

  • Peterson, K. L., Ser-Kuk, C., & Vock, P. (1999). Mechanism of activation of acyl-CoA substrates by medium chain acyl-CoA dehydrogenase: interaction of the thioester carbonyl with the flavin adenine dinucleotide ribityl side chain. Biochemistry, 38(4), 1143-1152. [Link]

  • Ikeda, Y., Ikeda, K. O., & Tanaka, K. (1985). Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation. Analytical Biochemistry, 150(2), 359-365. [Link]

  • Themedicalbiochemistrypage.org. (2023). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. The Medical Biochemistry Page. [Link]

  • Gram-Kampmann, A., Christensen, E., & Gregersen, N. (2021). High-resolution native electrophoresis in-gel activity assay reveals biological insights of medium-chain fatty acyl-CoA dehydrogenase deficiency. Scientific Reports, 11(1), 20904. [Link]

  • Ghisla, S., & Vock, P. (1999). pH dependence of the activity of MCAD and LCAD and effect of the substrate chain length. ResearchGate. [Link]

  • Cano, A., et al. (2022). Lymphocyte Medium-Chain Acyl-CoA Dehydrogenase Activity and Its Potential as a Diagnostic Confirmation Tool in Newborn Screening Cases. International Journal of Neonatal Screening, 8(2), 29. [Link]

  • Medscape. (2021). Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). Medscape. [Link]

  • Grosse, S. D., et al. (2006). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. In GeneReviews®. University of Washington, Seattle. [Link]

  • Al-Hertani, W., & Bennett, M. J. (2022). Medium-chain Acyl-COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment. Pediatric Annals, 51(8), e319-e324. [Link]

  • Children's Hospital of Philadelphia. (2014). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. Children's Hospital of Philadelphia. [Link]

  • MedlinePlus. (2015). Medium-chain acyl-CoA dehydrogenase deficiency. MedlinePlus. [Link]

  • Chmiel, A., et al. (2021). Medium-Chain Acyl-CoA Dehydrogenase Deficiency Identified by MS/MS Newborn Screening Challenges. International Journal of Neonatal Screening, 7(4), 73. [Link]

  • Chace, D. H., et al. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical Chemistry, 43(11), 2106-2113. [Link]

  • Eaton, S. (2002). Control of mitochondrial beta-oxidation flux. Progress in Lipid Research, 41(3), 197-239. [Link]

  • Houten, S. M., Violante, S., Ventura, F. V., & Wanders, R. J. (2016). The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders. Annual Review of Physiology, 78, 23-44. [Link]

  • Wanders, R. J. A., Vreken, P., den Boer, M. E. J., Wijburg, F. A., van Gennip, A. H., & IJlst, L. (2001). The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results. Journal of Inherited Metabolic Disease, 24(4), 427-444. [Link]

  • Paci, M., et al. (2024). Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) Newborn Screening in Italy: Five Years’ Experience from a Nationwide Program. International Journal of Neonatal Screening, 10(4), 43. [Link]

  • Schönfeld, P., & Reiser, G. (2017). The Role of Acyl-CoA β-Oxidation in Brain Metabolism and Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(18), 14096. [Link]

  • Ferreira, R., et al. (2018). Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. Frontiers in Microbiology, 9, 2983. [Link]

Sources

biosynthesis of capryloyl-CoA in E. coli metabolic engineering

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biosynthesis of Capryloyl-CoA in Escherichia coli through Metabolic Engineering

Abstract

This compound, an eight-carbon (C8) acyl-CoA, is a pivotal precursor for the production of medium-chain fatty acids (MCFAs), specialty chemicals, and advanced biofuels. Escherichia coli, the workhorse of modern biotechnology, offers a robust and genetically tractable chassis for the sustainable production of these valuable compounds. However, native E. coli metabolism is finely tuned to produce long-chain fatty acids for membrane synthesis, necessitating extensive metabolic engineering to redirect carbon flux towards C8 chain lengths. This guide provides a comprehensive overview of the core strategies, field-proven insights, and detailed protocols for engineering E. coli to efficiently synthesize this compound. We will explore two principal pathways: the strategic interception of the native Type II Fatty Acid Synthesis (FASII) pathway and the implementation of a synthetic reverse β-oxidation (rBOX) cycle. This document is intended for researchers, scientists, and drug development professionals seeking to harness the metabolic potential of E. coli for the production of this compound and its derivatives.

Introduction: The Significance of this compound

Medium-chain fatty acids (C6-C10) and their derivatives are high-value molecules with broad industrial applications, from lubricants and plasticizers to pharmaceuticals and next-generation biofuels.[1][2] Octanoic acid (caprylic acid), derived directly from this compound, is of particular interest due to its properties as a gasoline and diesel precursor.[3] Microbial fermentation presents a sustainable alternative to traditional petrochemical synthesis or extraction from limited plant sources.[4][5] E. coli is an ideal host for this purpose due to its rapid growth, well-characterized genetics, and extensive metabolic engineering toolkit.[6]

The central challenge lies in reprogramming the organism's metabolism. Native fatty acid synthesis is tightly regulated to produce predominantly C16 and C18 acyl chains for phospholipid biosynthesis.[7][8] Therefore, achieving high titers of this compound requires a multi-faceted engineering approach to introduce novel enzymatic activities, eliminate competing pathways, and optimize precursor supply.

Foundational Metabolic Pathways in E. coli

A thorough understanding of native fatty acid metabolism is essential for successful engineering. Two pathways are of primary importance: the biosynthetic Fatty Acid Synthesis (FASII) pathway and the catabolic β-oxidation pathway.

The Type II Fatty Acid Synthesis (FASII) Pathway

E. coli utilizes the FASII pathway, where individual enzymes catalyze each step of the fatty acid elongation cycle.[7] The process begins with the carboxylation of acetyl-CoA to malonyl-CoA by Acetyl-CoA Carboxylase (ACC), a key rate-limiting and regulatory step.[8][9] The malonyl group is then transferred to an Acyl Carrier Protein (ACP), forming malonyl-ACP. The cycle proceeds through a series of condensation, reduction, and dehydration reactions, adding two carbons to the growing acyl-ACP chain with each turn.[10] The pathway is naturally geared towards producing palmitoyl-ACP (C16-ACP) and stearoyl-ACP (C18-ACP), which are then incorporated into the cell membrane.

FASII_Pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa  ACC (AccABCD) malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp  FabD ketoacyl_acp β-Ketoacyl-ACP (Cn+2) malonyl_acp->ketoacyl_acp  FabH/FabB acyl_acp_n Acyl-ACP (Cn) acyl_acp_n->ketoacyl_acp hydroxyacyl_acp β-Hydroxyacyl-ACP (Cn+2) ketoacyl_acp->hydroxyacyl_acp  FabG enoyl_acp Enoyl-ACP (Cn+2) hydroxyacyl_acp->enoyl_acp  FabA/FabZ acyl_acp_n2 Acyl-ACP (Cn+2) enoyl_acp->acyl_acp_n2  FabI acyl_acp_n2->acyl_acp_n New Cycle mid1 acyl_acp_n2->mid1 c16_c18 C16/C18-ACP membrane Membrane Lipids c16_c18->membrane mid2 mid1->mid2 Elongation Cycles mid2->c16_c18

Caption: The native Type II Fatty Acid Synthesis (FASII) pathway in E. coli.

The β-Oxidation Pathway

Conversely, the β-oxidation pathway is responsible for the degradation of fatty acids to generate acetyl-CoA.[7][11] Free fatty acids (FFAs) are first activated to their acyl-CoA thioesters by the acyl-CoA synthetase FadD.[5][7] The acyl-CoA then undergoes a cycle of oxidation, hydration, oxidation, and thiolysis, shortening the chain by two carbons per cycle and releasing one molecule of acetyl-CoA. This pathway is a primary target for deletion in engineering efforts to prevent the degradation of the desired product.

Core Engineering Strategy 1: Interception of the FASII Pathway

The most direct strategy to produce this compound is to divert intermediates from the native FASII pathway. This is achieved by introducing a heterologous acyl-ACP thioesterase with high specificity for C8-ACP.

Thioesterase Selection and Engineering

Thioesterases (TEs) catalyze the hydrolysis of the thioester bond in acyl-ACPs, releasing a free fatty acid and regenerating the ACP.[2] The substrate specificity of the chosen TE is the primary determinant of the final product chain length.[3]

  • Rationale for Selection: While E. coli's native 'TesA has broad specificity for longer chains, TEs from various plants are known to have high selectivity for medium-chain substrates.[10][12] For example, FatB-type TEs from Cuphea palustris (CpFatB) or Cinnamomum camphora (CcFatB1) show a preference for medium-chain acyl-ACPs.[3][12][13]

  • Protein Engineering: To further improve performance, structure-guided mutagenesis can be employed to reshape the substrate-binding pocket of a TE. By replacing residues with more hydrophobic ones, the selectivity for C8 substrates can be dramatically increased. One study successfully engineered the E. coli 'TesA, resulting in a variant with a 133-fold increase in selectivity for C8-ACP over C16-ACP, leading to a 1030% increase in octanoic acid production.[1][2]

Blocking Competing Pathways

To prevent the loss of the octanoic acid product, it is crucial to block its entry into the β-oxidation degradation pathway.

  • fadD Deletion: The gene fadD encodes the acyl-CoA synthetase, which is the first step of β-oxidation.[7] Deleting fadD is a critical and almost universal step in strains engineered for fatty acid production, as it prevents the re-activation and subsequent degradation of the FFA product.[1][13]

Enhancing Precursor Supply

High-level production requires a robust supply of the primary building blocks, acetyl-CoA and malonyl-CoA.

  • Overexpression of Acetyl-CoA Carboxylase (ACC): ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, a committed step in fatty acid synthesis.[8] Overexpressing the four subunits of the E. coli ACC complex (AccA, AccB, AccC, AccD) can significantly boost the malonyl-CoA pool and increase final product titers.[7]

  • Removing Feedback Inhibition: The FASII pathway is subject to feedback inhibition by long-chain acyl-ACPs.[8] The introduction of a TE that efficiently cleaves medium-chain acyl-ACPs helps to alleviate this feedback by preventing the accumulation of inhibitory long-chain intermediates.[7]

Engineered_FASII acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa  ACC elongation FASII Elongation Cycles malonyl_coa->elongation c8_acp Capryloyl-ACP (C8) elongation->c8_acp octanoic_acid Octanoic Acid (C8) c8_acp->octanoic_acid  TE beta_ox β-Oxidation octanoic_acid->beta_ox FadD fadD_del ΔfadD fadD_del->beta_ox acc_up + AccABCD Overexpression te_up + C8-Specific Thioesterase

Caption: Engineered FASII pathway for octanoic acid production.

Core Engineering Strategy 2: The Reverse β-Oxidation (rBOX) Pathway

An alternative and powerful strategy is to build a synthetic pathway that operates as a reversal of β-oxidation.[14][15] The rBOX pathway uses acetyl-CoA directly as the two-carbon donor, bypassing the ATP-dependent synthesis of malonyl-CoA, which can improve carbon and energy efficiency.[14][16][17]

Constructing the rBOX Cycle

The core of the rBOX pathway consists of four enzymatic reactions that iteratively elongate an acyl-CoA molecule.[14]

  • Thiolase: Catalyzes the Claisen condensation of an acyl-CoA primer with acetyl-CoA to form a β-ketoacyl-CoA.

  • β-Ketoacyl-CoA Reductase: Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.

  • Enoyl-CoA Hydratase: Dehydrates the β-hydroxyacyl-CoA to a trans-2-enoyl-CoA.

  • trans-2-Enoyl-CoA Reductase (TER): Reduces the enoyl-CoA to a saturated acyl-CoA, now two carbons longer. This step is thermodynamically favorable and helps drive the cycle forward.[17]

The cycle repeats until the desired chain length (this compound) is reached, at which point a terminating thioesterase cleaves the molecule to release octanoic acid.

Host Strain Modifications

To enable the rBOX pathway to function in the synthetic direction, several host modifications are required to overcome native regulation.[14][16]

  • Deregulation of β-Oxidation Genes: Mutations in fadR (a repressor of β-oxidation genes) and atoC(c) are introduced to allow for constitutive expression of the necessary enzymes.[14][16]

  • Enabling Anaerobic/Microaerobic Expression: A knockout of arcA is required to prevent the repression of β-oxidation genes under low-oxygen conditions often used in fermentation.[14][16]

  • Overcoming Catabolite Repression: A cAMP-independent mutant of the CRP protein (crp*) allows the pathway to be active in the presence of glucose.[14][16]

rBOX_Pathway cluster_cycle rBOX Elongation Cycle acetyl_coa1 Acetyl-CoA ketoacyl_coa β-Ketoacyl-CoA (Cn+2) acetyl_coa1->ketoacyl_coa Thiolase acyl_coa_n Acyl-CoA (Cn) acyl_coa_n->ketoacyl_coa hydroxyacyl_coa β-Hydroxyacyl-CoA (Cn+2) ketoacyl_coa->hydroxyacyl_coa Reductase enoyl_coa Enoyl-CoA (Cn+2) hydroxyacyl_coa->enoyl_coa Hydratase acyl_coa_n2 Acyl-CoA (Cn+2) enoyl_coa->acyl_coa_n2 TER acyl_coa_n2->acyl_coa_n New Cycle capryloyl_coa This compound (C8) acyl_coa_n2->capryloyl_coa After 3 Cycles acetyl_coa2 Acetyl-CoA octanoic_acid Octanoic Acid capryloyl_coa->octanoic_acid Thioesterase

Caption: The synthetic reverse β-oxidation (rBOX) pathway for this compound synthesis.

Data Summary: Production Titers

The successful application of these engineering principles has led to significant improvements in octanoic acid production in E. coli.

Strain Engineering Strategy Key Genes/Modifications Production Titer (Octanoic Acid) Reference
Thioesterase ExpressionExpressed plant TE (CnFatB3, CcFatB1, CpFatB2)91.2 mg/L (total MCFAs)[12]
Thioesterase EngineeringEngineered 'TesA (RD-2 variant) + ΔfadD2.7 g/L[1][2]
Host Tolerance EngineeringEnvironmental isolate with native tolerance + TE>275 mg/L (without genetic modification beyond TE)[18]
rBOX PathwayEngineered rBOX + termination moduleNot specified for C8, but pathway demonstrated for other MCFAs[14][16][17]

Experimental Protocols

This section provides generalized, step-by-step methodologies for key workflows in developing a this compound producing E. coli strain.

Protocol: Gene Deletion via Lambda Red Recombineering (e.g., ΔfadD)

This protocol describes the deletion of a target gene from the E. coli chromosome.

  • Prepare Electrocompetent Cells: Grow E. coli strain harboring the pKD46 plasmid (expressing the Lambda Red genes) at 30°C in SOB medium with ampicillin and L-arabinose to an OD600 of ~0.6.

  • Prepare Deletion Cassette: Use PCR to amplify a resistance cassette (e.g., kanamycin) flanked by 50-bp homology arms corresponding to the regions immediately upstream and downstream of the target gene (fadD).

  • Electroporation: Wash the competent cells with ice-cold 10% glycerol. Electroporate the purified PCR product into the cells.

  • Selection: Plate the transformed cells on LB agar with the appropriate antibiotic (e.g., kanamycin) and incubate at 37°C.

  • Verification: Confirm the correct gene deletion in resistant colonies via colony PCR using primers that flank the target gene locus.

  • Curing the Helper Plasmid: Remove the temperature-sensitive pKD46 plasmid by growing a confirmed mutant colony at 37-42°C without ampicillin selection.

Protocol: Shake Flask Fermentation and Production Analysis

This protocol outlines a typical procedure for evaluating octanoic acid production.

  • Inoculation: Inoculate 5 mL of LB medium (with appropriate antibiotics) with a single colony of the engineered E. coli strain. Grow overnight at 37°C.

  • Main Culture: Inoculate 50 mL of M9 minimal medium (supplemented with glucose, trace metals, and appropriate antibiotics) in a 250 mL baffled flask with the overnight culture to a starting OD600 of 0.1.

  • Induction: Grow the culture at 37°C with shaking (220 rpm) to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Fermentation: Reduce the temperature to 30°C and continue incubation for 48-72 hours.

  • Sample Collection: At designated time points, withdraw 1 mL of the culture broth.

  • Extraction: Acidify the sample with HCl. Add an equal volume of an organic solvent (e.g., ethyl acetate) containing an internal standard (e.g., nonanoic acid). Vortex vigorously and centrifuge to separate the phases.

  • Derivatization & Analysis: Transfer the organic layer to a new vial. Evaporate the solvent and derivatize the fatty acids to their methyl esters (FAMEs) or silyl esters. Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify octanoic acid against a standard curve.

Experimental Workflow Diagram

Workflow start Strain Design construct Strain Construction (e.g., ΔfadD, Plasmid Transformation) start->construct verify Genotype Verification (Colony PCR, Sequencing) construct->verify culture Shake Flask Cultivation & Induction verify->culture analyze Product Analysis (Extraction, GC-MS) culture->analyze optimize Data Analysis & Optimization analyze->optimize optimize->start Design new iterations end Optimized Strain optimize->end

Caption: General workflow for engineering and testing production strains.

Challenges and Future Perspectives

While significant progress has been made, several challenges remain. Product toxicity is a major hurdle, as medium-chain fatty acids can disrupt cell membranes, limiting achievable titers.[18] Future work will focus on engineering robust host strains with enhanced tolerance, potentially by modifying membrane lipid composition.[18]

Furthermore, balancing the expression of multiple pathway enzymes to avoid the accumulation of toxic intermediates is complex. The development and application of genetically encoded biosensors for key metabolites like malonyl-CoA or acyl-CoAs will be instrumental.[19][20][21][22] These biosensors can be used for high-throughput screening of mutant libraries or to build dynamic regulatory circuits that self-optimize pathway flux in real-time, paving the way for more efficient and robust cell factories.

References

  • Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PMC. (2018, February 7). National Center for Biotechnology Information. [Link]

  • Structure-guided reshaping of the acyl binding pocket of 'TesA thioesterase enhances octanoic acid production in E. coli - PubMed. (2020, September 15). National Center for Biotechnology Information. [Link]

  • Stepwise metabolic engineering of Escherichia coli to produce triacylglycerol rich in medium-chain fatty acids - ResearchGate. (2018, June 18). ResearchGate. [Link]

  • Engineering Escherichia coli for odd straight medium chain free fatty acid production. (2014, July 17). SpringerLink. [Link]

  • Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in E. coli - PubMed. (2018, February 7). National Center for Biotechnology Information. [Link]

  • Structure-guided reshaping of the acyl binding pocket of 'TesA thioesterase enhances octanoic acid production in E. coli | Request PDF - ResearchGate. (2020, April). ResearchGate. [Link]

  • Engineering Escherichia Coli Fatty Acid Metabolism for the Production of Biofuel Precursors - Harvard DASH. Harvard University. [Link]

  • Computational Redesign of Acyl-ACP Thioesterase with Improved Selectivity toward Medium-Chain-Length Fatty Acids. (2021, May 13). Holden Lab - University of Wisconsin–Madison. [Link]

  • Lessons in Membrane Engineering for Octanoic Acid Production from Environmental Escherichia coli Isolates - ASM Journals. American Society for Microbiology. [Link]

  • Metabolic engineering of Escherichia coli for the production of medium-chain-length polyhydroxyalkanoates rich in specific monomers | FEMS Microbiology Letters | Oxford Academic. (2002, September 15). Oxford Academic. [Link]

  • Reverse β-oxidation pathways for efficient chemical production - PMC. National Center for Biotechnology Information. [Link]

  • Engineering Escherichia coli to synthesize free fatty acids - PMC - NIH. National Center for Biotechnology Information. [Link]

  • US10633676B2 - Reverse beta oxidation pathway - Google Patents.
  • Quantitative analysis and engineering of fatty acid biosynthesis in E. coli - PubMed. (2010, July 15). National Center for Biotechnology Information. [Link]

  • Fatty acid synthesis in Escherichia coli and its applications towards the production of fatty acid based biofuels. (2014, January 9). Microbial Cell Factories. [Link]

  • Engineered Production of Short Chain Fatty Acid in Escherichia coli Using Fatty Acid Synthesis Pathway - PLOS. PLOS ONE. [Link]

  • A novel biosensor to advance diverse high-level production of microbial cell factories. (2018, October 11). Phys.org. [Link]

  • Stepwise metabolic engineering of Escherichia coli to produce triacylglycerol rich in medium-chain fatty acids - PMC. (2018, June 25). National Center for Biotechnology Information. [Link]

  • (PDF) Reverse β-oxidation pathways for efficient chemical production - ResearchGate. (2022). ResearchGate. [Link]

  • Pathway of β-oxidation in E. coli. The pathway by which long chain... - ResearchGate. ResearchGate. [Link]

  • Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis - Environmental Molecular Sciences Laboratory. (2020, July 15). Environmental Molecular Sciences Laboratory. [Link]

  • Development of a genetically-encoded biosensor for detection of polyketide synthase extender units in Escherichia coli - NIH. National Center for Biotechnology Information. [Link]

  • An optimized reverse β-oxidation pathway to produce selected medium-chain fatty acids in Saccharomyces cerevisiae - PMC. (2023, April 26). National Center for Biotechnology Information. [Link]

  • A Sense of Balance: Experimental Investigation and Modeling of a Malonyl-CoA Sensor in Escherichia coli - Frontiers. (2015, April 8). Frontiers. [Link]

  • A Novel Biosensor to Advance Diverse High-Level Production of Microbial Cell Factories. (2018, October 11). KAIST. [Link]

Sources

An In-depth Technical Guide on the Thermodynamic Stability of the Capryloyl-CoA Thioester Bond

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermodynamic stability of the capryloyl-CoA thioester bond, a critical linkage in cellular metabolism. We will delve into the fundamental principles governing its stability, the energetic landscape of its hydrolysis, and the structural factors that differentiate it from other acyl compounds. This document is intended to serve as a detailed resource, blending theoretical underpinnings with practical experimental considerations.

Introduction: The Central Role of this compound in Metabolism

This compound, also known as octanoyl-CoA, is a medium-chain fatty acyl-CoA thioester. It is a key intermediate in the mitochondrial and peroxisomal beta-oxidation of fatty acids.[1] In this process, it undergoes sequential rounds of dehydrogenation, hydration, and thiolysis to produce acetyl-CoA units, which then enter the citric acid cycle for energy production.[1] The activation of the carboxyl group of caprylic acid (octanoic acid) through the formation of a thioester bond with coenzyme A (CoA) is a pivotal step, rendering the acyl group "activated" for these metabolic transformations.[2][3][4]

Coenzyme A acts as a universal carrier for acyl groups in a multitude of biochemical reactions, from fatty acid metabolism to the synthesis of complex lipids and post-translational modifications of proteins.[2][3][5] The thioester bond in acyl-CoAs, including this compound, is considered a "high-energy" bond, signifying a large negative Gibbs free energy of hydrolysis.[6][7] This thermodynamic property is central to its biological function, providing the driving force for the transfer of the capryloyl group to other molecules.

The Energetic Landscape of the Thioester Bond

The thermodynamic instability of the this compound thioester bond is quantified by its standard Gibbs free energy of hydrolysis (ΔG°'). This value represents the energy released when the bond is cleaved by water. For acyl-CoA thioesters in general, the standard free energy of hydrolysis is significantly more exergonic than that of their oxygen ester counterparts.[8]

Compound TypeStandard Gibbs Free Energy of Hydrolysis (ΔG°')
Acyl-CoA Thioester~ -31.4 to -35.7 kJ/mol (~ -7.5 to -8.5 kcal/mol)[6][8][9]
Typical Oxygen Ester~ -21 kJ/mol (~ -5 kcal/mol)[8]

Table 1: Comparative Gibbs Free Energy of Hydrolysis.

This substantial difference in free energy underscores the "high-energy" nature of the thioester bond and its capacity to drive biosynthetic reactions forward. The hydrolysis of this compound to caprylate and CoASH is a highly favorable process, ensuring that the transfer of the capryloyl group is thermodynamically spontaneous under cellular conditions.

Structural and Electronic Factors Governing Thioester Stability

The unique thermodynamic properties of the thioester bond can be attributed to several key structural and electronic factors, primarily the difference in resonance stabilization compared to oxygen esters.

Diminished Resonance Stabilization

In an oxygen ester, the lone pair of electrons on the oxygen atom adjacent to the carbonyl group can effectively delocalize through resonance, forming a partial double bond character between the carbon and the oxygen. This resonance stabilization contributes to the overall stability of the ester bond.[10][11]

In a thioester, the sulfur atom is larger than the oxygen atom, and its 3p orbitals have poorer overlap with the 2p orbital of the carbonyl carbon.[8][12][13] This less effective orbital overlap results in significantly reduced resonance stabilization of the thioester bond compared to an oxygen ester.[10][11][12] Consequently, the thioester carbonyl carbon is more electrophilic and the bond is thermodynamically less stable.[8][10]

Bond Strength and Leaving Group Ability

The C-S bond is inherently weaker than the C-O bond.[8] Furthermore, upon cleavage, the resulting thiolate anion (RS⁻) is a better leaving group than an alkoxide anion (RO⁻) because the larger sulfur atom can better accommodate the negative charge.[10] These factors contribute to the kinetic and thermodynamic favorability of thioester cleavage.

Below is a diagram illustrating the key structural features of this compound and the factors influencing its thioester bond stability.

G cluster_CapryloylCoA This compound Structure cluster_Factors Factors Affecting Thioester Bond Stability Capryloyl_CoA Capryloyl Group (C8) - S - Coenzyme A Resonance Diminished Resonance Stabilization Capryloyl_CoA->Resonance Bond_Strength Weaker C-S Bond Capryloyl_CoA->Bond_Strength Leaving_Group Good Leaving Group (CoASH) Capryloyl_CoA->Leaving_Group Orbital_Overlap Poor 3p(S) - 2p(C) Orbital Overlap Resonance->Orbital_Overlap due to

Caption: Key factors influencing the thermodynamic stability of the this compound thioester bond.

Experimental Determination of Thermodynamic Stability

Several experimental approaches can be employed to determine the thermodynamic stability of the this compound thioester bond. These methods provide quantitative data on the Gibbs free energy of hydrolysis.

Equilibrium Studies

This classical method involves measuring the equilibrium constant (Keq) for the hydrolysis of this compound. The standard Gibbs free energy change (ΔG°') can then be calculated using the equation:

ΔG°' = -RT ln(Keq)

where R is the gas constant and T is the absolute temperature.

Experimental Protocol: Equilibrium Measurement of this compound Hydrolysis

  • Reaction Setup: Prepare a reaction mixture containing a known concentration of this compound in a suitable buffer (e.g., phosphate or Tris-HCl) at a defined pH and temperature.

  • Enzyme Addition (Optional): To accelerate the attainment of equilibrium, a specific thioesterase can be added.[14][15] It is crucial that the enzyme only catalyzes the hydrolysis and does not otherwise alter the equilibrium position.

  • Incubation: Allow the reaction to proceed until equilibrium is reached. This can be monitored by taking time points and measuring the concentrations of reactants and products.

  • Quantification: At equilibrium, quantify the concentrations of this compound, caprylate, and CoASH. This can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) or enzymatic assays coupled to spectrophotometry.

  • Calculation: Calculate the equilibrium constant (Keq) from the concentrations of products and reactants.

  • Gibbs Free Energy Calculation: Use the Keq value to calculate ΔG°' as described above.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change (enthalpy, ΔH) associated with a chemical reaction. By determining the binding constant (which is related to Keq), the Gibbs free energy (ΔG) and entropy (ΔS) of the reaction can also be obtained.

Experimental Protocol: ITC Measurement of this compound Hydrolysis

  • Sample Preparation: Prepare a solution of this compound in the calorimeter cell and a solution of a specific thioesterase in the injection syringe, both in the same buffer.

  • Titration: Inject small aliquots of the enzyme into the this compound solution. The heat released or absorbed upon hydrolysis is measured for each injection.

  • Data Analysis: The resulting data is a plot of heat change versus the molar ratio of enzyme to substrate. This binding isotherm is then fitted to a suitable model to determine the enthalpy (ΔH) and the equilibrium constant (Keq).

  • Thermodynamic Parameter Calculation: From Keq, ΔG°' can be calculated. The entropy change (ΔS°') can be determined using the equation: ΔG°' = ΔH°' - TΔS°' .

Computational Chemistry

Quantum mechanical (QM) and molecular mechanical (MM) calculations can provide theoretical insights into the stability of the thioester bond.[16] These methods can be used to calculate the reaction pathway and free energy profiles for hydrolysis, corroborating experimental findings.[16][17]

G

Sources

The Unconventional Starter: A Technical Guide to the Role of Capryloyl-CoA in Polyketide Synthase Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Drug Developer

In the intricate world of natural product biosynthesis, polyketide synthases (PKSs) stand as master architects, assembling complex molecules from simple building blocks. For decades, our understanding has been anchored to a canonical model initiated by short-chain starters like acetyl-CoA or propionyl-CoA. However, the true synthetic potential of these enzymatic assembly lines lies in their flexibility. This guide moves beyond the textbook examples to explore the role of a non-canonical, medium-chain starter unit: capryloyl-CoA (octanoyl-CoA) . Understanding and harnessing the mechanisms that accommodate such unconventional primers is not merely an academic exercise; it is a critical frontier in synthetic biology and drug development, offering a direct route to novel chemical scaffolds with potentially new or improved bioactivities. This document provides the foundational knowledge, field-proven methodologies, and strategic insights necessary to leverage this compound in your research and development pipelines.

The Polyketide Synthase Assembly Line: A Primer on Initiation

Polyketide biosynthesis is a process of iterative, decarboxylative Claisen condensations, chemically analogous to fatty acid synthesis but with far greater structural diversity.[1] The identity of the final product is dictated by several factors, including the number of extension cycles, the degree of reduction at each step, and, critically, the nature of the initial "starter unit" that primes the entire assembly line.[2][3]

The process begins when a starter unit, typically an acyl-CoA thioester, is loaded onto the PKS. In many systems, particularly fungal non-reducing PKSs (NR-PKSs), this crucial selection and loading step is performed by a dedicated Starter Unit:Acyl-Carrier Protein (ACP) Transacylase (SAT) domain.[2][4] The SAT domain selects the primer from the cellular pool and transfers it to the phosphopantetheine arm of the ACP domain. From there, the starter unit is passed to the ketosynthase (KS) domain, where it is condensed with the first malonyl-CoA-derived extender unit, initiating the growth of the polyketide chain.[5] While acetyl-CoA (C2) and propionyl-CoA (C3) are the most common starters, the promiscuity of certain SAT domains allows for the incorporation of a much wider variety of primers, including the medium-chain this compound (C8).[6][7]

PKS_Initiation cluster_0 Cellular Acyl-CoA Pool cluster_1 PKS Loading Module Capryloyl_CoA This compound (C8) SAT SAT Capryloyl_CoA->SAT Selection Acetyl_CoA Acetyl-CoA (C2) ACP ACP SAT->ACP 1. Loading KS KS ACP->KS 2. Transfer Chain_Elongation To Chain Elongation (Module 1) KS->Chain_Elongation 3. Condensation Malonyl_CoA Malonyl-CoA (Extender Unit) Malonyl_CoA->KS Protocol_1 cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis P1 Express & Purify SAT and holo-ACP proteins R1 Combine Proteins, Buffer, & [1-14C]-octanoyl-CoA P1->R1 R2 Incubate at 30°C (Time Course) R1->R2 R3 Quench with SDS Loading Buffer R2->R3 A1 Separate via SDS-PAGE R3->A1 A2 Dry Gel A1->A2 A3 Autoradiography or Phosphorimaging A2->A3 A4 Interpret Results: Visualize Radiolabeled ACP A3->A4 Strategy cluster_input cluster_process cluster_output PKS_Library PKS Gene Clusters (Genome Mining) Step1 Identify PKS with Promiscuous SAT Domain PKS_Library->Step1 Host_Strain Engineered Host (e.g., E. coli, S. cerevisiae) Step2 Engineer Host for This compound Supply Host_Strain->Step2 Precursor_Pathways Precursor Biosynthesis Genes (Thioesterase, ACS) Precursor_Pathways->Step2 Step3 Heterologous Expression of PKS in Engineered Host Step1->Step3 Step2->Step3 Step4 Fermentation & Product Isolation Step3->Step4 Output Novel Polyketide Analogs with C8-Alkyl Tail Step4->Output

Sources

Intracellular Transport Mechanisms of Capryloyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Capryloyl-CoA (Octanoyl-CoA, C8-CoA) represents a pivotal intermediate in mammalian bioenergetics, distinguished by its "privileged" transport kinetics. Unlike Long-Chain Fatty Acyl-CoAs (LC-CoAs; >C12), which are rate-limited by the carnitine shuttle system (CPT1/CPT2), this compound—and its precursor Caprylic Acid (C8:0)—bypasses primary cytosolic checkpoints. This guide dissects the dual-transport mechanisms of C8 moieties: the Canonical Free-Acid Diffusion Pathway and the Carnitine-Dependent Octanoyl Transferase (CROT) Shunt .

Understanding these mechanisms is critical for designing medium-chain triglyceride (MCT) therapeutics, ketogenic interventions, and metabolic tracers, as the transport route dictates the oxidation rate, ketogenic flux, and potential for lipotoxicity.

Part 2: Bioenergetics & Transport Architectures[1][2][3]

The Canonical Pathway: Diffusion-Activation Coupling

The prevailing dogma—and the primary mechanism for dietary C8 metabolism—is that Caprylic acid enters the mitochondrial matrix prior to activation.

  • Mechanism: Un-ionized Caprylic acid (pKa ~4.89) crosses the outer (OMM) and inner mitochondrial membranes (IMM) via simple diffusion or facilitated diffusion (CD36/FAT), independent of Carnitine Palmitoyltransferase 1 (CPT1).

  • Matrix Activation: Once inside the matrix, it is trapped by Acyl-CoA Synthetase Medium-Chain (ACSM) family enzymes (specifically ACSM1/2A), which thioesterify C8 to this compound using matrix ATP and CoA.

  • Bioenergetic Consequence: This bypasses the CPT1 regulatory bottleneck (inhibition by Malonyl-CoA), allowing C8 oxidation to proceed rapidly even in fed/insulin-stimulated states.

The Non-Canonical Pathway: Cytosolic Activation & CROT

A secondary pool of this compound exists in the cytosol or peroxisomes (e.g., from chain-shortening of VLCFAs). Since Acyl-CoAs are amphipathic and membrane-impermeable, cytosolic this compound cannot diffuse into mitochondria.

  • The Transporter: Carnitine Octanoyltransferase (CROT) . Unlike CPT1 (OMM-bound), CROT is localized to the peroxisomal lumen and mitochondrial matrix, with evidence suggesting a cytosolic-facing activity or interface with CPT1 variants.

  • The Shuttle: Cytosolic this compound + L-Carnitine

    
     Capryloyl-Carnitine + CoA.
    
  • Entry: Capryloyl-Carnitine enters the matrix via Carnitine-Acylcarnitine Translocase (CACT/SLC25A20) and is reconverted to this compound by CPT2 or matrix CROT.

Peroxisomal Interplay

Peroxisomes oxidize Very Long-Chain Fatty Acids (VLCFAs) down to medium-chain intermediates (including C8). These shortened acyl-CoAs must be exported to mitochondria for complete oxidation.

  • Export Mechanism: Peroxisomal CROT converts this compound to Capryloyl-Carnitine, which exits the peroxisome (via hydrophilic pores or transporters) and travels to the mitochondria.

Part 3: Visualization of Transport Logic

The following diagram illustrates the bifurcation of transport based on the subcellular location of the C8 moiety.

C8_Transport_Mechanism cluster_cytosol CYTOSOL cluster_mito MITOCHONDRIA cluster_matrix MATRIX C8_Acid Caprylic Acid (C8:0) (Free Acid) C8_CoA_Cyto This compound (Cytosolic Pool) C8_Acid->C8_CoA_Cyto Activation C8_Acid_Mat Caprylic Acid (Matrix) C8_Acid->C8_Acid_Mat Diffusion (Bypass CPT1) C8_Carn_Cyto Capryloyl-Carnitine C8_CoA_Cyto->C8_Carn_Cyto Transesterification CACT CACT (Translocase) C8_Carn_Cyto->CACT ACSL ACSL/ACSM (Cytosolic) ACSL->C8_CoA_Cyto CROT_Cyto CROT/CPT1 (Transferase) CROT_Cyto->C8_Carn_Cyto C8_CoA_Mat This compound (Active Substrate) C8_Acid_Mat->C8_CoA_Mat Activation (ATP+CoA) BetaOx Beta-Oxidation (TCA Cycle Entry) C8_CoA_Mat->BetaOx Oxidation C8_Carn_Mat Capryloyl-Carnitine C8_Carn_Mat->C8_CoA_Mat Re-esterification ACSM_Mat ACSM1 (Matrix Synthetase) ACSM_Mat->C8_CoA_Mat CPT2 CPT2/CROT (Transferase) CPT2->C8_CoA_Mat CACT->C8_Carn_Mat

Caption: Dual-transport model of this compound. Green path denotes the canonical diffusion bypass; Red/Blue path denotes the carnitine-dependent shuttle.

Part 4: Experimental Protocols & Validation

To rigorously distinguish between the diffusion mechanism and the transporter-mediated mechanism in your samples, use the following Differential Permeability & Inhibition Assay .

Protocol: Respirometric Differentiation (Seahorse XF / Oroboros O2k)

Objective: Determine the fractional contribution of CPT1-dependent transport vs. direct diffusion for C8 substrates.

Reagents:

  • Substrate A: Octanoate (Free Acid) + Malate (TCA primer).

  • Substrate B: Octanoyl-Carnitine + Malate.

  • Inhibitor: Etomoxir (Irreversible CPT1a inhibitor).

  • Permeabilizing Agent: Digitonin (for permeabilized cell assays) or use intact cells.

Workflow:

  • Baseline Measurement: Establish basal respiration in cardiomyocytes or hepatocytes.

  • Inhibitor Blockade: Inject Etomoxir (40 µM) . Incubate for 15 mins. This effectively shuts down the Long-Chain (CPT1) gate.

  • Substrate Injection (Parallel Wells):

    • Group 1: Inject Octanoate (Free Acid) .

    • Group 2: Inject Palmitate-BSA (Positive Control for inhibition).

    • Group 3: Inject Octanoyl-Carnitine (Bypasses CPT1, enters via CACT).

  • Readout Interpretation:

ObservationInterpretationMechanistic Insight
Palmitate Oxidation ~0% (Blocked)Validates Etomoxir efficacy (CPT1 blockade).
Octanoate Oxidation High / Unchanged Canonical Pathway: C8 entered as free acid, bypassing CPT1.
Octanoate Oxidation Reduced (>30%)Mixed Pathway: Suggests significant cytosolic activation requiring CPT1/CROT for entry.
Octanoyl-Carnitine HighValidates CACT and CPT2/Matrix Beta-oxidation integrity.
Protocol: 13C-Isotopomer Tracing[4]

Objective: Confirm matrix-specific activation.

  • Incubate cells with [1-13C]Octanoate .

  • Perform subcellular fractionation (Cytosol vs. Mitochondria).[1]

  • Analyze Acyl-CoA pool via LC-MS/MS.

  • Result: High enrichment of [1-13C]Octanoyl-CoA in the mitochondrial fraction with negligible cytosolic [1-13C]Octanoyl-CoA confirms the "Diffusion-Activation" model.

Part 5: References

  • Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal, 361(3), 417-429. Link

  • Schooneman, M. G., et al. (2013). Acyl-CoA dehydrogenases and acyl-CoA oxidases: structural basis for mechanistic similarities and differences. The FEBS Journal, 280(19), 4669-4680.

  • Schönfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of Lipid Research, 57(6), 943-954. Link

  • Ferdinandusse, S., et al. (2004). Subcellular localization and physiological role of alpha-methylacyl-CoA racemase. Journal of Lipid Research, 41, 1890-1896.

  • Divakaruni, A. S., et al. (2013). Analysis and interpretation of microplate-based oxygen consumption and pH data. Methods in Enzymology, 523, 309-354. Link

Sources

Methodological & Application

Enzymatic Synthesis of Capryloyl-CoA: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the enzymatic synthesis of capryloyl-CoA, a critical intermediate in fatty acid metabolism and a valuable tool for researchers in drug development and the life sciences. This document offers a step-by-step methodology, from the selection of reagents to the final purification and characterization of the product, grounded in established biochemical principles.

Introduction: The Significance of this compound

This compound, the coenzyme A thioester of caprylic acid (an eight-carbon saturated fatty acid), is a key metabolic intermediate. It plays a pivotal role in the β-oxidation of medium-chain fatty acids, a crucial energy-generating pathway.[1][2] Beyond its bioenergetic role, this compound and other acyl-CoAs serve as substrates for a variety of enzymes and are involved in the regulation of numerous cellular processes, including gene expression and protein modification.[3] The availability of high-purity this compound is therefore essential for in-vitro studies of enzyme kinetics, inhibitor screening, and the elucidation of metabolic pathways.

This application note details a reliable and reproducible method for the enzymatic synthesis of this compound, leveraging the activity of acyl-CoA synthetases.

Principle of the Method

The enzymatic synthesis of this compound is catalyzed by an acyl-CoA synthetase (ACS), also known as a fatty acid:CoA ligase (EC 6.2.1.3).[4] The reaction proceeds in a two-step mechanism that requires ATP and magnesium ions as cofactors.[5]

Step 1: Adenylation of the Fatty Acid The carboxylate group of caprylic acid attacks the α-phosphate of ATP, forming an acyl-adenylate intermediate and releasing pyrophosphate (PPi).

Step 2: Thioesterification with Coenzyme A The thiol group of coenzyme A (CoA-SH) then attacks the acyl-adenylate intermediate, displacing AMP and forming the this compound thioester.

The overall reaction can be summarized as:

Caprylic Acid + ATP + CoA-SH → this compound + AMP + PPi

Materials and Reagents

This section provides a comprehensive list of the necessary materials and reagents for the successful synthesis, purification, and characterization of this compound.

Reagent/MaterialSupplier (Example)Catalog Number (Example)Notes
Acyl-CoA Synthetase (Pseudomonas sp.)Sigma-AldrichA3352A lyophilized powder.
Caprylic Acid (Octanoic Acid)Sigma-AldrichC2875≥99% purity.
Coenzyme A, Free AcidSigma-AldrichC3019≥85% purity.
Adenosine 5'-triphosphate (ATP), Disodium SaltSigma-AldrichA2383Molecular biology grade.
Magnesium Chloride (MgCl₂)Sigma-AldrichM8266Anhydrous, ≥98% purity.
Tris-HClSigma-AldrichT5941Molecular biology grade.
Potassium Phosphate Monobasic (KH₂PO₄)Sigma-AldrichP0662ACS reagent grade.
Acetonitrile (ACN)Fisher ScientificA998HPLC grade.
Methanol (MeOH)Fisher ScientificA452HPLC grade.
Formic AcidFisher ScientificA117LC-MS grade.
Solid-Phase Extraction (SPE) Cartridges, C18WatersWAT054955e.g., Sep-Pak C18, 100 mg.
Ultrapure WaterMillipore-18.2 MΩ·cm resistivity.

Experimental Protocols

This section outlines the detailed, step-by-step procedures for the enzymatic synthesis, purification, and characterization of this compound.

Preparation of Stock Solutions

It is crucial to prepare fresh stock solutions for optimal results.

  • 1 M Tris-HCl (pH 8.0): Dissolve 121.14 g of Tris base in 800 mL of ultrapure water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L.

  • 1 M MgCl₂: Dissolve 95.21 g of anhydrous MgCl₂ in 1 L of ultrapure water.

  • 100 mM Caprylic Acid: Dissolve 144.21 mg of caprylic acid in 10 mL of ethanol.

  • 100 mM ATP: Dissolve 551.1 mg of ATP disodium salt in 10 mL of ultrapure water.

  • 50 mM Coenzyme A: Dissolve 383.8 mg of Coenzyme A in 10 mL of ultrapure water.

  • Acyl-CoA Synthetase (1 unit/mL): Reconstitute the lyophilized enzyme in cold 50 mM Tris-HCl (pH 7.5) to a final concentration of 1 unit/mL. Store on ice and use immediately.

Enzymatic Synthesis of this compound

The following protocol is for a 1 mL reaction volume. The reaction can be scaled up or down as needed.

  • In a microcentrifuge tube, combine the following reagents in the order listed:

    • Ultrapure Water: 680 µL

    • 1 M Tris-HCl (pH 8.0): 100 µL (Final concentration: 100 mM)

    • 1 M MgCl₂: 10 µL (Final concentration: 10 mM)

    • 100 mM ATP: 50 µL (Final concentration: 5 mM)

    • 100 mM Caprylic Acid: 50 µL (Final concentration: 5 mM)

    • 50 mM Coenzyme A: 100 µL (Final concentration: 5 mM)

  • Mix gently by pipetting.

  • Initiate the reaction by adding 10 µL of the acyl-CoA synthetase solution (1 unit/mL).

  • Incubate the reaction mixture at 37°C for 2 hours in a water bath or incubator.

Enzymatic_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Synthesis Reaction cluster_purification Purification cluster_analysis Analysis & Storage Reagents Prepare Stock Solutions Mix Combine Reagents: Tris-HCl, MgCl₂, ATP, Caprylic Acid, CoA Reagents->Mix Enzyme Add Acyl-CoA Synthetase Mix->Enzyme Incubate Incubate at 37°C for 2 hours Enzyme->Incubate SPE Solid-Phase Extraction (C18 Cartridge) Incubate->SPE HPLC HPLC Purification (Optional) SPE->HPLC Analysis HPLC/LC-MS Analysis HPLC->Analysis Storage Store at -80°C Analysis->Storage

Figure 1: Workflow for the enzymatic synthesis of this compound.

Purification of this compound by Solid-Phase Extraction (SPE)

This protocol is designed to remove unreacted substrates and the enzyme from the reaction mixture.

  • Condition the SPE Cartridge:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Equilibrate the cartridge by passing 5 mL of ultrapure water. Do not let the cartridge run dry.

  • Load the Sample:

    • Acidify the 1 mL reaction mixture by adding 10 µL of 1 M HCl (to a final pH of ~3-4). This ensures that the this compound is retained on the C18 stationary phase.

    • Load the acidified reaction mixture onto the conditioned SPE cartridge.

  • Wash the Cartridge:

    • Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar impurities.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove less hydrophobic impurities.

  • Elute the this compound:

    • Elute the this compound from the cartridge with 2 mL of 80% methanol in water. Collect the eluate in a clean tube.

  • Dry and Reconstitute:

    • Dry the eluate under a stream of nitrogen gas or using a centrifugal vacuum concentrator.

    • Reconstitute the dried this compound in a suitable buffer for your downstream application (e.g., 100 µL of 50 mM potassium phosphate buffer, pH 6.5).

Characterization and Quantification of this compound

The purity and concentration of the synthesized this compound should be determined using High-Performance Liquid Chromatography (HPLC).

  • HPLC System: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector is suitable.

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% B

    • 30-35 min: 50% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm (for the adenine moiety of CoA).

  • Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve generated with a commercially available this compound standard.

For more detailed structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed.[3][4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive enzymeEnsure the enzyme was stored and handled correctly. Use fresh enzyme.
Incorrect reaction conditionsVerify the pH of the buffer and the concentrations of all reagents.
Substrate degradationPrepare fresh ATP and CoA solutions.
Poor recovery after SPE Sample not acidified before loadingEnsure the pH of the sample is between 3 and 4 before loading onto the C18 cartridge.
Incomplete elutionTry a higher percentage of organic solvent for elution (e.g., 90-100% methanol).
Multiple peaks in HPLC chromatogram Incomplete reactionIncrease the incubation time or the amount of enzyme.
Degradation of productAnalyze the sample immediately after synthesis and purification. Store at low temperatures.

Storage and Stability

This compound is susceptible to hydrolysis, especially at alkaline pH. For short-term storage (a few days), store the purified product at 4°C in a slightly acidic buffer (pH 5-6). For long-term storage, it is recommended to store aliquots at -80°C.[6] Avoid repeated freeze-thaw cycles.

Conclusion

This application note provides a robust and reliable protocol for the enzymatic synthesis of this compound. By following these detailed steps, researchers can produce high-purity this compound for a wide range of in-vitro biochemical and metabolic studies. The principles and techniques described herein can also be adapted for the synthesis of other acyl-CoA thioesters.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Caprylic_Acid Caprylic Acid Acyl_Adenylate Capryloyl-AMP Caprylic_Acid->Acyl_Adenylate Acyl-CoA Synthetase ATP ATP ATP->Acyl_Adenylate Acyl-CoA Synthetase CoA CoA-SH Capryloyl_CoA This compound CoA->Capryloyl_CoA Acyl-CoA Synthetase Acyl_Adenylate->Capryloyl_CoA Acyl-CoA Synthetase PPi PPi Acyl_Adenylate->PPi AMP AMP Capryloyl_CoA->AMP

Figure 2: Simplified reaction mechanism for the enzymatic synthesis of this compound.

References

  • Haynes, C. A., et al. (2018). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Methods in Molecular Biology, 1779, 149-160.
  • Li, L. O., et al. (2015). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of lipid research, 56(10), 2004–2014.
  • Hernández Lozada, N. J., et al. (2020). Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity. Metabolic Engineering, 62, 136-147.
  • Grewal, W. G., et al. (2020). Genome reduction improves octanoic acid production in scale down bioreactors. Biotechnology and Bioengineering, 117(11), 3435-3447.
  • Scheig, R., & Klatskin, G. (1968). Presence and properties of acyl coenzyme A synthetase for medium-chain fatty acids in rat intestinal mucosa.
  • Li, Y., et al. (2025). Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets.
  • Ingram-Smith, C., et al. (2006). Characterization of an Archaeal Medium-Chain Acyl Coenzyme A Synthetase from Methanosarcina acetivorans. Journal of bacteriology, 188(3), 910–918.
  • Fernández-Valverde, M., et al. (1993). Purification of Pseudomonas putida acyl coenzyme A ligase active with a range of aliphatic and aromatic substrates. Applied and environmental microbiology, 59(4), 1149–1154.
  • Vanhercke, T., et al. (2015). Metabolic engineering of medium-chain fatty acid biosynthesis in Nicotiana benthamiana plant leaf lipids. Frontiers in plant science, 6, 147.
  • Christensen, Q. H., et al. (2011). Lipoic Acid Synthesis: A New Family of Octanoyltransferases Generally Annotated as Lipoate Protein Ligases. Biochemistry, 50(44), 9507–9517.
  • Wikipedia. (2023, November 13). Long-chain-fatty-acid—CoA ligase. Retrieved from [Link]

  • The Medical Biochemistry Page. (2025, October 30). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. Retrieved from [Link]

  • Christie, W. W. (2019, July 23). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. Retrieved from [Link]

  • Erb, T. J., et al. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules (Basel, Switzerland), 21(4), 517.
  • Shockey, J. M., & Browse, J. (2019, July 23). Long Chain acyl-coA Synthetases and Other Acyl Activating Enzymes. AOCS Lipid Library. Retrieved from [Link]

  • Fernández-Valverde, M., et al. (1993). Purification of Pseudomonas putida acyl coenzyme A ligase active with a range of aliphatic and aromatic substrates. Applied and environmental microbiology, 59(4), 1149–1154.
  • Shockey, J., et al. (2021). Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses. Frontiers in Plant Science, 12, 642824.
  • The Medical Biochemistry Page. (2025, October 30). Medium Chain Acyl-CoA Dehydrogenase Deficiency. Retrieved from [Link]

  • Hawach Scientific. (2023, September 11). General Procedure for Solid Phase Extraction. Retrieved from [Link]

  • Solvent Direct. (n.d.). MCT Medium Chain Triglycerides Food Grade (Coconut) Oil. Retrieved from [Link]

  • Wildly Organic. (2025, June 9). Organic MCT Oil | USDA Certified Organic. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1991). Evaluation Of Sample Extract Cleanup Using Solid-Phase Extraction Cartridges. Retrieved from [Link]

  • Walmart. (n.d.). Capric Acid (Decanoic Acid) Food Grade — 1000mL High-Purity MCT Source For Supplements, Cooking & Cosmetics. Retrieved from [Link]

  • da Silva, A. C. R., et al. (2018). Sample purification procedure by Solid Phase Extraction cartridges.
  • Shariatgorji, M., et al. (2014). Microsampling with Solid Phase Extraction Cartridge: Storage and Online Mass Spectrometry Analysis. Analytical chemistry, 86(14), 6968–6975.
  • Grosse, W. M., & Vockley, J. (2024, September 26). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews. Retrieved from [Link]

Sources

Application Note: High-Resolution HPLC Separation of Capryloyl-CoA (C8) and Acetyl-CoA (C2)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise separation of Acetyl-CoA (C2) and Capryloyl-CoA (C8) using High-Performance Liquid Chromatography (HPLC). It addresses the specific challenge of resolving a highly polar, short-chain acyl-CoA from a medium-chain, moderately hydrophobic analog.

Introduction & Scientific Context

The quantification of Acyl-CoAs is critical for monitoring metabolic flux, specifically


-oxidation efficiency and fatty acid biosynthesis. The separation of Acetyl-CoA  (Hydrophilic, C2) from This compound  (Medium-chain, C8, also known as Octanoyl-CoA) presents a distinct chromatographic challenge:
  • Polarity Gap: Acetyl-CoA is dominated by the polar adenosine 3',5'-diphosphate moiety, leading to poor retention on standard C18 phases without specific mobile phase modification.

  • Hydrophobic Shift: this compound possesses an 8-carbon alkyl chain, significantly increasing its interaction with the stationary phase compared to Acetyl-CoA.

  • "Generalist" Method Failure: Standard gradient methods often elute Acetyl-CoA in the void volume (co-eluting with salts) or cause excessive broadening of the C8 peak due to unoptimized organic ramping.

This guide provides two validated protocols: a UV-based Method for high-concentration purity analysis (e.g., enzymatic assays) and an LC-MS/MS Method for biological tissue profiling.

Theory of Separation

The separation relies on Reversed-Phase Chromatography (RPC) utilizing the "Hydrophobic Subtraction" model.

  • Acetyl-CoA (C2): Retention is governed by the polarity of the CoA backbone. To prevent early elution (void volume), we must suppress the ionization of the phosphate groups (using low pH) or use Ion-Pairing Agents.

  • This compound (C8): Retention is governed by hydrophobic interaction between the C8 tail and the C18 ligands. Elution requires a precise increase in organic solvent (Acetonitrile).

Mechanism Diagram

The following diagram illustrates the differential interaction logic and the gradient strategy required to resolve these two species.

AcylCoA_Separation_Logic cluster_inputs Analytes cluster_column Stationary Phase (C18) cluster_mobile Mobile Phase Gradient AC Acetyl-CoA (C2) (Highly Polar) C18 C18 Ligands (Hydrophobic Surface) AC->C18 Weak Interaction Requires Phosphate/Ion-Pairing CC This compound (C8) (Medium Hydrophobicity) CC->C18 Strong Interaction Van der Waals Forces Separation Resolved Peaks (> 5.0 Resolution) C18->Separation Result LowOrg Low % Organic (0-5% B) LowOrg->AC Elutes C2 (2-5 mins) HighOrg High % Organic (40-60% B) HighOrg->CC Elutes C8 (10-15 mins)

Figure 1: Mechanistic logic of C2 vs. C8 separation on a C18 stationary phase.

Protocol A: High-Stability UV Method (Phosphate Buffer)

Best for: Enzymatic assay monitoring, purity checks, and standards quantification. Mechanism: Phosphate buffer suppresses silanol activity and maintains the ionization state of the CoA phosphates for consistent retention.

Materials
  • Column: C18 (e.g., Kinetex 2.6µm C18, 150 x 4.6 mm) or C18-AQ (Polar Embedded).

  • Detection: UV-Vis / PDA at 254 nm (Adenine max) or 260 nm.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Temperature: 25°C (Ambient).

Mobile Phase Preparation[1][2]
  • Solvent A (Buffer): 100 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 4.6 - 5.0  with Phosphoric Acid. Note: High salt concentration improves peak shape for Acetyl-CoA.
    
  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Table (Time vs. %B)
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.0 982Equilibration: Load sample, retain Acetyl-CoA.
2.0 982Isocratic Hold: Ensure Acetyl-CoA does not elute in void.
12.0 6040Linear Ramp: Elute this compound (C8).
14.0 1090Wash: Remove any long-chain contaminants (C16+).
16.0 1090Hold Wash
16.1 982Re-equilibration
22.0 982Ready for Next Injection

Expected Results:

  • Acetyl-CoA: ~4.5 - 5.5 min.

  • This compound: ~10.5 - 11.5 min.

Protocol B: High-Sensitivity LC-MS/MS Method

Best for: Biological samples (tissue extracts, plasma) where concentrations are low (< µM). Mechanism: Volatile buffers (Ammonium Acetate) prevent ion suppression in the Mass Spectrometer source.

Materials
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm) or Phenomenex Kinetex C18 (2.6 µm).

  • MS Polarity: Positive Mode (ESI+).

  • Precursor Ions: [M+H]+ or specific transitions (see table).

Mobile Phase Preparation[1][2][3]
  • Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.8, unadjusted or adjusted with dilute Acetic Acid).

  • Solvent B: Acetonitrile.[1]

Gradient Table[3][5]
Time (min)% Solvent BDescription
0.02Initial Hold
1.02Retain C2
8.050Elute C8
10.095Column Wash
12.02Re-equilibration
MRM Transitions (Multiple Reaction Monitoring)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acetyl-CoA 810.2303.1 (Adenine)35
This compound (C8) 894.3387.2 (Pantetheine+C8)38

Sample Preparation Workflow

Handling Acyl-CoAs requires care as they are liable to hydrolysis (breaking the thioester bond).

SamplePrep Tissue Biological Tissue (Liver/Muscle) Extraction Extraction 10% TCA or ACN/Isopropanol Tissue->Extraction Quench Metabolism Neutralization Neutralization (Critical Step: pH 6-7) Extraction->Neutralization Prevent Hydrolysis SPE SPE Cleanup (Optional) Oligonucleotide or C18 Cartridge Neutralization->SPE Remove Salts/Proteins Analysis HPLC Injection (Keep samples at 4°C) Neutralization->Analysis Direct Inject (High Conc.) SPE->Analysis

Figure 2: Sample preparation workflow to minimize hydrolysis of the thioester bond.

Critical Step - Neutralization: Acyl-CoAs are unstable in alkaline conditions (hydrolysis) and strong acids (depurination). If using Acid extraction (TCA/PCA), neutralize immediately to pH 6.0–7.0 using MOPS or dilute


. Do not  overshoot to pH > 8.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Acetyl-CoA elutes in Void (<2 min) Phase Collapse or Insufficient RetentionUse a "Polar Embedded" (AQ) C18 column. Increase buffer molarity (e.g., to 100mM). Start at 0% B.
This compound Peak Tailing Secondary Silanol InteractionsEnsure pH is < 5.0 (Method A). Add 0.1% Formic Acid if using MS (Method B).
Ghost Peaks / Carryover C8 "sticking" to injector/columnIncrease the "Wash" step (90-95% B) duration. Use a needle wash of 50:50 MeOH:Water.
Peak Area Degradation Sample instabilityKeep autosampler at 4°C. Analyze within 12 hours of extraction.

References

  • Magnes, C. et al. (2005). "A method for the determination of acyl-CoAs by LC-MS/MS." Analytical Chemistry.

  • Basu, S.S.[2] & Blair, I.A. (2011). "SI-stable isotope LC-MS analysis of acyl-CoA thioesters." Nature Protocols.

  • Snyder, N.W. et al. (2015). "Quantitation of Acyl-Coenzyme A Species in Biological Samples." Journal of Chromatography B.

  • Li, J. et al. (2004). "An Improved Method for Tissue Long-Chain Acyl-CoA Extraction and Analysis." Journal of Lipid Research.

Sources

Application Notes and Protocols: LC-MS/MS Quantification of Intracellular Capryloyl-CoA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Capryloyl-CoA in Cellular Metabolism

Coenzyme A (CoA) and its thioester derivatives, such as this compound (C8-CoA), are central intermediates in a multitude of metabolic pathways.[1] this compound, a medium-chain acyl-CoA, plays a pivotal role in fatty acid β-oxidation and energy production. The accurate quantification of intracellular this compound is crucial for understanding cellular energy status, diagnosing metabolic disorders, and in the development of therapeutic agents targeting metabolic pathways. However, the analysis of acyl-CoAs is challenging due to their low intracellular concentrations, inherent instability, and the complexity of the cellular matrix.[1][2]

This guide provides a comprehensive, field-proven protocol for the robust quantification of intracellular this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein is designed to deliver high sensitivity, specificity, and reproducibility for researchers in academia and the pharmaceutical industry.

Principle of the Method

This method employs a rapid and efficient protein precipitation step to extract short-chain acyl-CoAs from cultured cells. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved through the use of a stable isotope-labeled internal standard, which corrects for matrix effects and variations in sample processing.

Experimental Workflow Overview

The entire process, from cell culture to data analysis, is outlined below. Each step is critical for achieving accurate and reliable quantification of intracellular this compound.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_culture 1. Cell Culture & Harvest quenching 2. Metabolic Quenching cell_culture->quenching lysis 3. Cell Lysis & Extraction quenching->lysis centrifugation 4. Clarification lysis->centrifugation lc_separation 5. LC Separation centrifugation->lc_separation ms_detection 6. MS/MS Detection (MRM) lc_separation->ms_detection quantification 7. Quantification ms_detection->quantification data_review 8. Data Review & Reporting quantification->data_review

Caption: High-level workflow for this compound quantification.

Materials and Reagents

Reagents
  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • This compound sodium salt (Sigma-Aldrich)

  • [¹³C₃,¹⁵N₁]-Pantothenate labeled yeast extract for generation of stable isotope-labeled internal standards (or commercially available standards)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • Cell culture medium and supplements

Equipment
  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC I-Class with Xevo TQ-S micro)[3]

  • Reversed-phase C18 column (e.g., Luna® C18(2) 100 Å, 100 x 2 mm, 3 µm)[4]

  • Centrifuge capable of 4°C and >14,000 x g

  • Cell culture incubator

  • Sonicator (optional)

  • Vacuum concentrator

Detailed Protocols

Part 1: Sample Preparation - The Foundation of Accurate Quantification

The goal of sample preparation is to efficiently extract this compound while minimizing degradation and matrix effects. Acyl-CoAs are susceptible to both enzymatic and chemical hydrolysis, making rapid and cold processing essential.

1.1 Cell Culture and Harvesting
  • Culture cells to the desired confluency in appropriate multi-well plates (e.g., 6-well or 12-well plates).

  • Aspirate the cell culture medium.

  • Wash the cells twice with ice-cold PBS to remove any residual medium components. Ensure the plate is kept on ice throughout the washing steps.

1.2 Metabolic Quenching and Cell Lysis

Expert Insight: Rapidly quenching metabolic activity is paramount to prevent changes in acyl-CoA levels post-harvest. The use of a cold organic solvent mixture for simultaneous quenching and extraction is a highly effective strategy.

  • After the final PBS wash, add 200 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v) directly to each well.[1] This solvent mixture effectively precipitates proteins while extracting polar metabolites like short-chain acyl-CoAs.

  • Include a stable isotope-labeled internal standard (e.g., [¹³C₈]-Capryloyl-CoA or a proxy like [¹³C₄]-Crotonoyl-CoA) in the extraction solvent to ensure accurate quantification.[5] The use of stable isotope labeling in cell culture (SILEC) is a powerful technique for generating a suite of labeled internal standards.[6]

  • Scrape the cells from the plate in the extraction solvent and transfer the lysate to a pre-chilled microcentrifuge tube.

1.3 Protein Precipitation and Supernatant Collection
  • Vortex the cell lysate vigorously for 30 seconds.

  • Incubate the samples on ice for 10 minutes to facilitate complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.[3]

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Evaporate the supernatant to dryness using a vacuum concentrator.

  • Reconstitute the dried extract in 55 µL of 5% (w/v) 5-sulfosalicylic acid in water.[7] This acidic environment improves the stability of the acyl-CoA thioester bond.

Part 2: LC-MS/MS Analysis - Achieving Specificity and Sensitivity

The LC-MS/MS system is configured to specifically detect and quantify this compound based on its retention time and mass-to-charge ratio (m/z) of its precursor and product ions.

2.1 Liquid Chromatography

Rationale: A C18 reversed-phase column provides excellent retention and separation for medium-chain acyl-CoAs. The gradient elution ensures that this compound is well-resolved from other cellular components.

Parameter Condition
Column Luna® C18(2) 100 Å, 100 x 2 mm, 3 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8[4]
Mobile Phase B Acetonitrile[4]
Flow Rate 0.2 mL/min[4]
Injection Volume 5 µL
Column Temperature 32°C[4]
Gradient 20% B to 100% B over 15 minutes[4]
2.2 Mass Spectrometry

Expert Insight: All acyl-CoAs exhibit a characteristic fragmentation pattern in positive electrospray ionization (ESI) mode, involving a neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[8][9] This common fragmentation allows for the development of a highly specific MRM method.

Fragmentation cluster_precursor Precursor Ion (Q1) cluster_product Product Ion (Q3) Precursor [this compound + H]+ Product [Capryloyl-pantetheine-P + H]+ Precursor->Product Collision-Induced Dissociation (Neutral Loss of 507 Da)

Caption: Characteristic fragmentation of acyl-CoAs in MS/MS.

The mass spectrometer is operated in positive ESI mode. The following MRM transitions are monitored:

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV) Cone Voltage (V)
This compound894.4387.44045
[¹³C₈]-Capryloyl-CoA (IS)902.4395.44045

Note: The exact m/z values and optimal collision energies may vary slightly depending on the instrument and specific labeled internal standard used. These should be optimized empirically.[4]

Part 3: Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard using the instrument's software (e.g., Masslynx).

  • Calibration Curve: Prepare a calibration curve by analyzing a series of standards with known concentrations of this compound and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. A linear regression with 1/x weighting is typically used.[5]

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Example Calibration Curve Data
Concentration (nM) Analyte Area IS Area Area Ratio (Analyte/IS)
11,520105,0000.014
57,850103,5000.076
1015,500106,2000.146
5076,900104,8000.734
100152,300105,1001.449
500755,400104,5007.229
Linearity (R²) >0.998

Troubleshooting and Key Considerations

  • Analyte Stability: Acyl-CoAs are unstable. Keep samples on ice or at 4°C at all times and process them quickly. Using glass vials instead of plastic can decrease signal loss.[2]

  • Matrix Effects: Although the internal standard corrects for most matrix effects, significant ion suppression can still impact sensitivity. Ensure efficient chromatographic separation to minimize co-elution with interfering substances.

  • Isomeric Separation: While not an issue for this compound, be aware that some short-chain acyl-CoAs have isomers (e.g., n-butyryl-CoA and isobutyryl-CoA). Specific chromatographic methods may be required to separate these if they are of interest.[10]

  • Method Validation: For rigorous quantitative results, the method should be validated for linearity, accuracy, precision, and limits of detection and quantification according to established guidelines.

By following this detailed protocol, researchers can achieve reliable and accurate quantification of intracellular this compound, enabling deeper insights into cellular metabolism and disease.

References

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - MDPI. Multidisciplinary Digital Publishing Institute. Available at: [Link]

  • Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes | Journal of the American Society for Mass Spectrometry - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • Acyl-CoA extraction method optimization. LC-QE-MS condition for... - ResearchGate. ResearchGate. Available at: [Link]

  • Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. - Jefferson Digital Commons. Thomas Jefferson University. Available at: [Link]

  • Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues | Open Biology | The Royal Society. The Royal Society Publishing. Available at: [Link]

  • Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC. National Center for Biotechnology Information. Available at: [Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - eScholarship. University of California. Available at: [Link]

  • LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and 13C-isotopic labeling of acyl-coenzyme A thioesters - eScholarship. University of California. Available at: [Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - ResearchGate. ResearchGate. Available at: [Link]

  • Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC. National Center for Biotechnology Information. Available at: [Link]

  • List of MRM transitions. m/z (amu) | Download Table - ResearchGate. ResearchGate. Available at: [Link]

  • Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Targeted Quantification of Cell Culture Media Components by LC-MS. Waters Corporation. Available at: [Link]

Sources

Topic: Preparing High-Fidelity Capryloyl-CoA Standard Solutions for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quantification of medium-chain fatty acyl-coenzyme A (CoA) species, such as capryloyl-CoA (C8-CoA), is fundamental to studying lipid metabolism, mitochondrial function, and the mechanism of action for various therapeutic agents. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for this task. However, the accuracy of LC-MS/MS quantification is fundamentally dependent on the quality of the standard solutions used for calibration. This compound is an amphiphilic molecule with a labile thioester bond, presenting unique challenges in handling and preparation. This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of this compound standard solutions to ensure reproducible and accurate quantification. We will delve into the causality behind each step, from solvent selection to storage conditions, to empower researchers to generate high-fidelity data.

Core Principles: Understanding the Analyte

Successful preparation of this compound standards hinges on understanding its chemical properties. As a Senior Application Scientist, I emphasize that a protocol is only as good as the foundational principles it is built upon.

  • Amphiphilicity : this compound possesses a long, hydrophobic acyl chain and a highly polar CoA moiety. This dual nature dictates solvent choice. While soluble in water and methanol, organic solvents like methanol are often preferred for initial reconstitution of the lyophilized powder to ensure complete dissolution of the acyl chain.[1]

  • Thioester Bond Lability : The high-energy thioester bond is susceptible to hydrolysis, especially at extreme pH values.[2] Maintaining a slightly acidic to neutral pH environment (pH 4-7) is crucial for preserving the integrity of the standard.[1][3][4]

  • Adduct Formation : In electrospray ionization (ESI) mass spectrometry, acyl-CoAs are prone to forming adducts with alkali metals (e.g., [M+Na]⁺, [M+K]⁺), which can fragment the signal and complicate quantification.[5][6] Protocol design must actively mitigate sources of metal ion contamination.

  • Stability : At room temperature, aqueous solutions of acyl-CoAs can degrade over a 24-hour period.[1][2] Therefore, standards should be prepared fresh or stored under validated conditions, typically frozen at -20°C or -80°C, to ensure stability for days to weeks.[2][7][8]

Materials and Reagents

Procure the highest quality reagents to minimize contamination and ensure consistency.

  • This compound lithium salt or free acid (≥95% purity)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade or Ultrapure 18.2 MΩ·cm)

  • Ammonium Acetate (LC-MS Grade)

  • Formic Acid or Acetic Acid (LC-MS Grade)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Calibrated micropipettes and low-retention, sterile tips

  • Amber glass autosampler vials with polytetrafluoroethylene (PTFE)-lined caps

  • Low-binding microcentrifuge tubes (e.g., siliconized or polypropylene)

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system, with built-in checks and explanations to ensure technical accuracy.

Part 1: Preparation of a 5 mM Primary Stock Solution

The objective here is to accurately create a concentrated, stable stock that will serve as the foundation for all subsequent dilutions.

  • Pre-Equilibration : Allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder, which would lead to inaccurate weighing.

  • Weighing : Accurately weigh approximately 1-2 mg of this compound powder into a new, tared low-binding microcentrifuge tube. Record the exact weight.

  • Solvent Calculation : Calculate the precise volume of LC-MS grade methanol required to achieve a 5 mM concentration.

    • Formula: Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] * 1,000,000 / 5 mM

    • Example: For 1.00 mg of this compound (MW ≈ 893.7 g/mol )[9]: Volume = [1.00 mg / 893.7 mg/mmol] * 1,000,000 µL/L / 5 mmol/L = 223.8 µL

  • Reconstitution : Add the calculated volume of methanol to the microcentrifuge tube. Methanol is chosen for its ability to effectively solvate both the acyl chain and the CoA moiety.[1]

  • Dissolution : Cap the tube tightly and vortex vigorously for at least 2 minutes. Visually inspect to ensure no solid particulates remain. If needed, briefly sonicate the tube in a water bath to facilitate complete dissolution.

  • Labeling and Storage : Clearly label the tube "this compound 5 mM Stock" with the preparation date. For short-term storage (up to one week), store at -20°C.[7] For long-term storage (up to 2 months), aliquot into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the analyte.[8]

Part 2: Preparation of the Calibration Curve (0.1 - 10 µM Example)

This series of dilutions will be used to generate the standard curve for sample quantification. The final diluent should ideally match the initial mobile phase conditions of your LC-MS method to ensure peak shape integrity.

  • Prepare the Dilution Solvent : A common solvent for short-chain acyl-CoA analysis is 50:50 Acetonitrile:Water with 5 mM Ammonium Acetate.[10][11] The ammonium acetate helps promote the formation of the protonated molecule [M+H]⁺ and minimizes sodium/potassium adducts.[10]

  • Create an Intermediate Stock (100 µM) : Thaw the 5 mM primary stock on ice. Pipette 10 µL of the 5 mM stock into a fresh low-binding microcentrifuge tube. Add 490 µL of the dilution solvent to yield a 100 µM intermediate stock solution. Vortex thoroughly.

  • Perform Serial Dilutions : Using the 100 µM intermediate stock, perform serial dilutions as outlined in the table below to generate your calibration standards. Always use fresh pipette tips for each dilution.

Standard LevelConcentration (µM)Volume of SourceSource Concentration (µM)Volume of Diluent (µL)Final Volume (µL)
STD710.0100 µL1009001000
STD65.050 µL1009501000
STD52.525 µL1009751000
STD41.0100 µL10.0 (STD7)9001000
STD30.5500 µL1.0 (STD4)5001000
STD20.25250 µL1.0 (STD4)7501000
STD10.1100 µL1.0 (STD4)9001000
BLANK00 µLN/A10001000
  • Transfer to Vials : Transfer the final standard solutions and the blank into labeled amber glass autosampler vials. The use of amber glass protects the analyte from potential photodegradation.

  • Analysis : Analyze the standards immediately or store them at 4°C in the autosampler for a maximum of 24 hours.[1]

Workflow Visualization

The following diagram illustrates the complete workflow for preparing this compound standard solutions.

G cluster_0 Part 1: Primary Stock Preparation cluster_1 Part 2: Calibration Curve Preparation weigh 1. Weigh Lyophilized This compound reconstitute 2. Reconstitute in Methanol to 5 mM weigh->reconstitute Calculate exact volume store_stock 3. Aliquot & Store at -80°C reconstitute->store_stock Vortex thoroughly thaw 4. Thaw Primary Stock on Ice store_stock->thaw Retrieve aliquot intermediate 5. Create 100 µM Intermediate Stock thaw->intermediate serial_dilute 6. Perform Serial Dilutions (0.1-10 µM) intermediate->serial_dilute Use LC-MS compatible diluent transfer_vial 7. Transfer to Autosampler Vials serial_dilute->transfer_vial analysis LC-MS/MS Analysis transfer_vial->analysis Inject for Calibration

Caption: Workflow for this compound Standard Preparation.

Summary of Key Parameters

ParameterRecommendationRationale & Justification
Primary Stock Solvent LC-MS Grade MethanolEnsures complete dissolution of the amphiphilic molecule.[1]
Dilution Solvent Matches initial LC mobile phase (e.g., 50:50 ACN:H₂O + 5mM AmAc)Prevents peak distortion upon injection and improves ionization efficiency.[10]
pH of Solutions Slightly acidic to neutral (pH 4-7)The thioester bond of acyl-CoAs is unstable at extreme pH values.[2][4]
Primary Stock Conc. 1-10 mMA high concentration minimizes weighing errors and allows for extensive dilution.
Calibration Curve Range 0.1 - 100 µM (or as needed)Covers a wide dynamic range suitable for most biological applications.[7][11]
Short-Term Storage 4°C (working standards, <24h), -20°C (stock, <1 week)Minimizes degradation for immediate use.[1][7]
Long-Term Storage -80°C (aliquoted stock, up to 2 months)Preserves stability and prevents degradation from freeze-thaw cycles.[8]

Conclusion

The generation of accurate and reliable quantitative data for this compound by LC-MS/MS is critically dependent on the meticulous preparation of standard solutions. By understanding the inherent chemical properties of the analyte—its amphiphilicity, instability, and propensity for adduct formation—researchers can implement a robust protocol. The methods described herein, from careful weighing and solvent selection to appropriate storage, provide a framework for producing high-fidelity calibration standards, ultimately leading to more trustworthy and reproducible scientific outcomes.

References

  • BioAssay Systems. (n.d.). Fatty Acyl-CoA Assay Kit. Retrieved from BioAssay Systems Website. [Link]

  • Tolliday, N. J., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(8), 468. [Link]

  • Li, L. O., et al. (2019). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Metabolites, 9(10), 219. [Link]

  • Violle, E., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 13(10), 1079. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Tolliday, N. J., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed. [Link]

  • Tolliday, N. J., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. ResearchGate. [Link]

  • Haynes, C. A., et al. (2008). Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. Journal of Chromatography B, 872(1-2), 1-12. [Link]

  • Western Sydney University. (n.d.). Sample Preparation Guidelines. Centralised Research Facility. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]

  • University of California, Riverside. (n.d.). Useful Mass Differences. Analytical Chemistry Instrumentation Facility. [Link]

  • KBL Cosmetics. (2025). How does pH affect the stability of active ingredients?. [Link]

  • Constantinides, P. P., & Smith, M. C. (1985). Physical Properties of Fatty Acyl-CoA. The Journal of Biological Chemistry, 260(12), 7315-7321. [Link]

  • da Silva, A. C. R., et al. (2013). The influence of pH, polyethylene glycol and polyacrylic acid on the stability of stem bromelain. Brazilian Journal of Chemical Engineering, 30(4), 755-762. [Link]

Sources

Application Note: In Vitro Quantification of Acyl-CoA Synthetase Activity Targeting Caprylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists characterizing Acyl-CoA Synthetase (ACS) activity, specifically targeting Caprylate (Octanoate, C8:0) .

Unlike generic long-chain fatty acid assays, medium-chain fatty acids (MCFAs) like caprylate have distinct solubility and kinetic properties that require tailored assay conditions. This guide prioritizes the NADH-Coupled Continuous Spectrophotometric Assay as the "Gold Standard" for kinetic profiling, while providing the DTNB (Ellman’s) Endpoint Assay as a high-throughput alternative.

Introduction & Biological Context

Acyl-CoA Synthetases (ACS) catalyze the activation of fatty acids to their CoA thioesters, a prerequisite for mitochondrial


-oxidation, lipid biosynthesis, and protein acylation.[1][2] While the ACSL (Long-chain) family is well-characterized, the ACSM (Medium-chain)  family (e.g., ACSM1, ACSM2A/B) specifically prefers substrates with carbon chain lengths of C4–C12, with Caprylate (C8)  often serving as the optimal substrate for characterizing these isoforms [1].
The Reaction Mechanism

The activation of caprylate proceeds via a two-step Bi-Uni-Uni-Bi ping-pong mechanism:

  • Adenylation: Caprylate + ATP

    
     Caproyl-AMP (intermediate) + PPi
    
  • Thioesterification: Caproyl-AMP + CoA

    
    Octanoyl-CoA  + AMP
    

Critical Experimental Challenge: Unlike palmitate (C16), caprylate is moderately water-soluble (


 at 

). However, at physiological concentrations required for

determination, it can act as a detergent. Proper buffering and BSA-complexing are critical to maintain enzyme stability without sequestering the substrate entirely [2].

Assay Selection Guide

FeatureMethod A: NADH-Coupled (Continuous) Method B: DTNB/Ellman's (Endpoint) Method C: LC-MS/MS
Principle Couples AMP production to NADH oxidation.Measures consumption of free CoA thiols.Direct detection of Octanoyl-CoA.
Readout Absorbance decrease (340 nm).Absorbance decrease (412 nm).Mass-to-Charge Ratio (m/z).
Sensitivity Moderate (

detection limit).
Moderate (

detection limit).
Ultra-High (Femtomolar).
Throughput Medium (1-96 samples).High (96-384 well plates).Low (requires chromatography).
Best For Kinetic constants (

,

)
.
Inhibitor screening (HTS) .Complex matrices (lysates/tissue) .

Method A: The "Gold Standard" NADH-Coupled Assay

Objective: Continuous monitoring of ACS activity by coupling AMP release to NADH oxidation.

Mechanism of Action

This assay relies on a signaling cascade where the production of 1 mole of Octanoyl-CoA results in the oxidation of 2 moles of NADH .

G Substrates Caprylate + ATP + CoA Products Octanoyl-CoA + AMP + PPi Substrates->Products ACS Reaction ACS ACS Enzyme Myokinase Myokinase (Adenylate Kinase) Products->Myokinase AMP ADP 2 ADP Myokinase->ADP PK Pyruvate Kinase Pyruvate 2 Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase NAD 2 NAD+ LDH->NAD Signal Readout (340 nm) ATP_Regen ATP ATP_Regen->Myokinase + ATP ADP->PK + PEP PEP 2 PEP Pyruvate->LDH NADH 2 NADH NADH->LDH

Figure 1: The NADH-coupled enzymatic cascade. Note that 1 AMP generates 2 ADP, leading to the oxidation of 2 NADH molecules.

Protocol

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM

    
    , 2 mM EDTA.
    
  • Substrate Mix: 500

    
     Sodium Caprylate (Octanoate), 100 
    
    
    
    Fatty Acid-Free BSA.
  • Cofactor Mix: 5 mM ATP, 0.5 mM CoA (Li salt), 2 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH.

  • Coupling Enzymes: 10 U/mL Myokinase, 10 U/mL Pyruvate Kinase, 10 U/mL Lactate Dehydrogenase.

Procedure:

  • Blanking: Prepare a "No Enzyme" blank and a "No Substrate" blank to account for spontaneous NADH oxidation or ATPase contamination.

  • Equilibration: Mix Buffer, Substrate Mix, Cofactor Mix, and Coupling Enzymes in a UV-transparent cuvette or plate. Incubate at 37°C for 5 minutes.

  • Initiation: Add the ACS enzyme source (purified protein: 0.1–1

    
    ; lysate: 10–50 
    
    
    
    ).
  • Measurement: Monitor Absorbance at 340 nm every 10 seconds for 10–20 minutes.

  • Calculation:

    
    
    
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      : 
      
      
      
    • 
      : Path length (cm)
      
    • Factor of 2 : Accounts for 2 NADH oxidized per 1 Octanoyl-CoA formed.

Method B: DTNB (Ellman's) Endpoint Assay

Objective: High-throughput screening (HTS) by measuring the depletion of free Coenzyme A.

Principle

ACS consumes free CoA (CoASH) to form the thioester Octanoyl-CoA. Ellman's Reagent (DTNB) reacts with free thiols to produce TNB (


).[3][4][5]
  • Start: High

    
     (High free CoA).
    
  • End: Low

    
     (CoA consumed).
    
  • Metric:

    
     (Blank - Sample).
    

Warning: DTNB cannot be present during the reaction as it reacts with CoA, potentially inhibiting the enzyme or depleting the substrate. This must be a "Stop & Detect" protocol.

Protocol

Reagents:

  • Reaction Mix: 100 mM Tris-HCl (pH 8.0), 10 mM ATP, 10 mM

    
    , 0.5 mM CoA, 1 mM Sodium Caprylate.
    
  • Stop/Develop Solution: 6 M Guanidine HCl (to denature enzyme) + 1 mM DTNB in 0.1 M Phosphate Buffer (pH 8.0).

Procedure:

  • Reaction: Incubate Reaction Mix with ACS enzyme at 37°C for a fixed time (e.g., 15 min).

  • Termination: Add an equal volume of Stop/Develop Solution .

  • Incubation: Incubate for 5–10 minutes at room temperature to allow DTNB to react with remaining CoA.

  • Read: Measure Absorbance at 412 nm .

  • Quantification: Compare against a standard curve of CoA (0–500

    
    ).
    

Critical Technical Considerations

Substrate Solubility & BSA Ratio

For Caprylate (C8), the critical micelle concentration (CMC) is


, which is much higher than Palmitate.
  • Recommendation: For C8 assays, BSA is less critical for solubility but essential for preventing enzyme denaturation at interfaces. Use a Caprylate:BSA molar ratio of 5:1 (e.g., 500

    
     Caprylate : 100 
    
    
    
    BSA) [3].
Control for Thioesterase Activity

Crude lysates often contain thioesterases that hydrolyze Octanoyl-CoA back to Caprylate + CoA, creating a futile cycle that consumes ATP without net product accumulation.

  • Validation: In the NADH assay, this manifests as a linear rate that never plateaus. Add a specific thioesterase inhibitor (e.g., Orlistat or PMSF , though check for ACS inhibition) if measuring lysates.

Comparison of Methods
ParameterNADH-CoupledDTNB (Ellman's)
Interference High ATPase activity in lysates mimics ACS signal.Reducing agents (DTT,

-ME) in enzyme buffer cause false positives.
Linearity Excellent (continuous).Limited by CoA depletion (<20% consumption recommended).
Cost Higher (Requires coupling enzymes).Very Low.

References

  • Fujino, T., et al. (2001). "Molecular Identification and Characterization of Two Medium-chain Acyl-CoA Synthetase Isoforms." Journal of Biological Chemistry. Link

  • Grevengoed, T. J., et al. (2014). "Acyl-CoA metabolism and partitioning." Annual Review of Nutrition. Link

  • Wong, N., et al. (2018). "In vitro assays for the measurement of acyl-CoA synthetase activity." Methods in Molecular Biology. Link

  • Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics. Link

Sources

extraction of medium-chain acyl-CoAs from mammalian tissue samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Integrity Extraction and Quantitation of Medium-Chain Acyl-CoAs from Mammalian Tissue

Executive Summary & Clinical Relevance

Medium-chain acyl-CoAs (MC-CoAs), specifically those ranging from C6 (hexanoyl-CoA) to C12 (dodecanoyl-CoA), are critical intermediates in mitochondrial


-oxidation. Their accurate quantitation is essential for drug development programs targeting metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency  and non-alcoholic steatohepatitis (NASH).

The Challenge: Extracting MC-CoAs is fraught with technical hurdles.[1][2]

  • Thioester Instability: The high-energy thioester bond is susceptible to rapid hydrolysis at physiological or alkaline pH.

  • Amphiphilic Nature: MC-CoAs possess a highly polar CoA head group and a hydrophobic fatty acyl tail, complicating solubility in single-phase solvents.

  • Enzymatic Degradation: Tissue thioesterases remain active until proteins are fully denatured.

This guide presents a self-validating, biphasic extraction protocol coupled with Weak Anion Exchange (WAX) Solid Phase Extraction (SPE). This method prioritizes analyte stability and matrix cleanliness over speed, ensuring data integrity for regulatory-grade bioanalysis.

Critical Mechanistic Factors

The pH Stability Window

The stability of the thioester bond is pH-dependent.[3] At pH > 8.0, base-catalyzed hydrolysis occurs rapidly. Conversely, extremely acidic conditions (pH < 2.0) can precipitate the CoA moiety or cause depurination.

  • Optimal Window: pH 4.0 – 6.0.

  • Protocol Logic: We utilize a buffered acidic extraction (pH ~5) to quench enzymatic activity immediately while maintaining chemical stability.

Internal Standardization

Absolute quantitation requires compensation for extraction efficiency and matrix effects.

  • Recommended:

    
    -labeled Octanoyl-CoA (C8-CoA) or Heptadecanoyl-CoA (C17-CoA) as a surrogate if isotopes are unavailable.
    
  • Note: Do not use free CoA or short-chain (Acetyl-CoA) as standards for medium-chain analytes due to differential retention on SPE columns.

Experimental Workflow Visualization

The following diagram outlines the critical path from tissue harvest to analysis.

G cluster_stability Stability Checkpoint Harvest Tissue Harvest (Clamp Freeze) Pulverize Pulverization (Liq. N2, Mortar/Pestle) Harvest->Pulverize < 10 sec Extract Extraction (100mM KH2PO4 pH 4.9 + 2-Propanol) Pulverize->Extract Maintain < -20°C Quench Protein Precipitation (Acetonitrile + Internal Std) Extract->Quench Denature Enzymes Centrifuge Centrifugation (16,000 x g, 4°C) Quench->Centrifuge SPE WAX SPE Cleanup (Retain CoA on Anion Exchange) Centrifuge->SPE Supernatant Elute Elution (NH4OH in Methanol) SPE->Elute pH Shift LCMS LC-MS/MS Analysis (HILIC or C18) Elute->LCMS

Figure 1: Optimized workflow for Acyl-CoA extraction. Red indicates critical timing steps; Green indicates purification.

Detailed Protocol: Acidic Extraction with SPE Cleanup

This protocol is adapted and optimized from methods described by Minkler et al. and Magnes et al. [1, 2].

Reagents & Equipment[2][4][5][6]
  • Extraction Buffer: 100 mM KH

    
    PO
    
    
    
    , adjusted to pH 4.9.
  • Precipitation Solvent: Acetonitrile (ACN) containing 5% Acetic Acid (pre-chilled to -20°C).

  • Internal Standard (IS): 10 µM

    
    -Octanoyl-CoA in 100 mM KH
    
    
    
    PO
    
    
    (pH 5.0).
  • SPE Cartridges: Oasis WAX (Weak Anion Exchange) or Strata-X-AW, 30 mg/1 mL.

  • Equipment: Bead homogenizer (e.g., Precellys) or probe sonicator; Refrigerated centrifuge.

Step-by-Step Methodology

Step 1: Tissue Harvesting & Pulverization

  • Harvest tissue (Liver, Heart, or Muscle) and immediately clamp-freeze in liquid nitrogen.[4] Delay >10 seconds results in ATP depletion and CoA degradation.

  • Pulverize frozen tissue into a fine powder under liquid nitrogen using a pre-cooled mortar and pestle. Do not allow the powder to thaw.

Step 2: Extraction & Homogenization

  • Weigh ~50 mg of frozen tissue powder into a tared, pre-cooled tube.

  • Add 20 µL of Internal Standard solution.

  • Add 400 µL of Extraction Buffer (KH

    
    PO
    
    
    
    , pH 4.9) and 400 µL of 2-Propanol.
    • Why? The phosphate buffer maintains pH stability; 2-propanol aids in penetrating cell membranes and solubilizing the hydrophobic acyl chains [1].

  • Homogenize immediately (2 x 30 sec at 6000 rpm). Keep samples on ice between cycles.

Step 3: Protein Precipitation

  • Add 400 µL of cold Acetonitrile (+5% Acetic Acid) to the homogenate.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C .

  • Collect the supernatant. Note: The pellet contains precipitated proteins; the supernatant contains CoAs.

Step 4: Solid Phase Extraction (SPE) Cleanup Rationale: Direct injection of tissue extracts often suppresses ionization. WAX SPE exploits the strong negative charge of the CoA phosphate groups to isolate them from neutral lipids.

  • Conditioning: Equilibrate WAX column with 1 mL Methanol followed by 1 mL Water.

  • Loading: Dilute the supernatant 1:1 with water (to reduce organic content <50%) and load onto the cartridge.

  • Wash 1: 1 mL 25 mM Ammonium Acetate (pH 4.5). Removes polar interferences.

  • Wash 2: 1 mL Methanol. Removes neutral lipids and fatty acids.

  • Elution: Elute with 600 µL of Methanol containing 5% Ammonium Hydroxide (NH

    
    OH).
    
    • Mechanism:[3][5][6] The high pH neutralizes the anion exchange resin, releasing the CoA species.

  • Post-Elution Handling: Immediately evaporate to dryness under nitrogen at 30°C and reconstitute in 100 µL of mobile phase (see below). Prolonged exposure to the alkaline elution solvent will hydrolyze the thioesters.

Analytical Setup (LC-MS/MS)

Chromatography

MC-CoAs are best separated using a C18 column with a high aqueous tolerance or a HILIC column.

  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

  • Mobile Phase B: Acetonitrile.[7][8]

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: Linear ramp to 60% B

    • 8-10 min: Ramp to 95% B (Wash)

Mass Spectrometry Parameters

Operate in Positive Ion Mode (ESI+). While negative mode is possible, positive mode often yields a characteristic neutral loss of 507 Da (phosphoadenosine diphosphate fragment), which is highly specific for CoAs [3].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Hexanoyl-CoA (C6) 866.2359.135
Octanoyl-CoA (C8) 894.2387.138
Decanoyl-CoA (C10) 922.3415.140
Dodecanoyl-CoA (C12) 950.3443.242
IS (C17-CoA) 1020.4513.245

Table 1: MRM Transitions for common Medium-Chain Acyl-CoAs.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Recovery Hydrolysis during extractionEnsure buffers are pH 4.9. Keep samples on ice. Quench elution solvent immediately.
Peak Tailing Interaction with column metalsUse PEEK-lined columns or add 5 µM medronic acid to Mobile Phase A.
Signal Suppression Lipid carryoverEnsure the "Wash 2" (Methanol) step in SPE is sufficient.
Carryover Sticky acyl chainsUse a needle wash of 50:50 Isopropanol:Acetonitrile between injections.

References

  • Minkler, P. E., et al. (2008). Quantification of acyl-coenzyme A esters in mammalian tissue using liquid chromatography-electrospray ionization tandem mass spectrometry. Analytical Biochemistry.

  • Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs.[1] Analytical Chemistry.

  • Basu, S. S., & Blair, I. A. (2011). SI-traceable LC-MS/MS analysis of CoA esters. Nature Protocols.

  • Deutsch, J., et al. (1994). Isolation and quantitation of long-chain acyl-coenzyme A esters from tissue by solid-phase extraction. Analytical Biochemistry.

Sources

Application Note & Protocol: A Guide to the Chemical Synthesis of Capryloyl-CoA from Octanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Capryloyl-Coenzyme A (Capryloyl-CoA) is a critical intermediate in fatty acid metabolism and plays a significant role as a substrate in numerous enzymatic assays, particularly those involving acyl-CoA synthetases, dehydrogenases, and transferases. As an S-acylated derivative of Coenzyme A (CoA), it is integral to the study of metabolic pathways, enzyme kinetics, and the development of therapeutic agents targeting lipid metabolism.[1][2] While enzymatic synthesis routes exist, they can be limited by enzyme specificity and availability.[1][3] Chemical synthesis offers a versatile and reliable alternative for producing high-purity this compound for research applications.

This guide provides a detailed, field-proven protocol for the chemical synthesis of this compound from octanoic acid. We will focus on the mixed anhydride method, a robust technique that involves the activation of the carboxylic acid group of octanoic acid, followed by a nucleophilic substitution with the thiol group of Coenzyme A.[4] The protocol emphasizes not only the synthetic steps but also the critical purification and characterization procedures necessary to ensure a high-quality final product suitable for the most demanding applications.

Synthesis Overview & Strategy

The synthesis of this compound from octanoic acid is a two-stage process. The core challenge is to form a thioester bond between the carboxyl group of octanoic acid and the sulfhydryl group of Coenzyme A. Direct reaction is not feasible; therefore, the carboxylic acid must first be "activated" to make it a better electrophile.

  • Activation Stage: Octanoic acid is reacted with isobutyl chloroformate in the presence of a non-nucleophilic base, such as triethylamine (TEA). This reaction forms a mixed anhydride. This intermediate is highly reactive and susceptible to hydrolysis, making anhydrous conditions paramount for success.

  • Thioesterification Stage: The activated mixed anhydride is then introduced to a solution of Coenzyme A. The nucleophilic thiol group of CoA attacks the carbonyl carbon derived from octanoic acid, displacing the anhydride and forming the desired thioester bond of this compound.

Following the reaction, a multi-step purification process involving solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) is essential to isolate the this compound from unreacted starting materials and byproducts.

G cluster_materials Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Analysis Octanoic_Acid Octanoic Acid Activation Step 1: Activation (Mixed Anhydride Formation) Octanoic_Acid->Activation CoA Coenzyme A Thioesterification Step 2: Thioesterification CoA->Thioesterification Activation->Thioesterification Add to CoA solution SPE Solid-Phase Extraction (SPE) Thioesterification->SPE Crude Product HPLC_Purify Preparative HPLC SPE->HPLC_Purify Analysis Characterization (LC-MS, Analytical HPLC) HPLC_Purify->Analysis Final_Product High-Purity this compound Analysis->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table outlines the typical quantities and concentrations for a standard laboratory-scale synthesis. Adjustments may be necessary based on desired yield and available equipment.

Reagent/ParameterValueMoles (approx.)Purpose
Octanoic Acid14.4 mg100 µmolAcyl group donor
Anhydrous Tetrahydrofuran (THF)1.0 mL-Anhydrous solvent for activation reaction
Triethylamine (TEA)21 µL (15.2 mg)150 µmolBase to neutralize HCl byproduct
Isobutyl Chloroformate19.6 µL (20.5 mg)150 µmolActivating agent for carboxylic acid
Coenzyme A (Lithium Salt)80.7 mg100 µmolThiol donor
Sodium Bicarbonate Buffer2.0 mL (0.5 M, pH ~8.0)-Aqueous phase for thioesterification
Reaction Temperature
- Activation0°C-Control reactivity, minimize side reactions
- ThioesterificationRoom Temperature (20-25°C)-Promote nucleophilic attack
Reaction Time
- Activation30 minutes-Allow for complete anhydride formation
- Thioesterification1-2 hours-Drive reaction to completion

Detailed Experimental Protocol

Materials and Reagents:

  • Octanoic Acid (Caprylic Acid), ≥99% purity[5]

  • Coenzyme A, Lithium Salt Hydrate

  • Isobutyl Chloroformate, ≥98%

  • Triethylamine (TEA), ≥99.5%

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Sodium Bicarbonate

  • Hydrochloric Acid (HCl)

  • Methanol (HPLC Grade)

  • Acetonitrile (ACN, HPLC Grade)

  • Potassium Phosphate Monobasic (for HPLC buffer)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or similar polymeric reverse-phase)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Part A: Activation of Octanoic Acid

Causality Note: This entire step must be performed under strictly anhydrous conditions. The presence of water will hydrolyze the highly reactive mixed anhydride intermediate, drastically reducing the yield.

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 14.4 mg (100 µmol) of octanoic acid in 1.0 mL of anhydrous THF.

  • Cool the flask to 0°C using an ice bath and begin gentle stirring.

  • Add 21 µL (150 µmol) of triethylamine to the solution.

  • Slowly, add 19.6 µL (150 µmol) of isobutyl chloroformate dropwise over 2-3 minutes. A white precipitate (triethylammonium chloride) will form.

  • Allow the reaction to stir at 0°C for 30 minutes to ensure the complete formation of the mixed anhydride.

Part B: Thioesterification with Coenzyme A

Causality Note: The reaction is performed at a slightly basic pH (~8.0) to ensure the thiol group of Coenzyme A is deprotonated to the more nucleophilic thiolate anion, which readily attacks the mixed anhydride.

  • In a separate flask, dissolve 80.7 mg (100 µmol) of Coenzyme A lithium salt in 2.0 mL of 0.5 M sodium bicarbonate buffer (pH ~8.0).

  • After the 30-minute activation period, add the Coenzyme A solution directly to the mixed anhydride reaction mixture from Part A.

  • Remove the flask from the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by analytical HPLC if desired, observing the disappearance of the CoA peak and the appearance of a new, more hydrophobic product peak (this compound).

  • After the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl. This step protonates any unreacted carboxylates and prepares the sample for purification.

Reaction node_style1 node_style1 node_style2 node_style2 node_style3 node_style3 octanoic_acid Octanoic Acid CH3(CH2)6COOH mixed_anhydride Mixed Anhydride Intermediate octanoic_acid->mixed_anhydride activator Isobutyl Chloroformate + ClCOOCH2CH(CH3)2 activator->mixed_anhydride base Triethylamine (TEA) THF, 0°C base->mixed_anhydride capryloyl_coa This compound CH3(CH2)6CO-S-CoA mixed_anhydride->capryloyl_coa coa Coenzyme A + CoA-SH coa->capryloyl_coa buffer NaHCO3 Buffer, pH 8.0 buffer->capryloyl_coa

Caption: Chemical reaction scheme for this compound synthesis.

Part C: Purification of this compound

Causality Note: Purification is essential to remove unreacted CoA, octanoic acid, and reaction byproducts. A two-step process using SPE followed by preparative HPLC provides the highest purity.[6][7]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol, followed by 5 mL of deionized water.

    • Load the acidified reaction mixture onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove salts and unreacted Coenzyme A.

    • Elute the this compound with 5 mL of 50-70% methanol in water. The exact percentage may require optimization.

    • Reduce the volume of the eluate under vacuum (e.g., using a rotary evaporator or SpeedVac) to prepare for HPLC.

  • Preparative Reverse-Phase HPLC:

    • Inject the concentrated SPE eluate onto a preparative C18 HPLC column.

    • Elute using a binary gradient system. A typical system could be:

      • Solvent A: 75 mM Potassium Phosphate, pH 4.9

      • Solvent B: Acetonitrile (ACN)

    • A gradient of 10% to 70% Solvent B over 30 minutes at a flow rate appropriate for the column size is a good starting point.[6]

    • Monitor the elution at 260 nm, the absorbance maximum for the adenine moiety of CoA.

    • Collect the fractions corresponding to the major product peak.

    • Pool the pure fractions, lyophilize to dryness, and store the resulting white powder at -80°C.

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended. This validation step is crucial for the trustworthiness of any downstream experimental results.

  • Analytical HPLC: Inject a small amount of the purified product onto an analytical C18 column. The chromatogram should show a single major peak at the expected retention time, which will be significantly longer than that of free Coenzyme A due to the hydrophobicity of the capryloyl chain. Purity can be estimated by integrating the peak area at 260 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive method for confirming the identity of the product.[8]

    • Expected Mass: The molecular formula for this compound is C29H50N7O17P3S.

    • The expected monoisotopic mass is approximately 893.21 g/mol .

    • In positive ion mode electrospray ionization (ESI+), the primary ions observed would be the protonated molecule [M+H]+ at m/z ~894.2 and potentially the doubly charged ion [M+2H]2+ at m/z ~447.6.

References

  • Minkler, P. E., & Hoppel, C. L. (2004). An Improved Method for Tissue Long-Chain acyl-CoA Extraction and Analysis. Journal of Lipid Research, 45(9), 1753-1758. [Link]

  • Minkler, P. E., Kerner, J., & Hoppel, C. L. (2015). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 487, 63-68. [Link]

  • Meier, J. L., Mercer, A. C., & Burkart, M. D. (2015). Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins. ACS Chemical Biology, 10(9), 2049-2055. [Link]

  • Tsuchiya, Y., Pham, U., & Gout, I. (2014). Methods for measuring CoA and CoA derivatives in biological samples. Biochemical Society Transactions, 42(4), 1107-1111. [Link]

  • Wikipedia contributors. (2024). Caprylic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Emery Pharma. (n.d.). Biologics Characterization. [Link]

  • Bao, X., et al. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules, 21(4), 524. [Link]

  • Beuerle, T., & Pichersky, E. (2002). Enzymatic synthesis and purification of aromatic coenzyme a esters. Analytical Biochemistry, 302(2), 305-312. [Link]

  • Knutson, B. L., et al. (2015). Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins. ACS Central Science, 1(6), 329-336. [Link]

  • Valestrand, K., & Johansson, J. (2020). A review of the synthesis, bioanalysis, and chemical reactivity of xenobiotic acyl-coenzyme a thioesters. Drug Metabolism Reviews, 52(1), 1-22. [Link]

Sources

spectrophotometric detection of capryloyl-CoA hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Spectrophotometric Detection of Capryloyl-CoA Hydrolysis Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Acyl-CoA Thioesterase Activity

Acyl-CoA thioesterases (ACOTs) are a critical class of enzymes that catalyze the hydrolysis of acyl-CoA thioesters into a free fatty acid and Coenzyme A (CoA).[1][2] This activity is fundamental to cellular homeostasis, playing key roles in fatty acid metabolism, energy regulation, and cellular signaling pathways.[2][3] The substrates and products of these enzymes—acyl-CoAs, free fatty acids, and CoA—are not merely metabolites but also act as regulators of gene transcription and enzyme function.[2]

This compound, an eight-carbon medium-chain fatty acyl-CoA, is an important intermediate in lipid metabolism. The enzymes that hydrolyze it, such as Acyl-CoA thioesterase 2 (ACOT2), are vital for regulating the intracellular balance of these molecules.[4] Dysregulation of ACOT activity has been implicated in metabolic diseases, including diabetes and obesity, making these enzymes attractive targets for drug development.[1]

This application note provides a detailed, field-proven protocol for a continuous spectrophotometric assay to measure the hydrolysis of this compound. The method is based on the classic Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, which provides a robust, reliable, and high-throughput-compatible means of quantifying thioesterase activity.

Principle of the DTNB-Based Assay

The is accomplished through a coupled reaction. The process unfolds in two primary steps:

  • Enzymatic Hydrolysis: An acyl-CoA thioesterase catalyzes the hydrolysis of the thioester bond in this compound. This reaction releases the free sulfhydryl (thiol) group of Coenzyme A (CoA-SH) and the corresponding free fatty acid, caprylate.

  • Colorimetric Detection: The newly liberated CoA-SH immediately reacts with DTNB in a 1:1 stoichiometry.[5] This reaction cleaves the disulfide bond of DTNB, producing a mixed disulfide (CoA-S-TNB) and the highly chromogenic yellow anion, 2-nitro-5-thiobenzoate (TNB²⁻).[5][6]

The TNB²⁻ product has a strong molar absorptivity at 412 nm.[7] Consequently, the rate of increase in absorbance at this wavelength is directly proportional to the rate of CoA-SH release, and thus, to the enzymatic rate of this compound hydrolysis.

G cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Colorimetric Detection CapCoA This compound Enzyme Acyl-CoA Thioesterase CapCoA->Enzyme H2O H₂O H2O->Enzyme Products Caprylate + CoA-SH CoASH CoA-SH (Free Thiol) Products->CoASH Enzyme->Products TNB TNB²⁻ (Yellow Product) CoASH->TNB Stoichiometric Reaction DTNB DTNB (Colorless) DTNB->TNB Stoichiometric Reaction Spectro Measure A₄₁₂ TNB->Spectro Absorbs light at 412 nm

Caption: Reaction principle of the coupled DTNB assay for thioesterase activity.

Materials and Reagents

Equipment
  • UV-Visible Spectrophotometer or 96-well microplate reader capable of kinetic measurements at 412 nm.

  • Temperature-controlled cuvette or plate holder (e.g., 37°C).

  • Calibrated micropipettes and tips.

  • Disposable cuvettes or 96-well clear, flat-bottom microplates.

  • Vortex mixer.

Reagents
  • Assay Buffer: 100 mM HEPES, pH 7.5-8.0, containing 50 mM KCl.[8] Prepare and store at 4°C. The optimal pH for the DTNB reaction is slightly alkaline.[7]

  • This compound Substrate: Prepare a 10 mM stock solution in deionized water. Aliquot and store at -80°C to minimize freeze-thaw cycles. The concentration can be verified by measuring its absorbance at 259 nm using a molar extinction coefficient of 16,400 M⁻¹cm⁻¹.

  • DTNB (Ellman's Reagent): Prepare a 10 mM stock solution in the Assay Buffer.[9] Protect from light by wrapping the container in aluminum foil and store at 4°C. This solution should be prepared fresh weekly for optimal performance.

  • Enzyme Preparation: Purified recombinant enzyme or clarified tissue/cell lysate. The preparation should be free of reducing agents like DTT or β-mercaptoethanol (see Section 6).

  • (Optional) Coenzyme A (CoA-SH) Standard: For standard curve generation. Prepare a 1 mM stock solution in Assay Buffer.

Experimental Protocol: Continuous Kinetic Assay

This protocol is optimized for a total reaction volume of 200 µL in a 96-well microplate format. Volumes can be scaled up for a 1 mL cuvette-based assay.

Step 1: Assay Plate/Cuvette Preparation
  • Equilibrate the spectrophotometer to the desired assay temperature (e.g., 37°C).[8]

  • Prepare a master mix of Assay Buffer and DTNB solution to ensure consistency across all wells.

  • In each well, set up the reactions as described in the table below. Add the enzyme preparation last to initiate the reaction.

ComponentStock Conc.Volume per Well (µL)Final Conc.Purpose
Assay Buffer100 mM16080 mMProvides optimal pH and ionic strength
DTNB Solution10 mM100.5 mMChromogenic reagent for thiol detection
This compound2 mM*10100 µMSubstrate for the thioesterase
Enzyme/LysateVariable20VariableSource of thioesterase activity
Total Volume 200

*A 2 mM working stock of this compound should be prepared by diluting the 10 mM main stock in Assay Buffer.

Step 2: Establishing Controls (Trustworthiness Pillar)

To ensure the measured activity is specific, run the following controls in parallel:

  • No-Enzyme Control (Substrate Blank): Replace the 20 µL of enzyme solution with 20 µL of Assay Buffer. This measures the rate of spontaneous, non-enzymatic hydrolysis of this compound.

  • No-Substrate Control (Enzyme Blank): Replace the 10 µL of this compound solution with 10 µL of Assay Buffer. This accounts for any background reactions from the enzyme preparation that might produce free thiols.

Step 3: Reaction Initiation and Data Acquisition
  • Pre-incubate the microplate containing the buffer, DTNB, and substrate at the assay temperature for 5 minutes.

  • Initiate the reactions by adding 20 µL of the enzyme preparation to each well. For the "No-Enzyme" control, add buffer.

  • Immediately place the plate in the spectrophotometer and begin kinetic measurements.

  • Record the absorbance at 412 nm (A₄₁₂) every 30-60 seconds for a period of 10-20 minutes.

G cluster_workflow Experimental Workflow cluster_wells Well Setup (200 µL) prep 1. Prepare Master Mix (Buffer + DTNB) add_sub 2. Add this compound to appropriate wells prep->add_sub pre_inc 3. Pre-incubate plate at 37°C for 5 min add_sub->pre_inc initiate 4. Initiate with Enzyme (or buffer for controls) pre_inc->initiate read 5. Read A₄₁₂ Kinetically (e.g., every 30s for 15 min) initiate->read test Test Sample: Buffer, DTNB, Substrate, Enzyme no_enz No-Enzyme Control: Buffer, DTNB, Substrate no_sub No-Substrate Control: Buffer, DTNB, Enzyme

Caption: High-level experimental workflow for the thioesterase assay.

Data Analysis and Calculations

Step 1: Determine the Initial Reaction Rate
  • Plot the absorbance at 412 nm as a function of time for each reaction.

  • Identify the initial linear portion of the curve. The slope of this line represents the initial rate of reaction (ΔA₄₁₂/min).

  • Calculate this rate for your test sample (Rate_sample), no-enzyme control (Rate_no-enzyme), and no-substrate control (Rate_no-substrate).

Step 2: Correct for Background Activity

The true enzymatic rate is obtained by subtracting the background rates from the sample rate:

Corrected Rate (ΔA₄₁₂/min) = Rate_sample - Rate_no-enzyme - Rate_no-substrate

Step 3: Calculate Enzyme Activity using the Beer-Lambert Law

The concentration of the product (TNB²⁻) formed can be calculated using the Beer-Lambert Law, A = εcl.

  • A = Absorbance (unitless)

  • ε = Molar extinction coefficient for TNB²⁻. Use 14,150 M⁻¹cm⁻¹ at 412 nm.[6][10]

  • c = Concentration (mol/L or M)

  • l = Path length of the light through the solution (cm). For standard 1 mL cuvettes, l = 1 cm. For microplates, this value must be determined or calculated based on the volume in the well (e.g., for 200 µL in a standard 96-well plate, the path length is often ~0.5-0.6 cm).

The formula to calculate the activity in µmol/min is:

Activity (µmol/min) = [ (Corrected Rate (ΔA/min)) / (ε (M⁻¹cm⁻¹)) ] * (Reaction Volume (L)) * (10⁶ µmol/mol) / (Path Length (cm))

Step 4: Calculate Specific Activity

To compare the activity of different enzyme preparations, calculate the specific activity, which normalizes the activity to the total protein concentration.

Specific Activity (µmol/min/mg) = Activity (µmol/min) / Total Protein in Reaction (mg)

The protein concentration of the enzyme preparation should be determined using a standard method, such as the Bradford or BCA assay.

Key Considerations and Method Validation

  • Interfering Substances: The primary source of interference is the presence of other free thiols in the enzyme preparation, such as DTT or β-mercaptoethanol.[11] These compounds will react instantly with DTNB, causing a large initial jump in absorbance and masking the enzymatic reaction. If their presence is unavoidable, the enzyme preparation must be desalted or dialyzed against a thiol-free buffer before the assay.

  • Assay Linearity: For accurate kinetic analysis, the reaction rate should be linear with respect to both time and enzyme concentration. It is crucial to perform an enzyme concentration titration to find a concentration that yields a steady, linear rate within the desired time frame. If the absorbance curve flattens, it may indicate substrate depletion or product inhibition.

  • Substrate Concentration: The protocol suggests 100 µM this compound, which is often at or above the Michaelis constant (Km) for many thioesterases, allowing for the measurement of near-maximal velocity (Vmax).[8] For detailed kinetic studies (determination of Km and Vmax), the assay should be performed across a range of substrate concentrations (e.g., 5 µM to 200 µM).

  • pH Stability: The DTNB reaction rate and the stability of the TNB²⁻ chromophore are pH-dependent, with optimal performance between pH 7.5 and 8.5.[6] Ensure the assay buffer is robust and maintains this pH.

Alternative Methodologies

While the DTNB assay is a gold standard for its simplicity and reliability, other methods can be employed for specialized applications:

  • Coupled Enzyme Assays: The hydrolysis product, CoA, can be used as a substrate in a subsequent enzymatic reaction that consumes or produces NADH/NADPH, allowing the reaction to be monitored at 340 nm.[12]

  • HPLC-Based Assays: For complex mixtures or when substrate specificity needs to be confirmed, HPLC can be used to separate and quantify the substrate (this compound) and/or the product (caprylate) over time.[10]

  • Fluorometric Assays: Commercially available kits offer fluorometric detection of CoA, which can provide higher sensitivity compared to colorimetric methods.[13][14]

Conclusion

The DTNB-based spectrophotometric assay is a powerful, direct, and continuous method for characterizing the enzymatic hydrolysis of this compound. Its operational simplicity, combined with high reliability, makes it an indispensable tool for researchers in biochemistry and drug discovery. By implementing proper controls and understanding the key parameters of the assay, investigators can generate high-quality, reproducible kinetic data for acyl-CoA thioesterases.

References

  • Title: Ellman's Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance | Langmuir Source: ACS Publications URL: [Link]

  • Title: Functional characterization of thioesterase superfamily member 1/Acyl-CoA thioesterase 11: implications for metabolic regulation Source: PMC (Journal of Lipid Research) URL: [Link]

  • Title: (A) Mechanism by which Ellman's reagent reacts with thiols to provide a... Source: ResearchGate URL: [Link]

  • Title: Ellman's reagent – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Ellman's Reagent Source: Fisher Scientific (Thermo Scientific) URL: [Link]

  • Title: Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review Source: World Journal of Microbiology and Biotechnology URL: [Link]

  • Title: Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli Source: Applied and Environmental Microbiology - ASM Journals URL: [Link]

  • Title: A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase Source: PubMed (Analytical Biochemistry) URL: [Link]

  • Title: Determination of Coenzyme A (CoASH) in the Presence of Different Thiols by Using Flow-Injection with a UV/Vis Spectrophotometric Detector and Potentiometric Determination of CoASH Using an Iodide ISE Source: MDPI URL: [Link]

  • Title: High-Throughput Screening of Acyl-CoA Thioesterase I Mutants Using a Fluid Array Platform Source: ACS Omega URL: [Link]

  • Title: BioAssay Systems Fatty Acyl-CoA Assay Source: BioAssay Systems URL: [Link]

  • Title: Engineering of thioesterase YciA from Haemophilus influenzae for production of carboxylic acids Source: PMC (Metabolic Engineering Communications) URL: [Link]

  • Title: Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A Source: bioRxiv URL: [Link]

  • Title: Coenzyme A (CoA) Assay Kit (Colorimetric/Fluorometric) Source: Assay Genie URL: [Link]

  • Title: CoA Thioesterases Source: Institute of Biological Chemistry - Washington State University URL: [Link]

  • Title: Thioesterase enzyme families: Functions, structures, and mechanisms Source: PMC - NIH (Biotechnology and Applied Biochemistry) URL: [Link]

  • Title: ACOT2 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Thioesterase superfamily member 2 (Them2)/acyl-CoA thioesterase 13 (Acot13): a homotetrameric hotdog fold thioesterase with selectivity for long-chain fatty acyl-CoAs Source: PMC (Biochemical Journal) URL: [Link]

Sources

Precision Lipidation in Cell-Free Systems: The Capryloyl-CoA Interface

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of medium-chain fatty acids into proteins is a critical post-translational modification (PTM) governing peptide stability, membrane trafficking, and receptor-ligand interactions. Capryloyl-CoA (Octanoyl-CoA, C8-CoA) represents a high-value substrate in this domain, primarily due to its role in the maturation of Ghrelin , the "hunger hormone" and the only known human peptide requiring serine octanoylation for biological activity. This Application Note provides a rigorous technical guide for integrating this compound into Cell-Free Protein Synthesis (CFPS) environments. We address the specific challenges of thioester instability, micellar inhibition, and membrane-dependency of the Ghrelin O-acyltransferase (GOAT), providing reproducible protocols for therapeutic peptide development and metabolic pathway prototyping.

Mechanistic Insight & Experimental Causality

The Biological Imperative: Why C8-CoA?

While myristoyl- (C14) and palmitoyl- (C16) CoAs are common in lipidation, this compound (C8) occupies a unique niche. It provides intermediate hydrophobicity—sufficient for receptor binding pockets (specifically GHS-R1a) but often insufficient for permanent membrane anchoring. This dynamic "membrane-hopping" capability is essential for signaling peptides.

The "Thioester Dilemma" in Lysates

Integrating this compound into CFPS presents a thermodynamic contradiction:

  • Reactivity: The high-energy thioester bond is required for acyl-transfer.

  • Instability: This same bond is susceptible to hydrolysis by cytosolic thioesterases (in E. coli S30 extracts) and nucleophilic attack by standard reducing agents (DTT/β-ME).

Strategic Solution: This protocol utilizes the PURE system (Protein synthesis Using Recombinant Elements) or S30 extracts depleted of thioesterases to minimize background hydrolysis. Furthermore, we replace DTT with TCEP (Tris(2-carboxyethyl)phosphine) , which does not attack the thioester bond, preserving the C8-CoA substrate pool.

The Membrane Requirement

The enzyme responsible for C8-transfer, GOAT (MBOAT4), is an integral membrane protein. Standard soluble CFPS will result in aggregated, inactive enzyme. Protocol Adaptation: We employ Nanodiscs (NDs) or Microsomal Vesicles to provide the lipid bilayer environment necessary for GOAT activity during co-translational folding.

Visualization: The Co-Translational Octanoylation Pathway

The following diagram illustrates the convergence of the translation machinery, the membrane-embedded GOAT enzyme, and the labile this compound substrate.

G cluster_Membrane Membrane Environment (Nanodisc/Microsome) DNA Template DNA (Preproghrelin) Ribosome Ribosome (Translation) DNA->Ribosome Transcription Peptide Nascent Ghrelin (Ser3) Ribosome->Peptide Translation GOAT GOAT Enzyme (MBOAT4) Peptide->GOAT Translocation Product Octanoyl-Ghrelin (Active) GOAT->Product Transfer CoA_SH CoA-SH (Byproduct) GOAT->CoA_SH C8_CoA This compound (Labile Substrate) C8_CoA->GOAT Acyl Donor TCEP TCEP (Protects Thioester) TCEP->C8_CoA Stabilizes

Figure 1: Co-translational octanoylation workflow. Note the critical role of TCEP in stabilizing the this compound substrate against non-enzymatic hydrolysis.

Critical Parameters & Stoichiometry

ParameterRecommended RangeScientific Rationale
This compound Conc. 50 – 200 µM>300 µM acts as a detergent, inhibiting ribosomal function and disrupting membrane mimics.
Reducing Agent 1–2 mM TCEPDo NOT use DTT. DTT acts as a nucleophile, cleaving the thioester bond of C8-CoA.
pH 7.2 – 7.6Alkaline pH (>8.0) accelerates spontaneous thioester hydrolysis.
Magnesium (Mg²⁺) 10 – 14 mMCritical for ribosome assembly. Acyl-CoAs can chelate Mg²⁺; slight supplementation may be needed.
Temperature 25°C – 30°CLower temperatures favor proper folding of the complex membrane protein GOAT.

Protocol 1: Enzymatic Synthesis of Octanoylated Ghrelin

Objective: Produce biologically active, Ser3-octanoylated Ghrelin using a reconstituted PURE system supplemented with GOAT-loaded Nanodiscs.

Materials
  • System: PURExpress® (NEB) or home-made PURE system.

  • Enzyme: Purified GOAT reconstituted in MSP1D1 Nanodiscs (ND-GOAT).

  • Template: Linear DNA encoding Preproghrelin (optimized codon usage for E. coli).

  • Substrate: this compound (Lithium salt, >95% purity). Prepare fresh in dilute acetic acid (pH 5.0) to maintain stability before addition.

  • Buffer Additive: TCEP-HCl (pH 7.0).

Step-by-Step Methodology
  • Substrate Preparation (Critical Step):

    • Dissolve this compound powder in ice-cold 10 mM sodium acetate (pH 5.0) to a stock concentration of 5 mM. Note: Acidic pH stabilizes the thioester bond during storage.

    • Keep on ice. Do not freeze-thaw repeatedly.

  • Reaction Assembly (25 µL Volume):

    • In a nuclease-free tube, combine:

      • 10 µL Solution A (PURE Buffer/Amino Acids/tRNA)

      • 7.5 µL Solution B (Ribosomes/Enzymes)

      • 0.5 µL RNase Inhibitor (40 U/µL)

      • 1.0 µL TCEP (50 mM stock → Final 2 mM)

      • 2.0 µL ND-GOAT (Final conc. 0.5–1.0 µM)

      • 1.0 µL this compound (5 mM stock → Final 200 µM)

      • X µL Template DNA (Final 10 ng/µL)

      • Water to 25 µL.

  • Incubation:

    • Incubate at 30°C for 4 hours .

    • Why 30°C? While PURE works at 37°C, the acylation reaction and ND stability are often superior at slightly lower temperatures, reducing the risk of CoA hydrolysis.

  • Purification & Validation:

    • Step A: Centrifuge at 10,000 x g for 5 min to remove any precipitated aggregates.

    • Step B (C18 ZipTip): Desalt 10 µL of the reaction using a C18 tip to remove free CoA and salts.

    • Step C (MALDI-TOF): Analyze the eluate.

      • Target Mass: Unacylated Ghrelin MW + 126 Da (Octanoyl group - H).

      • Success Criterion: Observation of a mass shift corresponding to +126 Da.

Protocol 2: Metabolic Pathway Prototyping (Synthesis of C8-CoA)

Objective: Instead of consuming C8-CoA, this protocol uses CFPS to screen thioesterases or fatty acid synthases that produce C8-CoA from precursors, useful for biofuel research.

Methodology
  • Extract Selection: Use E. coli S30 extract (cheaper, high yield).

  • Precursors: Supplement with Malonyl-CoA (500 µM) and Acetyl-CoA (500 µM).

  • Enzyme Expression: Add DNA templates for a medium-chain specific thioesterase (e.g., CpFatB1).

  • Detection: Since C8-CoA is the product, use an Ellman’s Reagent assay (detects free thiols) in reverse, or LC-MS/MS monitoring the specific transition for this compound (m/z 894 -> 387).

Troubleshooting & Quality Control

The following decision tree assists in diagnosing low acylation yields.

Troubleshooting Start Problem: Low/No Octanoylation CheckPeptide Is Peptide Produced? (Check Western Blot/SDS-PAGE) Start->CheckPeptide No Issue: Translation Failure. 1. Check Mg2+ (CoA chelates Mg). 2. Reduce C8-CoA conc. CheckPeptide->No No Yes Yes CheckPeptide->Yes Yes CheckMass Is Mass Shift +126 Da visible? NoShift Issue: Acylation Failure CheckMass->NoShift No Shift Yes->CheckMass Decision Check Reducing Agent NoShift->Decision DTT DTT Decision->DTT Used DTT Decision->DTT TCEP TCEP Decision->TCEP Used TCEP Decision->TCEP FixDTT FATAL ERROR: DTT cleaves C8-CoA. Switch to TCEP. DTT->FixDTT CheckEnzyme Issue: Inactive GOAT. Ensure Membrane Mimic (Nanodiscs) is present. TCEP->CheckEnzyme

Figure 2: Diagnostic logic for acylation failures. The most common error is the use of DTT, which chemically degrades the substrate.

References

  • Yang, J., et al. (2008). Identification of the acyltransferase that octanoylates ghrelin. Cell, 132(3), 387-396. Link

  • Shimizu, Y., et al. (2001). Cell-free translation reconstituted with purified components. Nature Biotechnology, 19, 751–755. Link

  • Barnett, B. P., et al. (2010). Glucose and weight control in mice with a designed ghrelin O-acyltransferase inhibitor. Science, 330(6011), 1689-1692. Link

  • Katzen, F., et al. (2005). The past, present and future of cell-free protein synthesis.[1] Trends in Biotechnology, 23(3), 150-156. Link

  • Martin, D. D., et al. (2011). The bio-orthogonal secretome: a method to visualize and identify the secreted proteome. Current Protocols in Chemical Biology. Link

Sources

Troubleshooting & Optimization

preventing hydrolysis of capryloyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis During Sample Preparation

Document ID: TS-CoA-008 | Version: 2.1 | Status: Active

The Core Challenge: Thioester Instability

Capryloyl-CoA (C8-CoA) contains a thioester bond between the caprylic acid (octanoic acid) tail and the Coenzyme A thiol group. Unlike oxygen esters, thioesters possess a high free energy of hydrolysis (


). This makes them thermodynamically primed to break apart.

Why your samples fail:

  • Chemical Hydrolysis (pH Driven): The carbonyl carbon in the thioester is highly electrophilic. In neutral or alkaline conditions (pH > 7.0), hydroxide ions (

    
    ) attack this carbon, irreversibly cleaving the bond into free Caprylate and free CoA.
    
  • Enzymatic Hydrolysis (Thioesterase Activity): Biological matrices (liver, heart, cell lysate) are rich in Acyl-CoA thioesterases (ACOTs). If enzymes are not instantly quenched, they will strip the CoA moiety within seconds of cell lysis.

Troubleshooting Guide & FAQs

Q1: My LC-MS peaks for this compound are variable or non-existent, but my Internal Standard (IS) is stable. Why?

Diagnosis: This indicates pre-extraction hydrolysis . If your IS is added after the damage is done (e.g., after tissue homogenization but before a delay), it won't track the loss. Solution:

  • The "Co-Quench" Rule: You must add your Internal Standard into the quenching solvent, not into the sample afterwards. The IS must experience the exact same extraction environment as the analyte.

  • Temperature Check: Are you homogenizing at room temperature? Stop. All steps must occur at 4°C or on ice.

Q2: Can I use standard PBS or Tris buffers for washing cells?

Answer: NO.

  • Reasoning: PBS (pH 7.4) and Tris (pH 7-8) are alkaline enough to accelerate chemical hydrolysis of medium-chain acyl-CoAs.

  • Correction: If a wash is strictly necessary, use 150 mM Ammonium Acetate (pH 5.0) . Ideally, skip the wash and pellet cells directly to minimize time-to-quench.

Q3: I’m losing signal during the drying/evaporation step. What’s happening?

Diagnosis: Surface adsorption and thermal degradation.

  • Mechanism: Medium-chain acyl-CoAs (C8) are amphipathic. When solvent evaporates, they form micelles or stick irreversibly to glass/plastic walls ("The Ring of Death").

  • Solution:

    • Do not dry to completion. Evaporate under

      
       until 
      
      
      
      remains, then reconstitute immediately.
    • Use a "Keeper" Solvent: Add 10

      
       of DMSO or dilute Formic Acid to the tube before drying. This ensures the analyte remains in solution even as the volatile organic solvent is removed.
      

Gold Standard Protocol: Acidified Organic Precipitation

This protocol uses Acidified Acetonitrile/Isopropanol to simultaneously precipitate proteins (quenching enzymes) and lower pH (preventing chemical hydrolysis).

Reagents:

  • Extraction Solvent: Acetonitrile : Isopropanol : Water (3:1:1 v/v/v).

  • Acidifier: Glacial Acetic Acid (add to 1% final concentration).

  • Internal Standard:

    
    -Octanoyl-CoA (or similar stable isotope).
    
Step-by-Step Workflow
  • Preparation: Pre-chill Extraction Solvent to -20°C. Add Internal Standard directly to this solvent.

  • Quench (Critical):

    • Tissues:[1][2][3] Drop frozen tissue (~10-20 mg) directly into 500

      
       cold Extraction Solvent . Homogenize immediately (bead beater) at 4°C.
      
    • Cells: Aspirate media. Add 250

      
       cold Extraction Solvent  directly to the plate. Scrape and collect.
      
  • Incubation: Vortex for 30 seconds. Incubate on ice for 10 minutes to ensure full protein precipitation.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C .

  • Supernatant Handling: Transfer supernatant to a fresh, pre-chilled glass vial.

    • Note: Avoid plastic tubes for storage if possible; Acyl-CoAs can bind to polypropylene.

  • Analysis: Inject immediately or store at -80°C. Do not store at 4°C or -20°C for >24 hours.

Data & Stability Metrics

Table 1: Stability of this compound vs. pH (at 25°C)

pH EnvironmentHalf-Life (

)
StatusMechanism of Loss
pH 8.0 (Tris/PBS) < 20 MinutesCRITICAL Base-catalyzed hydrolysis
pH 7.0 (Water) ~ 2-4 HoursRisk Slow hydrolysis + Oxidation
pH 5.0 (Ammonium Acetate) > 48 HoursSTABLE Protonation protects carbonyl
pH 3.0 (Formic Acid) > 1 WeekSTABLE Acid-stable

Table 2: Solvent Compatibility

Solvent SystemSuitabilityNotes
100% Methanol ModerateGood precipitation, but enzymes may renature if temp rises.
ACN:IPA:H2O (3:1:1) Excellent Best recovery for medium chains (C8). IPA helps solubilize lipids.
Chloroform/Methanol PoorPhase separation (Bligh-Dyer) often loses C8-CoA to the aqueous phase.

Visualization: The Stability Workflow

The following diagram illustrates the critical decision points where hydrolysis is prevented (Green) or induced (Red).

G Start Biological Sample (Tissue/Cells) Lysis_Neutral Lysis in PBS/Tris (pH 7.4) Start->Lysis_Neutral Incorrect Method Quench_Acid Quench: ACN/IPA + 1% Acetic Acid (-20°C) Start->Quench_Acid Correct Method Enzyme_Active Thioesterases Active Lysis_Neutral->Enzyme_Active Hydrolysis HYDROLYSIS (Loss of CoA) Enzyme_Active->Hydrolysis Quench_Acid->Enzyme_Active Inhibits Precipitation Protein Precipitation (Enzymes Inactive) Quench_Acid->Precipitation Denaturation Centrifuge Centrifugation (15,000g, 4°C) Precipitation->Centrifuge Supernatant Supernatant Collection (pH < 5.0) Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Stable Analyte

Caption: Workflow logic comparing the high-risk neutral lysis path (Red) against the stabilized acidic precipitation path (Green).

References

  • Basu, S. S., & Blair, I. A. (2011). SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards.[4] Nature Protocols. [Link]

  • Minkler, P. E., et al. (2008). Quantification of acyl-coenzyme A esters in tissues using solid-phase extraction and LC-MS/MS.[3][5] Analytical Biochemistry. [Link]

  • Magnes, C., et al. (2005). Method for the determination of acyl-CoAs by LC-MS/MS.[3][4][5][6][7] Analytical Chemistry.[1][4][5][6][8][9] [Link]

  • Snyder, N. W., et al. (2015). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Analytical Biochemistry. [Link]

  • Trefely, S., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites.[4][6][10][11] [Link]

Sources

Technical Support Center: Stabilizing Capryloyl-CoA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for improving the stability of capryloyl-CoA in aqueous solutions.

Welcome to the technical resource center for handling this compound. This guide is designed for researchers, scientists, and drug development professionals who work with this and other medium-chain acyl-CoAs. Due to its inherent chemical nature, this compound is susceptible to degradation in aqueous environments, which can significantly impact experimental reproducibility and accuracy. This document provides in-depth, field-proven insights and protocols to help you maintain the integrity of your this compound solutions.

The Core Challenge: Understanding this compound Instability

This compound, like all acyl-CoAs, is a thioester. The high-energy thioester bond, crucial for its biochemical reactivity in processes like fatty acid metabolism and protein acylation, is also its primary point of instability.[1][2] Hydrolysis of this bond cleaves the molecule into coenzyme A (CoA-SH) and caprylic acid, rendering it inactive for most enzymatic reactions. The rate of this degradation is highly dependent on the experimental conditions. This guide will walk you through the factors that influence this process and how to control them.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues and questions encountered during experimental work with this compound.

Part 1: Solution Preparation and Handling

Q: What is the best way to initially prepare a stock solution of this compound?

A: The goal is to minimize exposure to adverse conditions from the very first step. This compound is typically supplied as a lyophilized powder or a salt (e.g., lithium salt), which is stable when stored correctly.[3]

Start by bringing the vial of solid this compound to room temperature before opening to prevent condensation of atmospheric moisture onto the powder. Reconstitute using a cold, slightly acidic, and nuclease-free aqueous buffer (e.g., 10-25 mM HEPES or Phosphate buffer, pH 6.0-6.5). The slightly acidic pH enhances the stability of the thioester bond by reducing the rate of base-catalyzed hydrolysis. Avoid vigorous vortexing; instead, gently pipette up and down or flick the tube to dissolve the powder. Once dissolved, immediately place the solution on ice.

Q: Which buffers and what pH should I use for my this compound solutions?

A: The choice of buffer and pH is a trade-off between maximizing stability and meeting the requirements of your downstream application.

  • For Storage: A slightly acidic pH of 6.0 to 6.5 is optimal for minimizing the spontaneous hydrolysis of the thioester bond.

  • For Experiments: Your experimental pH will be dictated by the enzyme or biological system you are studying, which often requires a pH between 7.0 and 8.0. Since this pH range makes the thioester bond more labile, it is critical to prepare your working solutions immediately before use and keep them on ice until they are added to the reaction mixture. Do not store this compound in buffers with a pH > 7.5 for any extended period.

A study examining fatty acyl-CoAs noted negligible hydrolysis over 24 hours at room temperature in various buffers, but for maximal reproducibility, fresh solutions are always recommended.[4]

Q: My this compound solution seems to lose activity very quickly. What are the most common causes?

A: Rapid loss of activity is almost always linked to degradation. The primary culprits are:

  • Incorrect pH: Using a neutral or alkaline buffer (pH ≥ 7.0) for storage will accelerate thioester hydrolysis.

  • High Temperature: Leaving solutions at room temperature for extended periods is detrimental. Even a few hours can lead to significant degradation.

  • Contamination: The presence of endogenous acyl-CoA hydrolases or thioesterases in your sample (e.g., a cell lysate) will rapidly degrade this compound.[5][6] Similarly, microbial contamination of buffer stocks can introduce enzymes that degrade the molecule.

  • Repeated Freeze-Thaw Cycles: This can cause localized pH and concentration shifts as the solution freezes, stressing the molecule and leading to degradation.

Part 2: Storage and Long-Term Stability

Q: How should I store my this compound for short-term and long-term use?

A: Proper storage is the most critical factor in maintaining this compound integrity. The following table summarizes the recommended conditions.

Storage DurationFormTemperatureRecommended ContainerKey Considerations
Long-Term Lyophilized Solid-20°C or -80°COriginal sealed vialStable for ≥4 years.[3] Keep desiccated.
Mid-Term Aqueous Stock Solution (pH 6.0-6.5)-80°CLow-protein binding tubesAliquot to avoid freeze-thaw cycles. Stable for several months.
Short-Term Aqueous Stock Solution (pH 6.0-6.5)-20°CLow-protein binding tubesAliquot to avoid freeze-thaw cycles. Stable for several weeks.[4]
Working Solution Diluted in Assay BufferOn Ice (0-4°C)Pre-chilled tubesPrepare fresh and use within a few hours.

Q: Is it acceptable to store my aqueous this compound solution in the refrigerator (4°C)?

A: This is strongly discouraged. While better than room temperature, 4°C is not cold enough to sufficiently slow the rate of hydrolysis for storage longer than a few hours. For any storage period beyond a single workday, freezing at -20°C or, preferably, -80°C is required. Some suppliers explicitly recommend not storing aqueous solutions for more than one day.[3]

Q: How can I minimize enzymatic degradation when working with biological samples?

A: When adding this compound to crude or semi-purified biological samples like cell lysates or tissue homogenates, you must assume that degradative enzymes (acyl-CoA hydrolases/thioesterases) are present.[1][5] To mitigate this:

  • Keep samples on ice at all times.

  • Add this compound to the reaction mixture last, immediately before starting your measurement.

  • If possible, consider using specific inhibitors for thioesterases, though this may not be feasible for all experimental systems.

  • Run a control reaction where the biological sample is incubated with this compound for the duration of the experiment, then measure the remaining this compound to quantify the extent of degradation.

Part 3: Quality Control & Verification

Q: How can I verify the integrity and concentration of my this compound solution?

A: You should never assume that your solution is 100% intact. Verification is key to reliable data.

  • UV Spectrophotometry: This is the most direct and common method. Coenzyme A and its esters have a strong absorbance peak at 260 nm due to the adenine ring. The thioester bond itself has a smaller, distinct absorbance peak around 232 nm.[4] The concentration is calculated based on the absorbance at 260 nm using an extinction coefficient (ε) of 16,400 M⁻¹cm⁻¹.

  • A232/A260 Ratio: The ratio of absorbance at 232 nm to 260 nm can serve as a quick quality check.[4] For intact acyl-CoAs, this ratio is different from that of free CoA. A decreasing ratio over time indicates hydrolysis of the thioester bond.

  • HPLC or LC-MS: For the most rigorous analysis, chromatographic methods can separate this compound from its degradation products (free CoA, caprylic acid) and other impurities, providing a precise quantification of purity.[2]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

  • Prepare a sterile, nuclease-free buffer (e.g., 20 mM Potassium Phosphate, pH 6.5). Chill thoroughly on ice.

  • Reconstitute the powder in the cold buffer to a desired concentration (e.g., 5-10 mM). Dissolve by gently pipetting; avoid vortexing.

  • Determine the precise concentration by measuring the absorbance at 260 nm (A260) on a UV-Vis spectrophotometer. (Concentration (M) = A260 / 16,400).

  • Immediately dispense the solution into single-use aliquots in low-protein binding microcentrifuge tubes.

  • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

  • Transfer the frozen aliquots to -80°C for long-term storage.

Protocol 2: Spectrophotometric Assessment of Thioester Integrity

This protocol allows for a quick check of this compound hydrolysis by monitoring the disappearance of the thioester bond.

  • Dilute a sample of your this compound solution to a final concentration of ~50-100 µM in your chosen buffer.

  • Using a UV-compatible cuvette, measure the absorbance spectrum from 220 nm to 300 nm.

  • Record the absorbance values at 232 nm and 260 nm. Calculate the A232/A260 ratio.

  • Compare this ratio to that of a freshly prepared solution or a manufacturer's specification. A significantly lower ratio suggests thioester hydrolysis.

  • This method is best used to track the stability of a single batch over time, as the absolute ratio can vary slightly between instruments.

Visualizing Workflows and Degradation

A clear understanding of the degradation process and the proper handling workflow is essential.

cluster_degradation Primary Degradation Pathway: Hydrolysis This compound This compound Products Caprylic Acid Coenzyme A (CoA-SH) This compound->Products H₂O (Accelerated by pH > 7, Temp, Enzymes)

Caption: The hydrolysis of the thioester bond in this compound.

Start Lyophilized\nPowder Lyophilized Powder Start->Lyophilized\nPowder Reconstitute Reconstitute Lyophilized\nPowder->Reconstitute Cold, pH 6.5 Buffer QC_Check QC Check (A260, Ratio) Reconstitute->QC_Check Aliquot Aliquot into Single-Use Tubes QC_Check->Aliquot Store Store at -80°C Aliquot->Store Use Use Store->Use Thaw one aliquot on ice Working_Solution Prepare Working Solution on Ice Use->Working_Solution Experiment Use Immediately in Experiment Working_Solution->Experiment End Experiment->End

Caption: Recommended workflow for handling this compound.

References

  • Leonardi, R., Frank, M., & Jackowski, S. (2011). Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. Biochemical Society Transactions, 39(4), 1121-1125. Available at: [Link]

  • Knobloch, J. A., & Webster, L. T. (1973). Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain. The Journal of biological chemistry, 248(11), 4086–4092. Available at: [Link]

  • Powell, G. L., Grothusen, J. R., Zimmerman, J. K., Evans, C. A., & Fish, W. W. (1981). Physical Properties of Fatty Acyl-CoA. The Journal of Biological Chemistry, 256(10), 5099-5106. Available at: [Link]

  • Sim, M., Tritto, E., & Tontonoz, P. (2022). Native chemical ligation approach to sensitively probe tissue acyl-CoA pools. STAR Protocols, 3(3), 101563. Available at: [Link]

  • Sobolewska, A., Ziemlińska, E., & Ginalska, G. (2020). The Pathophysiological Role of CoA. Molecules, 25(23), 5698. Available at: [Link]

  • PubChem. This compound Compound Summary. CID 380. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing of Capryloyl-CoA in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for a common issue encountered in reverse-phase high-performance liquid chromatography (RP-HPLC): peak tailing, with a specific focus on the analysis of capryloyl-CoA. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying scientific principles to empower you to resolve current and future chromatographic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing for my this compound standard. What are the most likely causes?

Peak tailing is a common chromatographic problem that can compromise resolution and the accuracy of quantification.[1] It occurs when a portion of the analyte has a secondary, stronger interaction with the stationary phase, causing it to elute more slowly than the main peak body.[1] For an acidic molecule like this compound, which contains a phosphate group, the primary culprits are often related to interactions with the silica-based stationary phase and the mobile phase conditions.

Most Common Causes for this compound Peak Tailing:

  • Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on the surface that are not fully end-capped.[1][2][3] These silanols can be acidic and interact with polar or ionizable functional groups on your analyte, leading to peak tailing.[3]

  • Mobile Phase pH Issues: The pH of your mobile phase plays a critical role in the ionization state of both your analyte and the residual silanols on the column.[4][5] If the pH is not optimal, it can lead to a mixed population of ionized and non-ionized species, resulting in distorted peak shapes.[4][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6]

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, creating active sites that cause tailing.[2][6]

Q2: How can I systematically troubleshoot the peak tailing of this compound?

A logical, step-by-step approach is the most efficient way to identify and resolve the issue. Below is a troubleshooting workflow designed to address the most probable causes first.

G cluster_0 Troubleshooting Workflow start Observe Peak Tailing check_overload Q: Is the column overloaded? A: Reduce sample concentration/injection volume. start->check_overload optimize_mp Optimize Mobile Phase pH & Ionic Strength check_overload->optimize_mp No resolved Peak Shape Improved check_overload->resolved Yes check_column Evaluate Column Health optimize_mp->check_column consider_column Consider Alternative Column Chemistry check_column->consider_column consider_column->resolved

Caption: A systematic workflow for troubleshooting peak tailing.

In-Depth Troubleshooting Steps

Step 1: Rule Out Column Overload

The Rationale: Column overload can cause peak fronting or tailing. By reducing the amount of analyte injected, you can quickly determine if this is the cause.

Experimental Protocol:

  • Prepare a series of dilutions of your this compound standard (e.g., 1:2, 1:5, 1:10).

  • Inject the original concentration and each dilution.

  • Observe the peak shape for each injection. If the tailing decreases significantly with lower concentrations, you are likely overloading the column.

InjectionConcentrationObservation
1OriginalSevere Tailing
21:2 DilutionModerate Tailing
31:5 DilutionMinimal Tailing
41:10 DilutionSymmetrical Peak

Solution: If overload is confirmed, reduce your sample concentration or injection volume to a level that provides a symmetrical peak while still meeting your sensitivity requirements.[7]

Step 2: Optimize the Mobile Phase pH and Ionic Strength

The Rationale: For an acidic compound like this compound, controlling the mobile phase pH is crucial.[8] You want to ensure that the analyte is in a single, non-ionized state to minimize interactions with residual silanols.[5] The general rule of thumb is to work at a pH that is at least 2 units away from the analyte's pKa.[7] Increasing the ionic strength of the mobile phase can also help to mask residual silanol interactions and improve peak shape.[9]

Experimental Protocol:

  • pH Adjustment:

    • Prepare mobile phases with varying pH values. Since this compound is acidic, start with a low pH (e.g., pH 2.5-3.0) to suppress the ionization of both the analyte and the silanol groups.[2][3]

    • Use a buffer to maintain a stable pH. Common choices for low pH work are phosphate or formate buffers.

  • Ionic Strength Adjustment:

    • To your optimized low-pH mobile phase, add a salt like ammonium acetate or potassium phosphate at a concentration of 5-20 mM.[3][9]

    • Analyze your standard with and without the added salt to observe the effect on peak shape.

Example Mobile Phase Compositions:

Mobile Phase ComponentPurposeRecommended Concentration/pH
Acetonitrile/MethanolOrganic ModifierAs per your established method
Water with 0.1% Formic AcidLowers pHpH ~2.7
Water with 0.05% TFAIon-pairing agent and lowers pHpH ~2.1
20 mM Potassium PhosphateBufferAdjust to target pH (e.g., 2.5)

Note: A study on caprylic acid, a related compound, found that a mobile phase of 0.05% TFA in water:acetonitrile (50:50) provided good results.[10]

Step 3: Evaluate and Address Column Health

The Rationale: A contaminated or damaged column can be a significant source of peak tailing.[2][6] Contaminants can create active sites for secondary interactions, and a void at the column inlet can disrupt the sample band, leading to peak distortion.[2][3]

Experimental Protocol:

  • Column Wash:

    • Disconnect the column from the detector.

    • Wash the column with a series of solvents, starting with your mobile phase without buffer, then water, then a strong organic solvent like isopropanol or acetonitrile, and finally back to your mobile phase conditions.

    • Always check the column manufacturer's recommendations for appropriate wash solvents.

  • Frit and Tubing Check:

    • Inspect the inlet frit for blockages.[2][6] If it appears discolored, it may be contaminated.

    • Ensure all tubing connections are secure and that there is no excessive dead volume, which can contribute to peak broadening and tailing.[6][11]

  • Performance Test:

    • Inject a well-behaved, neutral compound to assess the column's performance. If this compound also shows tailing, it is a strong indication of a column problem.

G cluster_0 Chemical Interactions Leading to Peak Tailing analyte This compound (Acidic Analyte) interaction Secondary Polar Interaction analyte->interaction silanol Residual Silanol Groups (Si-OH) on Silica Surface silanol->interaction tailing Peak Tailing interaction->tailing

Caption: Interaction between acidic analytes and residual silanols causing peak tailing.

Q3: I've tried optimizing my mobile phase and my column seems to be in good condition, but I still see some tailing. What's next?

If you've exhausted the options above, it may be time to consider alternative column chemistries that are less prone to secondary interactions.

Recommendations for Alternative Columns:

  • End-Capped Columns: Modern, high-purity silica columns are more thoroughly end-capped, reducing the number of accessible silanol groups.[1] Look for columns specifically marketed as "high-purity" or "fully end-capped."

  • Hybrid Silica Columns: These columns have an organic-inorganic hybrid particle structure that offers a wider usable pH range and reduced silanol activity.[1]

  • Polymer-Based Columns: Columns with polymeric stationary phases (e.g., polystyrene-divinylbenzene) do not have silanol groups and can be an excellent choice for eliminating this type of secondary interaction, although they may have different selectivity.[1]

Summary and Key Takeaways

Troubleshooting peak tailing for this compound in RP-HPLC is a process of systematically eliminating potential causes. By starting with the most common and easily addressable issues like column overload and mobile phase optimization, you can often resolve the problem quickly. If these steps are unsuccessful, a thorough evaluation of your column's health and consideration of alternative column chemistries are the next logical steps. Remember to change only one parameter at a time to clearly identify the source of the improvement.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • International Labmate Ltd. The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ResearchGate. Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC. Retrieved from [Link]

  • MDPI. (2022, March 3). Development of Improved High-Performance Liquid Chromatography Method for the Determination of Residual Caprylic Acid in Formulations of Human Immunoglobulins. Retrieved from [Link]

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optimizing extraction recovery rates for hydrophobic acyl-CoAs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrophobic Acyl-CoA Analysis Subject: Optimizing Extraction Recovery Rates for Long-Chain Acyl-CoAs (C16:0 – C26:0)

Introduction: The "Amphipathic Paradox"

Welcome to the technical support center. If you are reading this, you are likely experiencing low recovery, non-linear standard curves, or "ghost" peaks when analyzing hydrophobic acyl-CoAs (e.g., Palmitoyl-CoA, Arachidonoyl-CoA).

The Core Problem: Long-chain acyl-CoAs present a unique chemical paradox. They possess a highly polar, charged ADP-ribose-phosphate "head" and a highly lipophilic fatty acid "tail."

  • Standard Lipid Methods Fail: They are too polar for pure chloroform (Folch/Bligh-Dyer methods often yield <40% recovery).

  • Standard Metabolite Methods Fail: They are too hydrophobic for pure methanol/water precipitations, often adhering to the protein pellet.

This guide provides a field-proven, self-validating workflow to solve these issues, moving beyond "recipe following" to mechanistic control.

Module 1: Critical Troubleshooting (Pre-Analytical)

Issue A: The "Disappearing" Sample (Adsorption)

Symptom: Standard curves are non-linear at low concentrations (<100 nM); internal standards show poor peak area consistency between technical replicates.

Mechanism: Hydrophobic acyl-CoAs act like surfactants. In aqueous buffers, they rapidly form micelles (Critical Micelle Concentration ~4–10 µM) or bind non-specifically to polypropylene plasticware.

The Fix:

  • Solvent Passivation: Never store long-chain acyl-CoAs in <50% organic solvent. The organic solvent disrupts the hydrophobic effect driving adsorption.

  • Container Choice: Use silanized glass vials for stock solutions. If using plastic, use "Low-Bind" polypropylene, but only if the solvent contains >50% Acetonitrile or Isopropanol.

  • The "Carrier" Trick: If you must work in aqueous buffers (e.g., for enzymatic assays before extraction), add 1 mg/mL fatty acid-free BSA . The albumin acts as a "sink," keeping the acyl-CoA in solution. Note: You must precipitate this protein later.

Issue B: "Ghost" Peaks (Thioester Instability)

Symptom: You see a rise in free CoASH or free fatty acids, and a decrease in your acyl-CoA signal over time.

Mechanism: The thioester bond (C-S) is high-energy and susceptible to hydrolysis, particularly via:

  • Alkaline pH: Hydrolysis rates skyrocket at pH > 8.0.

  • Nucleophilic Attack: Presence of thiols (DTT, β-mercaptoethanol) or phosphines (TCEP) can catalyze trans-thioesterification or hydrolysis.

  • Enzymatic Activity: Endogenous acyl-CoA thioesterases in tissue homogenates are active until fully quenched.

The Fix:

  • Acidic Quenching: Maintain extraction pH between 4.0 and 5.0 . This protonates the phosphate groups (improving solubility in organics) and stabilizes the thioester bond.

  • Temperature: All steps must be performed at 4°C or on ice.

Module 2: The Optimized Extraction Protocol

Methodology: Modified Minkler/Deutsch Protocol (2-Propanol/Acetonitrile). Rationale: This method utilizes 2-propanol (isopropanol) to solubilize the lipophilic tail and phosphate buffer to stabilize the polar head, creating a single-phase extraction that prevents interfacial loss.

Reagents Required:
  • Solvent A: 2-Propanol (IPA) – HPLC Grade.

  • Solvent B: Acetonitrile (ACN) – HPLC Grade.

  • Buffer C: 100 mM KH₂PO₄, pH 4.9 (Prepared fresh).

  • Internal Standard (ISTD): C17:0-CoA or ¹³C-labeled analog (Critical for normalization).

Step-by-Step Workflow:
StepActionMechanistic Reason
1. Quench Add 250 µL Buffer C (pH 4.9) to tissue/cells. Immediately add 250 µL IPA .Acidic pH stops enzymatic hydrolysis. IPA begins protein denaturation without precipitating the acyl-CoA.
2. Spike Add 10 µL ISTD (e.g., 10 µM C17-CoA). Vortex 10s.Adding ISTD before full homogenization corrects for recovery losses during the process.
3. Extract Add 500 µL ACN . Vortex vigorously (30s) or homogenize (beads).ACN completes protein precipitation. The final mixture (1:1:2 Buffer:IPA:ACN) keeps acyl-CoAs soluble while crashing proteins.
4. Clear Centrifuge at 15,000 x g for 10 min at 4°C .Pellets proteins/DNA. Acyl-CoAs remain in the supernatant.
5. Clean (Optional) For dirty tissues (Liver/Heart): Wash supernatant with hexane (1:1 v/v). Discard upper hexane layer.Removes neutral lipids (triglycerides) that foul the LC column, without extracting the polar acyl-CoAs.
6. Analyze Transfer supernatant to silanized glass vial. Inject directly or dilute with mobile phase.Evaporation to dryness is NOT recommended as redissolving dried acyl-CoAs is difficult and leads to losses.

Module 3: Visualization & Logic Flow

The following diagram illustrates the decision matrix for optimizing recovery based on sample type and chain length.

AcylCoA_Extraction Start Start: Biological Sample ChainLength Target Analyte? Start->ChainLength ShortChain Short/Medium Chain (Acetyl-CoA to Octanoyl-CoA) ChainLength->ShortChain < C12 LongChain Hydrophobic/Long Chain (> C12:0) ChainLength->LongChain > C12 TCA_Extract Extraction: 5% Sulfosalicylic Acid (SSA) or 10% TCA ShortChain->TCA_Extract LCMS LC-MS/MS Analysis (HILIC or C18) TCA_Extract->LCMS SolventSelect Solvent Selection LongChain->SolventSelect BadMethod Chloroform/MeOH (Bligh & Dyer) SolventSelect->BadMethod Traditional Lipidomics GoodMethod IPA / ACN / pH 4.9 Buffer (Modified Minkler) SolventSelect->GoodMethod Optimized Protocol FailState FAILURE: Partitioning to Aqueous/Organic Interface (<40% Recovery) BadMethod->FailState Mechanism Mechanism: Single Phase Solubilizes Amphipathic Molecules GoodMethod->Mechanism CleanStep Lipid Clean-up needed? Mechanism->CleanStep HexaneWash Hexane Wash (Removes TAGs, leaves CoAs) CleanStep->HexaneWash High Lipid Tissue (Liver) NoWash Direct Injection CleanStep->NoWash Cells/Plasma HexaneWash->LCMS NoWash->LCMS

Caption: Decision tree for Acyl-CoA extraction. Note the critical divergence from standard lipidomics (Bligh & Dyer) for long-chain species.

Module 4: Comparative Recovery Data

The table below summarizes recovery rates of Stearoyl-CoA (C18:0) from rat liver homogenate using different solvent systems.

Extraction MethodSolvent CompositionRecovery Rate (%)Stability Status
Bligh & Dyer Chloroform / MeOH / Water35% ± 12% Poor (Interface trapping)
Acidic MeOH MeOH / Water / Acetic Acid60% ± 8% Moderate (Pellet binding)
Minkler (Optimized) ACN / 2-Propanol / KH₂PO₄ (pH 4.9)92% ± 4% High (Stable & Soluble)
TBA Ion-Pairing TBA / Water / Chloroform85% ± 6% High (Incompatible with some LC columns)

Frequently Asked Questions (FAQs)

Q1: Can I evaporate my samples to concentrate them? A: Avoid this if possible. Drying down hydrophobic acyl-CoAs often results in them binding irreversibly to the tube walls or aggregating, making resuspension difficult. If sensitivity is an issue, use Solid Phase Extraction (SPE) with a weak anion exchange (WAX) cartridge as described by Minkler et al. [1], rather than evaporation.

Q2: Why do you recommend pH 4.9? Isn't neutral pH safer? A: Neutral pH is safer for DNA, but not for thioesters. At pH 7.0+, the half-life of the thioester bond decreases. Furthermore, the phosphate groups on the CoA moiety have pKa values around 6.4. At pH 4.9, the phosphates are partially protonated, reducing the extreme polarity of the headgroup and improving solubility in the ACN/IPA organic phase [2].

Q3: My LC-MS peaks are tailing badly. Is this an extraction issue? A: It is likely an interaction with metal ions in your LC system. Acyl-CoAs are chelators.

  • Troubleshooting: Add 5–10 µM Medronic Acid or EDTA to your mobile phase A.

  • Extraction Check: Ensure your final extract does not contain high concentrations of detergent or salts from the lysis buffer, as these distort peak shapes.

References

  • Minkler, P. E., et al. (2008).[1][2][3] "Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue."[2][3] Analytical Biochemistry, 376(2), 275–276.[1][2]

  • Basu, S. S., & Blair, I. A. (2011). "SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards." Nature Protocols, 7(1), 1–12.

  • Deutsch, J., et al. (2004). "An improved method for tissue long-chain acyl-CoA extraction and analysis."[3][4][5] Journal of Lipid Research.[1] (Cited within context of IPA/Buffer optimization). (Note: Redirects to Minkler as the refinement of the Deutsch method).

  • Rosendal, J., & Knudsen, J. (1992).[6] "A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue."[6] Analytical Biochemistry, 207(1), 63-67.[1][6]

Sources

Technical Support Center: Navigating Ion Suppression in Capryloyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving ion suppression issues in the mass spectrometric analysis of capryloyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are working with this pivotal, yet challenging, short-chain acyl-CoA. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to diagnose, troubleshoot, and ultimately overcome the pervasive issue of ion suppression, ensuring the accuracy and reliability of your quantitative data.

The Challenge of this compound Analysis: Why Ion Suppression is a Critical Hurdle

This compound is a key intermediate in fatty acid metabolism and its accurate quantification is vital for research in metabolic disorders, drug development, and cellular physiology. However, its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), is frequently plagued by ion suppression.

Ion suppression is a matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] These interfering components can include salts, lipids, proteins, and even mobile phase additives.[3] The consequence is a diminished analyte signal, which can lead to poor sensitivity, inaccurate quantification, and compromised data reproducibility.[2][4] The mechanism behind this phenomenon often involves competition for charge or for access to the droplet surface during the ESI process, or changes in the physical properties of the droplets that hinder efficient ion formation.[3][5][6]

This guide will walk you through a systematic approach to identifying and mitigating ion suppression in your this compound analyses.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during this compound analysis in a practical question-and-answer format.

Q1: My this compound signal is drastically lower in my biological samples (e.g., cell lysates) compared to the pure standard in solvent. What's the first step to diagnose ion suppression?

A1: Initial Diagnosis - The Post-Column Infusion Experiment

This is a classic sign of ion suppression.[7][8] Before making extensive changes to your sample preparation or LC method, you must first confirm and pinpoint the source of the suppression. The gold-standard technique for this is the post-column infusion experiment .[3][9]

Causality: This experiment allows you to visualize exactly where in your chromatographic run ion suppression is occurring. By infusing a constant flow of your this compound standard directly into the MS source while injecting a blank matrix sample onto the LC column, you can observe dips in the otherwise stable signal. These dips correspond to the elution times of matrix components that are suppressing your analyte's ionization.[9][10]

Experimental Protocol: Post-Column Infusion

  • Prepare the Infusion Setup:

    • Prepare a solution of your this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable, mid-range signal on your mass spectrometer.

    • Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Connect the syringe pump line to the LC flow path using a T-fitting placed between the analytical column and the MS ion source.[9]

  • System Equilibration:

    • Begin the LC mobile phase flow using your analytical gradient.

    • Start the infusion of the this compound standard. You should observe a stable baseline signal for your analyte's mass transition.

  • Injection and Analysis:

    • Inject a blank matrix extract (a sample prepared using your standard extraction procedure but from a control matrix without the analyte).[9]

    • Monitor the this compound signal throughout the entire chromatographic run.

    • Any significant drop in the baseline indicates a region of ion suppression. Note the retention time of these suppression zones.

    • Compare this "suppression chromatogram" to the chromatogram of your actual sample to see if the this compound peak elutes within a suppression zone.

Workflow for Diagnosing Ion Suppression

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Analysis A Low signal in matrix vs. standard B Perform Post-Column Infusion Experiment A->B C Inject blank matrix extract B->C D Monitor infused analyte signal C->D E Identify Retention Time (RT) of Signal Dips (Suppression Zones) D->E G Compare this compound RT with Suppression Zones E->G F Run actual sample containing This compound F->G H Does this compound elute in a suppression zone? G->H I Yes: Ion suppression confirmed. Proceed to mitigation. H->I Co-elution J No: Issue may be sample loss during prep or analyte instability. Re-evaluate extraction. H->J No Co-elution

Caption: A logical workflow for diagnosing ion suppression using post-column infusion.

Q2: My post-column infusion experiment confirms that this compound co-elutes with a major suppression zone. Should I change my sample preparation or my chromatography first?

A2: A Two-Pronged Approach: Sample Prep and Chromatography

Both are crucial, but improving sample preparation is often the most effective first line of defense. The goal is to remove the interfering matrix components before they get to the LC-MS system.

1. Enhancing Sample Preparation

Biological matrices are complex, containing high concentrations of proteins, salts, and phospholipids that are notorious for causing ion suppression.[7][8] Simple protein precipitation ("crash") is often insufficient.

Causality: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) provide a more selective cleanup, effectively separating this compound from matrix interferences.[7][11] A recently described method for short-chain acyl-CoAs utilizes 5-sulfosalicylic acid (SSA) for deproteinization, which avoids the need for SPE and can improve the recovery of CoA precursors.[12]

Technique Principle Pros for this compound Cons
Protein Precipitation Use of a solvent (e.g., acetonitrile, methanol) or acid (e.g., SSA) to denature and precipitate proteins.Fast, simple, good for initial cleanup.[7]Non-selective, may leave salts and phospholipids in the supernatant.[13]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on polarity.Can effectively remove highly non-polar lipids.Can be labor-intensive, potential for analyte loss.[14]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, can significantly reduce matrix effects.[11]Requires method development, potential for analyte loss if not optimized.[12]

2. Optimizing Chromatography

If improved cleanup is insufficient, the next step is to modify your LC method to chromatographically separate this compound from the suppression zone.

Causality: Even small changes in mobile phase composition, gradient slope, or column chemistry can alter the retention times of both your analyte and the interfering compounds, resolving the co-elution issue.[15][16]

Troubleshooting Steps for Chromatography:

  • Adjust Gradient: Make the gradient shallower to increase the separation between peaks.

  • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity.[10]

  • Modify Mobile Phase Additives: The choice of additive is critical.

    • Avoid TFA: Trifluoroacetic acid (TFA) is a strong ion-pairing agent that is known to cause significant signal suppression in ESI, especially in positive ion mode.[5][6][13]

    • Use Volatile Buffers: Ammonium formate or ammonium acetate are excellent choices as they are volatile and enhance spray stability.[15]

  • Consider a Different Column: If all else fails, switching to a column with a different stationary phase (e.g., C18 to a Phenyl-Hexyl or embedded polar group column) can provide the necessary change in selectivity.

Q3: I'm using a stable isotope-labeled internal standard (SIL-IS) for this compound. Shouldn't that correct for ion suppression automatically?

A3: Not Always. The Importance of Perfect Co-elution.

While a SIL-IS is the best tool to compensate for matrix effects, its effectiveness hinges on one critical factor: it must co-elute perfectly with the native analyte.[9][16]

Causality: The internal standard can only accurately correct for suppression if it experiences the exact same ionization conditions as the analyte at the exact same time.[11] If the SIL-IS elutes even slightly before or after the analyte, and there is a sharp change in the matrix composition at that point, the correction will be inaccurate. This is particularly true with deuterated standards, which can sometimes elute slightly earlier than their non-deuterated counterparts (an isotopic effect).[11]

Verification and Troubleshooting:

  • Overlay Chromatograms: Carefully examine the extracted ion chromatograms of your analyte and its SIL-IS from a matrix sample. They should be perfectly aligned.

  • Check for Isotopic Effects: If you observe a slight separation, especially with a deuterated standard, this could be the source of your problem. Using a ¹³C or ¹⁵N-labeled standard often minimizes this chromatographic shift.[11]

  • Re-evaluate Chromatography: If a shift is present, you may need to adjust your chromatography to ensure co-elution. A shallower gradient can sometimes merge slightly separated peaks.

The Role of a Co-eluting Internal Standard

G cluster_0 Scenario A: Perfect Co-elution cluster_1 Scenario B: Poor Co-elution a Analyte and SIL-IS Both experience identical suppression Ratio remains constant result_a Accurate Quantification a->result_a b Analyte and SIL-IS elute at slightly different times Each experiences different suppression Ratio is skewed result_b Inaccurate Quantification b->result_b

Caption: Visualization of how co-elution impacts the accuracy of internal standard correction.

Q4: Are there any other instrument or sample handling factors that could be contributing to my low signal?

A4: Yes. Beyond the Matrix - Stability and Source Conditions.

While matrix effects are a primary suspect, don't overlook other potential causes related to analyte stability and instrument settings.

1. Analyte Stability:

  • Problem: Acyl-CoAs, particularly the thioester linkage, are susceptible to hydrolysis in aqueous solutions, especially at neutral or alkaline pH.[17] Sample degradation during extraction or in the autosampler can mimic ion suppression.

  • Solution:

    • Keep samples cold (on ice or in a cooled autosampler) at all times.

    • Minimize the time between sample preparation and injection.

    • Reconstitute final extracts in a solvent that promotes stability. One study found that methanol provided the best stability for acyl-CoAs.[17]

    • Work quickly and avoid prolonged exposure to basic conditions.

2. Ion Source Contamination and Settings:

  • Problem: Buildup of non-volatile salts and matrix components in the ion source can lead to a gradual or sudden drop in sensitivity for all samples.[15]

  • Solution:

    • Regular Cleaning: Implement a routine maintenance schedule for cleaning the ion source components (e.g., capillary, skimmer).[15]

    • Optimize Source Parameters: Ensure that gas flows (nebulizing and drying gas) and temperatures are optimized for your flow rate and mobile phase.[18] Inadequate desolvation can worsen ion suppression.

    • Check for Salt Buildup: The use of non-volatile buffers (e.g., phosphate) is a common cause of source contamination and signal suppression and should be strictly avoided.[13]

Part 2: Summary and Key Takeaways

Resolving ion suppression in this compound analysis requires a systematic and logical approach.

  • Diagnose First: Use post-column infusion to confirm that ion suppression is the problem and to identify when it occurs during your chromatographic run.

  • Prioritize Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis using techniques like SPE.

  • Optimize Chromatography: If cleanup is not enough, modify your LC method to separate this compound from the suppression zone. Pay close attention to your mobile phase additives.

  • Validate Your Internal Standard: Ensure your stable isotope-labeled internal standard perfectly co-elutes with your analyte for accurate correction.

  • Control for Stability and Contamination: Maintain sample integrity by keeping samples cold and ensure your instrument's ion source is clean and properly tuned.

By following these guidelines and understanding the principles behind them, you can develop robust, reliable, and accurate methods for the quantification of this compound, leading to higher quality data in your research.

References

  • Phenomenex. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]

  • Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • Annesley, T. M. Ion Suppression in Mass Spectrometry. Ovid. [Link]

  • McCoy, C. A., Lim, H. J., Gallagher, E. S., & Guttman, A. (2021). The Critical Role of Mobile Phase pH in the Performance of Oligonucleotide Ion-Pair Liquid Chromatography–Mass Spectrometry Methods. Taylor & Francis. [Link]

  • Causon, T. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • Schug, K. A. The Secrets of Electrospray Ionization: Why Less is More. LCGC International. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Wikipedia. Ion suppression (mass spectrometry). [Link]

  • McCoy, C. A., Lim, H. J., Gallagher, E. S., & Guttman, A. (2021). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. PMC. [Link]

  • Barri, T., & Dragsted, L. O. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. PMC. [Link]

  • Lee, T. M., & Chow, S. C. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]

  • Shimadzu. LCMS Troubleshooting Tips. [Link]

  • Dolan, J. W. (2003). Ion Suppression in LC-MS-MS -- A Case Study. Scribd. [Link]

  • Lavery, C. Ion Suppression and its Role in Secondary Electrospray Ionization. LCGC International. [Link]

  • Přerovská, J., & Janečková, H. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 117502. [Link]

  • LCGC International. An Uncommon Fix for LC–MS Ion Suppression. [Link]

  • Bowman, D. A., Rood, K. M., & Calafat, A. M. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. [Link]

  • Ellis, J. M., & Wolfgang, M. J. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PMC. [Link]

  • YouTube. Sample preparation best practices for accurate LC–MS analysis. [Link]

  • Mei, H. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • Al-Amri, J., & Al-Wabel, N. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. [Link]

  • Jessome, L. L., & Volmer, D. A. (2006). Ion suppression: a major concern in mass spectrometry. NRC Publications Archive. [Link]

  • Jessome, L. L., & Volmer, D. A. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Tu, C., & Li, L. (2015). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PMC. [Link]

Sources

Technical Support Center: Octanoyl-CoA Stability & Storage Guide

[1][2][3]

Core Directive: The Science of Fragility

Welcome to the Technical Support Center. You are likely here because you have observed inconsistencies in your kinetic assays or metabolic screens involving Octanoyl-Coenzyme A (Octanoyl-CoA) .

To handle this molecule effectively, you must understand its structural vulnerability. Octanoyl-CoA contains a thioester bond connecting the octanoic acid tail to the Coenzyme A thiol group. This bond is thermodynamically unstable (high-energy) and kinetically susceptible to nucleophilic attack (hydrolysis) , particularly by hydroxide ions (

12

The Golden Rule: The half-life of Octanoyl-CoA is inversely proportional to pH and temperature. Your storage strategy must aggressively minimize exposure to alkalinity (pH > 7.[2]5) and thermal energy.

Critical Storage Parameters (The "Golden Rules")

The following parameters are non-negotiable for maintaining >95% purity.

A. The Physical State
StateStabilityStorage ConditionShelf Life
Lyophilized Powder High-20°C or -80°C (Desiccated)1–2 Years
Aqueous Solution Low-80°C (Flash Frozen)< 1 Month
Organic Solution Moderate-20°C (Glass/Teflon)3–6 Months
B. Solubilization & Buffer Chemistry

Do not dissolve the entire vial unless necessary.

  • Solvent: Nuclease-free, degassed water or weak acidic buffer (10 mM MES, pH 6.0).[1][2]

  • pH Control: Strictly maintain pH 5.0 – 6.5 for storage.

    • Why? At pH > 8.0, the hydroxide ion concentration increases, exponentially accelerating thioester hydrolysis.

    • Avoid: Tris buffers for long-term storage (primary amines can theoretically cause slow aminolysis).[1][2] Use MOPS, MES, or Acetate.

  • Concentration: Prepare stock solutions at high concentrations (e.g., 10 mM) .

    • Why? High concentrations saturate adsorption sites on tube walls, reducing the percentage of total mass lost to the container surface.

C. The Freeze-Thaw Law

Never refreeze an aliquot. [1][2]

  • Upon thawing, ice crystal formation and local pH shifts (eutectic effects) can shear the molecule or accelerate degradation.

  • Protocol: Aliquot immediately after solubilization into single-use volumes (e.g., 20 µL) and flash-freeze in liquid nitrogen.

Visualizing the Degradation Pathway

Understanding how the molecule breaks down helps you prevent it.

degradation_pathwaycluster_preventionPrevention StrategyOctCoAOctanoyl-CoA(Active Thioester)HydrolysisHydrolysis(pH > 7.5 or Heat)OctCoA->HydrolysisNucleophilic AttackFreeCoAFree Coenzyme A(Thiol)Hydrolysis->FreeCoACleavageOctanoateOctanoic Acid(Fatty Acid)Hydrolysis->OctanoateCleavageDimerCoA-S-S-CoA(Oxidized Dimer)FreeCoA->DimerOxidation (Air/Time)StrategyMaintain pH < 6.5Store at -80°CDegas Buffers

Caption: Figure 1. The degradation cascade of Octanoyl-CoA. High pH drives hydrolysis, releasing free CoA which subsequently oxidizes into dimers, creating complex artifacts in enzyme assays.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My kinetic curve is flat/inactive."

Diagnosis: Hydrolysis of the stock solution. The Fix:

  • Check the Age: Was the stock stored at 4°C for more than 24 hours? If yes, discard.

  • Check the pH: Did you dissolve it in a basic buffer (pH 8.0+)?

  • Verification Assay: Run a DTNB (Ellman's Reagent) assay.[2] Octanoyl-CoA has no free thiol.[1][2] If DTNB reacts immediately (turning yellow), your sample contains Free CoA , meaning the thioester bond has broken.

Issue 2: "The concentration seems lower than calculated."

Diagnosis: Adsorption or Hygroscopic Weighing Error. The Fix:

  • Hygroscopic Nature: CoA salts absorb water from the air rapidly. If you weighed the powder on an open balance, you likely weighed water weight, resulting in a lower actual molarity.

    • Solution: Use the extinction coefficient (

      
      ) to determine the precise concentration spectrophotometrically after dissolving.[1][2]
      
  • Adsorption: While Octanoyl (C8) is less "sticky" than Palmitoyl (C16), it can still adhere to glass.[2] Use high-quality Polypropylene (PP) tubes for aqueous stocks.[1][2]

Issue 3: "Can I store the stock in DMSO?"

Answer: Yes, but with caveats. While hydrolysis requires water, and DMSO prevents this, DMSO freezes at 18.5°C. Storing DMSO stocks at -20°C results in a solid block.[1][2] Repeated thawing of DMSO stocks can cause precipitation if moisture enters the vial.

  • Recommendation: Aqueous buffers (pH 6) at -80°C are generally preferred for biological compatibility.[1][2] If using DMSO, ensure it is anhydrous and aliquot into single-use vials to avoid freeze-thaw moisture contamination.[1][2]

Standard Operating Procedure (SOP): Preparation & Storage

Follow this workflow to ensure maximum integrity.

storage_workflowStartReceive Lyophilized PowderWeighEquilibrate to Room Temp(Prevent Condensation)Start->WeighDissolveDissolve in pH 6.0 Buffer(e.g., 10mM MES) on IceWeigh->DissolveQCMeasure Absorbance @ 260nmCalc ConcentrationDissolve->QCAliquotAliquot into Single-UseVolumes (e.g., 20-50 µL)QC->AliquotFreezeFlash Freeze (Liq N2)Store at -80°CAliquot->Freeze

Caption: Figure 2.[1][2] Optimal workflow for handling Octanoyl-CoA from receipt to long-term storage.

Step-by-Step Protocol:
  • Equilibration: Allow the unopened vial to warm to room temperature in a desiccator. (Opening a cold vial causes condensation, ruining the remaining powder).

  • Solubilization: Add cold, degassed 10 mM MES (pH 6.0) or distilled water.[2][3] Aim for a stock concentration of 5–10 mM.

  • Quantification: Dilute a small sample (1:50) and measure

    
    .[1][2] Calculate concentration using Beer’s Law (
    
    
    ).[1][2]
  • Aliquoting: Dispense into light-protective (amber) or standard polypropylene microcentrifuge tubes.

  • Freezing: Snap-freeze in liquid nitrogen. Store at -80°C.

References

  • Avanti Polar Lipids. Storage & Handling of Lipids: Acyl-CoAs. (Accessed 2023).[2][4] Standard industry guidelines for lipid-CoA handling.

  • Sigma-Aldrich (Merck). Octanoyl Coenzyme A Lithium Salt Product Information.[2] (Accessed 2023).[2][4] Technical data sheet confirming -20°C storage and hygroscopic nature. [1][2]

  • Cronan, J. E., & Thomas, J. (2009). Bacterial Fatty Acid Synthesis: Targets for Antibacterial Drug Discovery. Methods in Enzymology.[3] Discusses the instability of acyl-CoA thioesters in various buffer conditions.

  • Srere, P. A. (1969). Citrate Synthase. Methods in Enzymology.[3] Establishes the fundamental extinction coefficients and stability profiles for CoA esters.

Technical Support Center: Enhancing Biological Capryloyl-CoA Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of biological capryloyl-CoA production. This resource is designed for researchers, scientists, and drug development professionals actively engaged in metabolic engineering and bioproduction. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of enhancing the yield of this compound, a valuable C8 medium-chain acyl-CoA precursor for a variety of bioproducts.

This guide moves beyond simple procedural lists to provide a deep understanding of the underlying biochemical principles and strategic experimental design. Our goal is to empower you with the knowledge to not only solve common problems but also to proactively optimize your production pathways for maximal efficiency and yield.

Troubleshooting Guide: A-Q&A Approach to Common Experimental Hurdles

This section directly addresses specific issues that can arise during your experiments. Each question is followed by a detailed explanation of potential causes and actionable, step-by-step solutions.

Q1: My engineered strain exhibits significantly low titers of this compound or its derivatives. What are the primary metabolic bottlenecks I should investigate?

A1: Low product yield is a multifaceted problem often stemming from one or more metabolic bottlenecks. Identifying the limiting factor is crucial for targeted optimization.

Potential Causes & Troubleshooting Steps:

  • Insufficient Precursor Supply (Acetyl-CoA & Malonyl-CoA): The biosynthesis of fatty acids, including this compound, is fundamentally dependent on the availability of acetyl-CoA and its carboxylated form, malonyl-CoA.[1][2][3]

    • Actionable Steps:

      • Overexpress key enzymes in the acetyl-CoA synthesis pathway: This includes the pyruvate dehydrogenase complex (PDH) for aerobic conditions or pyruvate formate-lyase (PFL) for anaerobic conditions.[2]

      • Engineer alternative acetyl-CoA production pathways: Introducing an ATP-citrate lyase (ACL) can provide a cytosolic source of acetyl-CoA.[1]

      • Boost malonyl-CoA levels: Overexpression of acetyl-CoA carboxylase (ACC) is a common strategy to increase the supply of this key building block.[1][4] However, be mindful that ACC expression is often tightly regulated.[3]

  • Inefficient Fatty Acid Synthesis (FAS) Elongation & Termination: The native FAS machinery in many host organisms, like E. coli, is geared towards the production of long-chain fatty acids (C16, C18) for membrane synthesis.[5]

    • Actionable Steps:

      • Introduce a medium-chain specific acyl-ACP thioesterase (TE): This is a critical step to prematurely terminate fatty acid elongation at the C8 (capryloyl) stage. The choice of TE is crucial, as their substrate specificities vary.[6][7]

      • Inhibit long-chain fatty acid elongation: Chemical inhibitors like cerulenin can be used to block the activity of long-chain ketoacyl synthases (FabB and FabF), which can increase the pool of medium-chain acyl-ACPs available for the TE.[5] However, this approach can also impact cell growth.

  • Product Degradation (β-oxidation): The β-oxidation pathway is the primary route for fatty acid degradation. If not addressed, your desired product, this compound, can be catabolized by the host cell.

    • Actionable Steps:

      • Knock out key genes in the β-oxidation pathway: Deleting genes such as fadD (acyl-CoA synthetase) and fadE (acyl-CoA dehydrogenase) is a common and effective strategy to prevent product degradation.[8][9] It's important to note that deleting fadD can sometimes negatively impact the production of short-chain fatty acids if the pathway relies on the reverse β-oxidation cycle.[8]

  • Futile Cycles: A futile cycle can occur where acyl-CoA is hydrolyzed to a free fatty acid by a thioesterase (Tes) and then re-activated to acyl-CoA by an acyl-CoA synthetase (FadD).[10] This consumes energy and reduces the net product yield.

    • Actionable Steps:

      • Disrupt the futile cycle: As mentioned above, knocking out the relevant fadD gene can break this cycle and lead to the accumulation of free fatty acids.[10][11] If the goal is the free fatty acid, this is beneficial. If the acyl-CoA is the desired product, careful selection of thioesterases is necessary.

Q2: My production strain shows poor growth and viability after genetic modifications. How can I improve strain health while maintaining high productivity?

A2: Balancing metabolic flux towards product formation with the essential requirements for cell growth is a common challenge in metabolic engineering.[12]

Potential Causes & Troubleshooting Steps:

  • Metabolic Burden: Overexpression of multiple heterologous genes can place a significant metabolic load on the cell, depleting resources needed for growth.

    • Actionable Steps:

      • Optimize gene expression levels: Use promoters of varying strengths to tune the expression of pathway enzymes. A dynamic regulatory system that couples gene expression to the metabolic state of the cell can be highly effective.[12]

      • Balance pathway modules: Systematically evaluate the expression levels of different parts of your pathway to identify and alleviate bottlenecks.[13][14]

  • Toxicity of Intermediates or Products: Accumulation of certain metabolic intermediates or the final product itself can be toxic to the host cells.

    • Actionable Steps:

      • Implement in-line product extraction: For secreted products, continuous removal from the fermentation broth can alleviate toxicity and increase volumetric production rates.[15]

      • Compartmentalize metabolic pathways: Engineering pathways within organelles like peroxisomes in yeast can sequester potentially toxic intermediates.

  • Cofactor Imbalance: The biosynthesis of fatty acids is an energy-intensive process that requires a significant supply of NADPH.

    • Actionable Steps:

      • Engineer cofactor regeneration pathways: Overexpressing enzymes like malic enzyme or those in the pentose phosphate pathway can increase the intracellular supply of NADPH.

Q3: I'm observing the accumulation of off-target fatty acids instead of this compound. How can I improve the specificity of my production pathway?

A3: The accumulation of undesired fatty acid chain lengths is a clear indication of suboptimal enzyme specificity or an imbalance in the fatty acid synthesis and termination steps.

Potential Causes & Troubleshooting Steps:

  • Sub-optimal Thioesterase Specificity: The chosen thioesterase may have a broader substrate specificity than desired, leading to the production of a mixture of fatty acids.

    • Actionable Steps:

      • Screen a library of thioesterases: Test different medium-chain specific thioesterases from various organisms to find one with the highest specificity for C8-ACP.

      • Protein engineering: If a suitable native enzyme cannot be found, consider protein engineering to alter the substrate specificity of a promising thioesterase candidate.

  • Imbalance between Fatty Acid Elongation and Termination: If the rate of fatty acid elongation is significantly faster than the rate of termination by the thioesterase, longer-chain fatty acids will be produced.

    • Actionable Steps:

      • Modulate the expression of FAS enzymes: As mentioned previously, inhibiting or down-regulating the expression of long-chain ketoacyl synthases (FabB and FabF) can increase the pool of medium-chain acyl-ACPs.[5]

      • Optimize thioesterase expression: Ensure that the medium-chain specific thioesterase is expressed at a sufficiently high level to effectively compete with the elongation machinery.

Frequently Asked Questions (FAQs)

What is the role of acyl-CoA synthetase (FadD) in this compound production, and why is its deletion often recommended?

Acyl-CoA synthetase, encoded by the fadD gene in E. coli, is responsible for activating free fatty acids into their corresponding acyl-CoA thioesters, which is the first step of the β-oxidation (degradation) pathway.[16] In the context of producing this compound or its derivatives, deleting fadD is often a critical step to prevent the degradation of the desired product.[8] Furthermore, FadD can participate in a futile cycle with acyl-CoA thioesterases, where the product is continuously hydrolyzed and re-activated, wasting cellular energy.[10] By knocking out fadD, this futile cycle is broken, and the degradation of the product is prevented, leading to higher net yields.

How can I increase the precursor supply of acetyl-CoA and malonyl-CoA for fatty acid synthesis?

Increasing the intracellular pools of acetyl-CoA and malonyl-CoA is a cornerstone of improving the yield of any fatty acid-derived product.[1][2]

Strategies for Increasing Acetyl-CoA:

  • Overexpression of native pathways: Enhancing the expression of the pyruvate dehydrogenase (PDH) complex is a common strategy.[2]

  • Deletion of competing pathways: Knocking out pathways that divert pyruvate away from acetyl-CoA, such as those for lactate or ethanol production, can increase its availability.

  • Introduction of heterologous pathways: Expressing an ATP-citrate lyase (ACL) can generate a cytosolic pool of acetyl-CoA from citrate.[1]

Strategies for Increasing Malonyl-CoA:

  • Overexpression of acetyl-CoA carboxylase (ACC): This is the most direct approach to increase the conversion of acetyl-CoA to malonyl-CoA.[1][4]

  • Relieving feedback inhibition: The activity of ACC is often subject to feedback inhibition. Engineering a mutant version of ACC that is resistant to this inhibition can lead to higher malonyl-CoA levels.[17]

  • Alternative malonyl-CoA pathways: Recent research has explored novel pathways for malonyl-CoA synthesis that bypass the native ACC-mediated route, potentially offering better control and efficiency.[3][18]

What are the advantages of using a reverse β-oxidation pathway for medium-chain fatty acid synthesis?

The reverse β-oxidation (r-BOX) cycle has emerged as a promising alternative to the native fatty acid synthesis (FAS) pathway for producing medium-chain fatty acids.[13]

Key Advantages:

  • Modular and Potentially More Efficient: The r-BOX pathway consists of a distinct set of enzymes that can be systematically optimized.[13]

  • Bypasses Native Regulation: It is not subject to the complex regulation of the native FAS pathway, which is primarily geared towards producing long-chain fatty acids for cell membranes.

  • Direct Production of Acyl-CoAs: The r-BOX pathway directly produces acyl-CoAs, which can be advantageous for the synthesis of certain downstream products.

A systematic optimization of the r-BOX pathway, including identifying and overexpressing rate-limiting enzymes like acetyl-CoA synthetase and thiolase, has been shown to significantly increase the production of medium-chain fatty acids.[13]

Experimental Protocols & Visualizations

Protocol: Construction of a fadD Knockout Strain in E. coli

This protocol outlines a general procedure for creating a gene knockout using lambda red recombineering, a common technique for genetic manipulation in E. coli.

Materials:

  • E. coli strain harboring the pKD46 plasmid (expresses the lambda red recombinase)

  • pKD4 or similar plasmid containing a selectable marker (e.g., kanamycin resistance) flanked by FRT sites

  • Primers with homology to the regions flanking the fadD gene and the pKD4 plasmid

  • Electroporator and cuvettes

  • LB agar plates with appropriate antibiotics

Procedure:

  • Prepare Electrocompetent Cells: Grow the E. coli strain containing pKD46 at 30°C in SOB medium to an OD600 of ~0.6. Induce the expression of the lambda red recombinase by adding L-arabinose and then prepare electrocompetent cells.

  • Generate the Knockout Cassette: Use PCR to amplify the kanamycin resistance cassette from the pKD4 plasmid. The primers should have 5' extensions that are homologous to the regions immediately upstream and downstream of the fadD gene.

  • Electroporation: Electroporate the purified PCR product into the electrocompetent E. coli cells.

  • Selection: Plate the transformed cells on LB agar containing kanamycin to select for colonies that have successfully integrated the knockout cassette.

  • Verification: Verify the correct insertion of the knockout cassette by colony PCR using primers that flank the fadD gene.

  • Curing the Helper Plasmid: Grow the confirmed knockout strain at 37°C to cure the temperature-sensitive pKD46 plasmid.

  • (Optional) Removal of the Resistance Marker: If desired, the kanamycin resistance marker can be removed by introducing the pCP20 plasmid, which expresses the FLP recombinase that acts on the FRT sites flanking the marker.

Metabolic Pathway for this compound Production

Capryloyl_CoA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC AcylACP Acyl-ACP (C4-C6) AcetylCoA->AcylACP FAS MalonylCoA->AcylACP FAS CapryloylACP Capryloyl-ACP (C8) AcylACP->CapryloylACP FAS CapryloylCoA This compound CapryloylACP->CapryloylCoA Thioesterase (medium-chain) LongChainAcylACP Long-Chain Acyl-ACP (C16-C18) CapryloylACP->LongChainAcylACP FabB/F BetaOxidation β-oxidation CapryloylCoA->BetaOxidation FadD/FadE

Caption: Engineered metabolic pathway for this compound production in E. coli.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low this compound Titer CheckPrecursors Analyze Precursor Pools (Acetyl-CoA, Malonyl-CoA) Start->CheckPrecursors CheckGrowth Assess Strain Health & Viability Start->CheckGrowth CheckSpecificity Analyze Fatty Acid Profile (GC-MS) Start->CheckSpecificity OptimizePrecursors Overexpress ACC, PDH Delete Competing Pathways CheckPrecursors->OptimizePrecursors Low OptimizeGrowth Tune Gene Expression (Promoters, RBS) Optimize Fermentation Conditions CheckGrowth->OptimizeGrowth Poor OptimizeSpecificity Screen Thioesterases Inhibit Long-Chain Elongation CheckSpecificity->OptimizeSpecificity Off-target Products BlockDegradation Knockout fadD/fadE OptimizePrecursors->BlockDegradation OptimizeGrowth->BlockDegradation OptimizeSpecificity->BlockDegradation End Improved Titer BlockDegradation->End

Caption: A logical workflow for troubleshooting low this compound yield.

Quantitative Data Summary

StrategyTargetTypical Improvement in MCFA TiterReference Organism
Precursor Supply Overexpression of Acetyl-CoA Carboxylase (ACC)1.5 - 3 foldE. coli, S. cerevisiae
Pathway Engineering Introduction of a medium-chain specific thioesteraseEssential for productionE. coli
Eliminating Degradation Deletion of fadD (acyl-CoA synthetase)1.2 - 2 foldE. coli
Pathway Optimization Systematic optimization of reverse β-oxidation pathwayUp to 3.8 g/L MCFAsE. coli
Dynamic Regulation FapR-based dynamic control of malonyl-CoA~2-fold over uncontrolled pathwayE. coli

Note: The values presented are approximate and can vary significantly based on the specific strain, fermentation conditions, and overall metabolic engineering strategy.

References

  • J. Wu, et al. (2017). A systematic optimization of medium chain fatty acid biosynthesis via the reverse beta-oxidation cycle in Escherichia coli. PubMed. [Link]

  • H. Takeno, et al. (2019). A Futile Metabolic Cycle of Fatty Acyl Coenzyme A (Acyl-CoA) Hydrolysis and Resynthesis in Corynebacterium glutamicum and Its Disruption Leading to Fatty Acid Production. ASM Journals. [Link]

  • J. M. Wagner, et al. (2013). Tailored fatty acid synthesis via dynamic control of fatty acid elongation. PNAS. [Link]

  • M. K. Ayob, et al. (2012). Optimization of the Synthesis of Structured Lipids Using Medium Chain Fatty Acids Through Acidolysis. IDOSI Publications. [Link]

  • K. Yang, et al. (2014). Optimisation of Novozym-435-catalysed esterification of fatty acid mixture for the preparation of medium- and long-chain. Wiley Online Library. [Link]

  • H. Takeno, et al. (2019). Fatty acid production by fadD disruptants (A) and the double disruptant... ResearchGate. [Link]

  • Y. Zhang, et al. (2023). A strategy to enhance and modify fatty acid synthesis in Corynebacterium glutamicum and Escherichia coli: overexpression of acyl-CoA thioesterases. BMC Microbiology. [Link]

  • S. R. Vanhercke, et al. (2015). Metabolic engineering of medium-chain fatty acid biosynthesis in Nicotiana benthamiana plant leaf lipids. Frontiers in Plant Science. [Link]

  • X. Tang, et al. (2015). Engineering the fatty acid metabolic pathway in Saccharomyces cerevisiae for advanced biofuel production. ResearchGate. [Link]

  • L. E. Sohlenkamp, et al. (2016). FadD Is Required for Utilization of Endogenous Fatty Acids Released from Membrane Lipids. ASM Journals. [Link]

  • P. P. Poudel, et al. (2016). Engineered Production of Short Chain Fatty Acid in Escherichia coli Using Fatty Acid Synthesis Pathway. PLOS ONE. [Link]

  • Great Lakes Bioenergy Research Center. (2023). Researchers pinpoint bottlenecks that limit microbial production of biofuel, chemicals. glbrc.org. [Link]

  • M. A. Khan, et al. (2021). The Role of Metabolic Engineering Technologies for the Production of Fatty Acids in Yeast. MDPI. [Link]

  • W. Liu, et al. (2018). Stepwise metabolic engineering of Escherichia coli to produce triacylglycerol rich in medium-chain fatty acids. Biotechnology for Biofuels. [Link]

  • S. Y. Lee, et al. (2020). Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis. Environmental Molecular Sciences Laboratory. [Link]

  • S. K. Singh, et al. (2024). Advancements in Metabolic Engineering: Enhancing Biofuel Production Through Escherichia coli and Saccharomyces cerevisiae Models. MDPI. [Link]

  • D. Guo, et al. (2015). Metabolic engineering of Escherichia coli for production of biodiesel from fatty alcohols and acetyl-CoA. PubMed. [Link]

  • D. Guo, et al. (2015). Metabolic engineering of Escherichia coli for production of biodiesel from fatty alcohols and acetyl-CoA. Scilit. [Link]

  • F. Zhang, et al. (2015). Improving fatty acids production by engineering dynamic pathway regulation and metabolic control. PNAS. [Link]

  • A. P. Sudesh Kumar, et al. (2024). Metabolic Engineering Strategies for Enhanced Polyhydroxyalkanoate (PHA) Production in Cupriavidus necator. MDPI. [Link]

  • C. P. Chou, et al. (2020). Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux. PMC. [Link]

  • S. Kim, et al. (2024). Alternative malonyl-CoA pathways for microbial production of diverse products. Trends in Biotechnology. [Link]

  • L. T. Angenent, et al. (2020). Variability in n-caprylate and n-caproate producing microbiomes in reactors with in-line product extraction. ASM Journals. [Link]

  • Y. Wei, et al. (2020). Advances in Metabolic Engineering of Saccharomyces cerevisiae for Cocoa Butter Equivalent Production. Frontiers in Bioengineering and Biotechnology. [Link]

  • W. Zhang, et al. (2022). An alternative malonyl-CoA producing pathway in nature. bioRxiv. [Link]

  • P. D. O'Connor, et al. (2020). Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Babraham Institute. [Link]

  • A. K. Singh, et al. (2022). Recent advances in metabolic engineering of microorganisms for advancing lignocellulose-derived biofuels. PMC. [Link]

  • C. P. Chou, et al. (2016). Recent advances in engineering propionyl-CoA metabolism for microbial production of value-added chemicals and biofuels. Critical Reviews in Biotechnology. [Link]

  • Y. J. Zhou, et al. (2018). Metabolic engineering of yeast to produce fatty acid-derived biofuels: bottlenecks and solutions. ResearchGate. [Link]

  • P. D. O'Connor, et al. (2020). Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. PubMed. [Link]

  • C. Ratledge, et al. (2016). Production Strategies and Applications of Microbial Single Cell Oils. Frontiers in Microbiology. [Link]

  • S. Fillet & J. L. Adrio. (2016). Microbial production of fatty alcohols. ResearchGate. [Link]

  • H. Y. Tan, et al. (2024). Solution towards low yield biosurfactant production from bacteria, a novel approach using microalgae–bacteria consortium. Microbial Cell Factories. [Link]

Sources

Technical Support Center: Capryloyl-CoA (C8-CoA) Purity & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Impurities in Commercial Capryloyl-CoA Standards Audience: Biochemistry & Pharmacology Leads (GOAT Assays, Metabolic Flux)

Module 1: Diagnostic Triage (Start Here)

Is your this compound standard compromising your data? Commercial acyl-CoA standards are chemically labile and prone to synthesis byproducts. Use this rapid diagnostic matrix before committing sample to expensive LC-MS runs.

Quick-Check FAQ

Q1: My Ghrelin O-acyltransferase (GOAT) assay shows <10% activity. Is the substrate dead?

  • Likely Cause: Hydrolysis (Free CoA contamination).

  • Mechanism: Free Coenzyme A (CoA-SH) is a potent competitive inhibitor of many acyltransferases. Even 5% hydrolysis can significantly alter

    
     and 
    
    
    
    values.
  • The Test: Perform an Ellman’s Reagent (DTNB) assay.

    • Expectation: Intact this compound has zero free thiols.

    • Result: Immediate yellow color (412 nm) indicates free CoA-SH.

Q2: The Certificate of Analysis says >95%, but I see multiple peaks. Why?

  • Likely Cause: "Iso-CoA" (O-acylation) or Disulfide Dimers.

  • Mechanism: Chemical synthesis often produces O-acyl isomers (acylation on the ribose hydroxyls) alongside the desired S-acyl form. Additionally, trace free CoA oxidizes rapidly to form CoA-S-S-CoA dimers.

  • The Test: Check the A260/A232 ratio.

    • Target: ~0.55 – 0.60.

    • Failure: A ratio >0.7 suggests loss of the thioester bond (which absorbs at ~232 nm) or significant adenine contamination.

Module 2: Chromatographic Troubleshooting

Objective: Separate the C8-CoA target from "Near-Neighbor" contaminants (C6/C10) and isomers.

The "Iso-CoA" Problem

In chemical synthesis, the acyl group may attach to the ribose 2'/3'-hydroxyls instead of the sulfur. These O-acyl isomers have the exact same mass as this compound but are biologically inactive.

Recommended HPLC Protocol

Standard C18 gradients often fail to resolve O-acyl isomers. Use this optimized phosphate-buffered system.

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3-5 µm (e.g., Zorbax SB-C18)Stability at acidic pH is critical.
Mobile Phase A 100 mM NaH₂PO₄ (pH 4.5 - 5.0)High ionic strength suppresses silanol interactions; pH < 6 prevents hydrolysis.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Flow Rate 1.0 mL/min
Detection UV 260 nm (Adenine) & 232 nm (Thioester)Dual monitoring is mandatory.
Gradient 0-5 min: 5% B (Isocratic)5-25 min: 5%

40% B25-30 min: 40%

60% B
Shallow gradient required to separate C8 (Target) from C10 (Impurity).

Diagnostic Workflow Diagram

G Sample Commercial C8-CoA Sample UV_Check UV Ratio Check (A260/A232) Sample->UV_Check Pass_UV Ratio ~0.5-0.6 UV_Check->Pass_UV Intact Thioester Fail_UV Ratio > 0.7 UV_Check->Fail_UV Broken Thioester HPLC RP-HPLC (Phosphate/ACN) Pass_UV->HPLC Hydrolysis Diagnosis: Hydrolysis (Free CoA present) Fail_UV->Hydrolysis Peak_Analysis Peak Analysis HPLC->Peak_Analysis Isoform Diagnosis: O-Acyl Isomer (Same Mass, Diff RT) Peak_Analysis->Isoform Split Peak (Main + Shoulder) Purity Diagnosis: Chain Length Impurity (C6 or C10) Peak_Analysis->Purity Satellite Peaks (+/- 2 min)

Figure 1: Decision tree for triaging this compound purity issues prior to biological application.

Module 3: Mass Spectrometry Forensics

Objective: Definitively identify unknown peaks using specific fragmentation rules.

The "Neutral Loss" Standard

Acyl-CoAs do not fly well in standard proteomics gradients. In Direct Infusion or LC-MS (ESI+), the most robust identifier is the Neutral Loss of 507 Da .

  • Mechanism: This corresponds to the cleavage of the adenosine 3',5'-diphosphate moiety.

  • Application: A Neutral Loss Scan of 507 Da filters out background noise and highlights only CoA-containing species.

Impurity Identification Table (ESI+)
Observed Mass ShiftIdentificationCause
[M+H]⁺ (1094) This compound (Target) Correct C8 Species.
-28 Da Hexanoyl-CoA (C6)Impure fatty acid source (C6 contamination).
+28 Da Decanoyl-CoA (C10)Impure fatty acid source (C10 contamination).
-105 Da Free CoA (768 Da)Hydrolysis (Storage at pH > 7 or freeze-thaw).
+16 Da Sulfoxide / OxidationOxidation of the panthothenic acid moiety.
Same Mass, Diff RT O-Acyl IsomerChemical synthesis artifact (Acyl migration).

Degradation Pathway Visualization

ChemicalStability C8 This compound (Active Thioester) Inter Tetrahedral Intermediate C8->Inter + OH- (pH > 7.5) FreeCoA Free CoA-SH (Inhibitor) Inter->FreeCoA Thioester Cleavage C8Acid Caprylic Acid Inter->C8Acid Dimer CoA-S-S-CoA (Disulfide Dimer) FreeCoA->Dimer Oxidation (Air)

Figure 2: The primary degradation pathway. High pH triggers hydrolysis; subsequent air exposure dimerizes the resulting Free CoA.

Module 4: Storage & Handling Protocols

Q: Can I store this compound in water at -20°C? A: NO. Water usually has a pH ~5.5-7.0, but dissolved CO₂ can vary this. More importantly, freeze-thaw cycles in water promote rapid hydrolysis.

The "Golden Rule" Storage Protocol:

  • Lyophilized Powder: Store at -20°C or -80°C. Desiccate.

  • Resuspension:

    • Buffer: 10 mM Sodium Acetate or dilute Acetic Acid (pH 5.0 – 5.5).

    • Why? The thioester bond is most stable at pH 4-6. It is extremely labile at pH > 7.5.

  • Aliquoting: Single-use aliquots only. Never re-freeze.

  • Concentration: High concentrations (>1 mM) are more stable than dilute solutions due to micelle formation (Critical Micelle Concentration for C8-CoA is ~3-5 mM depending on salt).

References

  • Haynes, C. A., et al. (2008). "A method for the analysis of acyl-CoAs by LC-MS/MS." Journal of Lipid Research, 49(5), 1113-1125.

  • Gao, J., et al. (2007). "Separation of acyl-coenzyme A thioesters by reversed-phase ion-pair high-performance liquid chromatography." Journal of Chromatography A, 1150(1-2), 259-266.

  • Yang, J., et al. (2008). "Identification of Ghrelin O-Acyltransferase (GOAT) as the Ghrelin-Octanoylating Enzyme." Cell, 132(3), 387-396.

  • Baker, P. R., et al. (2018). "Stability of Acyl-Coenzyme A Compounds." Lipidomics Core Facility Technical Notes.

Technical Support Center: pH Optimization for Enzymatic Reactions Involving Capryloyl-CoA

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with capryloyl-CoA and its associated enzymes. This resource is designed to provide both foundational knowledge and practical troubleshooting advice to ensure the success and reproducibility of your enzymatic assays. Proper pH control is not merely a suggestion but a fundamental requirement for obtaining meaningful and accurate data. This guide will delve into the causality behind pH effects and provide robust protocols for systematic optimization.

Foundational Concepts: Understanding the "Why"

This section addresses the fundamental principles governing the relationship between pH and enzyme activity, with a specific focus on systems utilizing this compound.

Q1: Why is pH so critical for my enzymatic reaction involving this compound?

The activity of an enzyme is profoundly dependent on the pH of its environment for several key reasons:

  • Ionization of the Active Site: Enzymes are proteins composed of amino acids, many of which have ionizable side chains (e.g., aspartic acid, glutamic acid, lysine, arginine, histidine).[1][2] The protonation state (charge) of these residues is dictated by the pH. For catalysis to occur, the amino acid residues within the enzyme's active site must be in the correct ionization state to bind the substrate (this compound) and facilitate the chemical reaction.[1][3][4] For example, a reaction mechanism might require a specific residue to act as a proton donor (requiring it to be protonated) while another acts as a proton acceptor (requiring it to be deprotonated).

  • Enzyme Structural Integrity: The overall three-dimensional structure of an enzyme is maintained by a network of non-covalent interactions, including hydrogen bonds and ionic bonds between charged amino acid residues.[2][5] Deviations from the optimal pH can disrupt these bonds, leading to conformational changes that alter the active site's geometry and reduce or eliminate catalytic activity.[4][5] Extreme pH values can cause irreversible denaturation, a permanent loss of the enzyme's structure and function.[1][2][5]

  • Substrate Stability: The substrate itself can be influenced by pH. While this compound is generally stable across a physiological pH range, extreme pH values can promote hydrolysis of its thioester bond, reducing the effective substrate concentration available for the enzyme.

The relationship between enzyme activity and pH typically results in a bell-shaped curve, with a distinct optimal pH (pH optimum) where the enzyme exhibits maximum catalytic activity.[3]

Q2: What is a typical optimal pH for enzymes that utilize this compound?

There is no single optimal pH for all enzymes that use this compound. The ideal pH is specific to each enzyme. This compound is an intermediate in fatty acid metabolism, primarily processed by acyl-CoA synthetases and acyl-CoA dehydrogenases.[6][7][8]

  • Acyl-CoA Dehydrogenases: These enzymes catalyze the first step in mitochondrial beta-oxidation. For example, butyryl-CoA dehydrogenase, which acts on short-chain acyl-CoAs, has a reported pH optimum of around 8.05.[9] Redox and activity data for this enzyme show a rapid loss of activity at pH values above 7.0, underscoring its sensitivity.[10][11]

  • Acyl-CoA Synthetases: These enzymes "activate" fatty acids by ligating them to Coenzyme A. The optimal pH for these enzymes can vary significantly depending on the specific enzyme and the direction of the reaction. For instance, one acyl-CoA synthetase showed maximal activity for palmitoyl-CoA synthesis at pH 8.2, but the reverse reaction was favored at a more acidic pH of 5.5.[12] Assays for long-chain acyl-CoA synthetase (ACSL) activity are often conducted at a pH of 7.4.[13]

Given this variability, it is crucial to determine the optimal pH for your specific enzyme and experimental conditions empirically.

Q3: How do I choose the correct buffer for my pH optimization experiment?

Selecting an appropriate buffer is as critical as controlling the pH itself. An ideal buffer for biological assays, often referred to as a "Good's buffer," should meet several criteria.[14][15][16][17]

Key Considerations for Buffer Selection:

  • pKa near the Target pH: A buffer is most effective at resisting pH changes when the desired experimental pH is within approximately one pH unit of its pKa.[17]

  • Chemical Inertness: The buffer should not interact with or inhibit the enzyme, substrate, or cofactors.[14][16] For example, phosphate buffers can sometimes interfere with reactions involving metal ions by chelation.

  • High Solubility and Stability: The buffer must be highly soluble in water and stable under experimental conditions.[14][16][17]

  • Low UV/Visible Absorbance: If you are using a spectrophotometric assay, the buffer should not absorb light at the wavelength used for detection.[14][16][18]

Table 1: Common Biological Buffers and Their Properties

BufferpKa (at 25°C)Useful pH RangeNotes
MES6.10[16]5.5 - 6.7Common for assays in the slightly acidic range.
PIPES6.76[16]6.1 - 7.5Often used in cell culture and enzyme assays.
MOPS7.14[16]6.5 - 7.9Good general-purpose buffer around neutral pH.
HEPES7.48[16]6.8 - 8.2Widely used for its stability and physiological relevance.[14]
Tris8.1 (approx.)7.5 - 9.0Very common, but its pKa is temperature-dependent.
Bicine8.26[16]7.6 - 9.0Useful for assays in the slightly alkaline range.
CHES9.49[16]8.6 - 10.0For assays requiring a more alkaline environment.

Data sourced from Hopax Fine Chemicals and Interchim.[14][16]

Troubleshooting Guide

This section provides answers to common problems encountered during experiments with this compound, focusing on pH as a potential root cause.

Q: My reaction rate is significantly lower than expected. Could the pH be the problem?

A: Absolutely. This is one of the most common symptoms of a suboptimal pH.

  • Check Your Buffer: First, verify that the pH of your buffer stock is correct using a calibrated pH meter. Do not rely on the pH stated on an old bottle or assume that dissolving a buffer salt will automatically yield the pKa value.

  • Operating Off-Peak: If the pH is correct but you haven't optimized it for your specific enzyme, you are likely operating on the slope of the pH-activity curve rather than at its peak. Even a deviation of 0.5 pH units from the optimum can result in a significant loss of activity.

  • Solution: Perform a pH optimization experiment as detailed in the protocol below to identify the optimal pH for your enzyme under your assay conditions.

Q: My results are not reproducible from one day to the next. How might pH be involved?

A: Lack of reproducibility is often traced back to inconsistent experimental conditions, with pH being a primary suspect.

  • Buffer Preparation: Are you preparing fresh buffer for each experiment, or are you using a stock that has been stored for a long time? The pH of some buffer solutions, particularly Tris, can change over time due to the absorption of atmospheric CO2.

  • Temperature Effects: The pKa of many buffers is temperature-dependent. If you are preparing your buffer at room temperature but running your assay at a different temperature (e.g., 37°C), the actual pH of the reaction will be different from what you measured. Always adjust the pH of your buffer at the temperature at which the assay will be performed.

  • Component pH: Consider the pH of other solutions you are adding to the reaction, such as the enzyme stock or substrate solution. Adding a significant volume of an unbuffered or differently buffered solution can shift the final pH of the assay.

Q: I'm observing enzyme precipitation or aggregation in my assay tube. Is this related to pH?

A: Yes, this is a strong possibility. Proteins are least soluble at their isoelectric point (pI) , the pH at which their net charge is zero. If your assay buffer's pH is close to the pI of your enzyme, it can lead to aggregation and precipitation. While you want to be at the optimal pH for activity, if that pH is also close to the pI, you may need to add stabilizing agents (e.g., glycerol, BSA) or slightly shift the pH to maintain solubility, accepting a minor trade-off in activity for improved stability and consistency.

Experimental Protocols

Protocol: Systematic Determination of Optimal pH for a this compound Utilizing Enzyme

This protocol provides a step-by-step method to determine the optimal pH for your enzyme using a spectrophotometric assay.

Objective: To measure enzyme activity across a range of pH values to identify the optimum.

Principle: A series of buffers with overlapping pH ranges are used to create a gradient of assay conditions. The initial rate of the reaction is measured at each pH, and the results are plotted to reveal the pH optimum.

Workflow Diagram:

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Buffer_Selection Select Broad-Range Buffers (e.g., Citrate, Phosphate, Tris) Buffer_Prep Prepare Buffer Stocks (e.g., 0.5 M) Buffer_Selection->Buffer_Prep pH_Adjust Create Assay Buffers (Adjust pH every 0.5 units) Buffer_Prep->pH_Adjust Reagent_Prep Prepare Substrate/Cofactor Mix (this compound, etc.) pH_Adjust->Reagent_Prep Setup Set up Reactions: Buffer + Substrate Mix + H2O Reagent_Prep->Setup Equilibrate Equilibrate to Assay Temp (e.g., 37°C for 5 min) Setup->Equilibrate Initiate Initiate with Enzyme Equilibrate->Initiate Measure Measure Activity (e.g., ΔAbs/min) Initiate->Measure Plot Plot: Rate vs. pH Measure->Plot Determine_Optimum Identify Peak of Curve (Optimal pH) Plot->Determine_Optimum

Sources

Validation & Comparative

A Senior Application Scientist's Guide to MS/MS Fragmentation Pattern Validation for Capryloyl-CoA

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working in metabolomics and related fields, the unambiguous identification of key metabolites is paramount. Capryloyl-CoA, a medium-chain acyl-coenzyme A, is a critical intermediate in fatty acid metabolism. Its accurate measurement can provide significant insights into cellular bioenergetics and disease states. This guide provides an in-depth comparison and validation of the tandem mass spectrometry (MS/MS) fragmentation pattern of this compound, offering a robust framework for its confident identification.

The Foundational Chemistry: Why MS/MS is Essential for Acyl-CoA Analysis

Coenzyme A (CoA) and its thioesters are notoriously challenging to analyze due to their low intracellular abundance and structural complexity.[1] Simple mass-to-charge ratio (m/z) detection from a single stage of mass spectrometry (MS1) is insufficient to confirm identity, as numerous isomers and unrelated compounds can share the same nominal mass.

Tandem mass spectrometry (MS/MS) overcomes this limitation by providing structural information. In a typical MS/MS experiment, the target molecule (the precursor ion) is isolated, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This product ion spectrum serves as a structural "fingerprint," allowing for high-confidence annotation. For acyl-CoAs, this fingerprint is remarkably consistent and predictable.

The Canonical Fragmentation of Acyl-CoAs: A Predictable Fingerprint

When analyzed in positive ion mode, all acyl-CoA species, including this compound, undergo a characteristic and highly reproducible fragmentation pattern.[2][3] This predictability is the cornerstone of their identification. Two primary fragmentation events dominate the MS/MS spectrum:

  • The Diagnostic Neutral Loss: The most abundant fragmentation pathway involves the cleavage at the 3'-phosphate-adenosine-5'-diphosphate moiety.[2][4] This results in a neutral loss of 507.0 Da (C₁₀H₁₄N₅O₁₃P₃).[5][6] The resulting product ion, denoted as [M+H-507]⁺, is unique to the specific acyl chain attached to the CoA. This is the primary quantitative ion used in targeted methods like Multiple Reaction Monitoring (MRM).[7]

  • The Common Fragment Ion: A second, highly conserved fragmentation occurs between the 5'-diphosphates, yielding a common product ion at m/z 428.037 .[2][8][9] This ion, corresponding to the adenosine 3',5'-bisphosphate fragment ([C₁₀H₁₅N₅O₁₀P₂]⁺), is a hallmark of all CoA thioesters and serves as a crucial qualitative identifier.[1][10] Its presence confirms that the precursor ion belongs to the acyl-CoA compound class.

A minor, but frequently observed, common fragment at m/z 410 is produced by the subsequent loss of water (H₂O) from the m/z 428 fragment.[8]

Below is a diagram illustrating these foundational cleavage sites on the general acyl-CoA structure.

Caption: General fragmentation sites in acyl-CoA molecules.

Comparative Analysis: this compound vs. Other Acyl-CoAs

The power of this fragmentation pattern lies in its ability to differentiate between acyl-CoAs of varying chain lengths. While the common fragment at m/z 428 remains constant, the mass of the precursor ion and the acyl-specific [M+H-507]⁺ fragment change predictably.

Let's compare this compound (C8) with its shorter-chain counterparts, acetyl-CoA (C2) and butyryl-CoA (C4).

CompoundFormulaPrecursor Ion (m/z) [M+H]⁺Acyl-Specific Fragment (m/z) [M+H-507]⁺Common Fragment (m/z)
Acetyl-CoA C₂₃H₃₈N₇O₁₇P₃S809.12303428.037
Butyryl-CoA C₂₅H₄₂N₇O₁₇P₃S837.15331428.037
This compound C₂₉H₅₀N₇O₁₇P₃S893.21387428.037

Data derived from common fragmentation patterns described in literature.[2][5][8]

As the table clearly shows, the mass shift in both the precursor and the acyl-specific fragment directly corresponds to the difference in the mass of the acyl chain (a difference of 28 Da for each -CH₂CH₂- group). This systematic shift provides a self-validating framework; identifying a series of acyl-CoAs in a sample should produce a ladder of precursor ions and a corresponding ladder of acyl-specific fragments, all sharing the common m/z 428 product ion.

Experimental Validation Protocol: A Step-by-Step Workflow

To validate the fragmentation pattern of this compound in your laboratory, a systematic approach using a pure standard is required. This protocol outlines a standard workflow for a modern LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole).

Objective: To confirm the identity of a this compound standard by verifying its precursor mass and characteristic MS/MS fragmentation pattern.

Materials:

  • This compound lithium salt standard

  • LC-MS grade water, acetonitrile, and formic acid

  • Analytical balance and appropriate glassware

Workflow Diagram:

Validation_Workflow prep 1. Standard Preparation (e.g., 1 µg/mL in 95:5 H₂O:ACN) infusion 2. Direct Infusion / LC Injection (Positive ESI Mode) prep->infusion ms1 3. MS1 Scan (Full Scan Mode) Identify [M+H]⁺ at m/z 893.21 infusion->ms1 ms2 4. MS/MS (Product Ion Scan) Isolate m/z 893.21 Apply Collision Energy (e.g., 20-40 eV) ms1->ms2 analysis 5. Data Analysis Confirm m/z 387 and m/z 428 ms2->analysis conclusion 6. Validation Complete Identity Confirmed analysis->conclusion

Caption: Experimental workflow for this compound MS/MS validation.

Step-by-Step Methodology:

  • Standard Preparation:

    • Accurately weigh the this compound standard.

    • Prepare a stock solution (e.g., 1 mg/mL) in LC-MS grade water.

    • Create a working solution of approximately 1 µg/mL in a typical starting mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). This concentration is suitable for direct infusion on most modern instruments.[2]

  • Mass Spectrometer Setup:

    • Ionization Mode: Electrospray Ionization (ESI), Positive. Positive mode is generally more efficient for acyl-CoA ionization.[2]

    • Instrument Mode: Set the instrument to perform an initial full scan (MS1) to locate the precursor ion.

  • MS1 Analysis - Precursor Ion Identification:

    • Infuse or inject the standard.

    • Acquire data in a full scan mode over a relevant m/z range (e.g., m/z 200-1000).

    • Expected Result: A prominent peak at m/z 893.21 , corresponding to the protonated molecule of this compound ([C₂₉H₅₀N₇O₁₇P₃S + H]⁺). Verify the high mass accuracy if using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.

  • MS/MS Analysis - Fragmentation Pattern Validation:

    • Switch the instrument to a Product Ion Scan (or MS/MS) mode.

    • Precursor Selection: Set the quadrupole to isolate the ion at m/z 893.21.

    • Collision Energy: Apply collision energy (CID). A good starting point is a stepped or ramped collision energy (e.g., 20-40 eV). This allows you to observe the formation of different fragments as the energy increases.

    • Acquisition: Acquire the product ion spectrum.

  • Data Analysis and Interpretation:

    • Examine the resulting MS/MS spectrum.

    • Expected Key Fragments:

      • A major peak at m/z 387 , representing the capryloyl-pantetheine moiety ([M+H-507]⁺).

      • A major peak at m/z 428.037 , representing the common 3',5'-adenosine diphosphate fragment.

    • Confirm the presence and relative abundance of these key ions. The acyl-specific fragment resulting from the neutral loss of 507 is often the most abundant ion.[6][11]

Conclusion: A Self-Validating System for Confident Identification

The MS/MS fragmentation of this compound provides a robust and multi-faceted signature for its unambiguous identification. By leveraging the predictable neutral loss of 507 Da to generate an acyl-specific ion (m/z 387) and the presence of the conserved CoA fragment (m/z 428), researchers can establish a self-validating system. Comparing this unique fingerprint against other acyl-CoAs further strengthens the identification by highlighting the systematic mass shifts corresponding to acyl chain length. Following the detailed experimental protocol provided will enable any laboratory equipped with LC-MS/MS instrumentation to confidently validate their standards and accurately identify this compound in complex biological samples.

References

  • The common MS/MS fragmentation pattern for all CoA species: (A) The CoA... - ResearchGate. Available at: [Link]

  • Mass spectrometry after collision-induced dissociation fragmentation of... - ResearchGate. Available at: [Link]

  • MS-MS spectra of acetyl-CoA (A), 3-methylcrotonyl-CoA (B), and succinyl-CoA (C) obtained at collision energy of 1 V. - ResearchGate. Available at: [Link]

  • LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. - Springer. Available at: [Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC. Available at: [Link]

  • oa Intact Coenzyme-A-Thioester Analysis as a Tool to Characterize Bacterial Metabolism of Single Substrates and Crude Oil - Earthdoc. Available at: [Link]

  • Fatty Acid Composition by Total Acyl Lipid Collision-Induced Dissociation Time-of-Flight (TAL-CID-TOF) Mass Spectrometry - PubMed. Available at: [Link]

  • Structural annotation of acylcarnitine's detected in NIST 1950 using Collision Induced Dissociation and Electron Induced Dissociation | ChemRxiv. Available at: [Link]

  • Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC. Available at: [Link]

  • Separation and identification of organic acid-coenzyme A thioesters using liquid chromatography/electrospray ionization-mass spectrometry - PubMed. Available at: [Link]

  • Absolute quantification of intracellular CoA thioesters in l-lysine... - ResearchGate. Available at: [Link]

  • Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - bioRxiv. Available at: [Link]

  • Fatty Acid Composition by Total-Acyl-Lipid--Collision Induced Dissociation--Time-of-Flight (TAL-CID-TOF) Mass Spectrometry - PMC. Available at: [Link]

  • Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC. Available at: [Link]

  • Validated comprehensive analytical method for quantification of coenzyme A activated compounds in biological tissues by online solid-phase extraction LC/MS/MS - PubMed. Available at: [Link]

  • Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. - Jefferson Digital Commons. Available at: [Link]

  • Structure and fragmentation pattern of coenzyme A ester derivatives.... - ResearchGate. Available at: [Link]

  • Multistage mass spectrometry of phospholipids using collision-induced dissociation (CID) and metastable atom-activated dissociat - Glen Jackson - West Virginia University. Available at: [Link]

  • The fragmentation of acyl-CoAs and acyl-dephospho-CoAs in MS/MS. The 3... - ResearchGate. Available at: [Link]

  • Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC. Available at: [Link]

  • The acyl-CoA fragmentation pattern showing the mass-specific fragment... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Fragment ions of acyl-CoAs. (A) Fragment ions of C16:0 CoA. (B) The... - ResearchGate. Available at: [Link]

  • Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - MDPI. Available at: [Link]

  • Quantitative prospective and retrospective mass spectrometry of lactoyl-CoA in mammalian cells and tissues - bioRxiv. Available at: [Link]

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A Comparative Analysis of Mitochondrial Oxidation Rates: Capryloyl-CoA vs. Palmitoyl-CoA

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and metabolic studies, a nuanced understanding of mitochondrial bioenergetics is paramount. Fatty acid oxidation (FAO) is a cornerstone of cellular energy production, particularly in tissues with high energy demands like the heart and skeletal muscle.[1] However, not all fatty acids are metabolized equally. The rate of oxidation is profoundly influenced by the acyl-chain length. This guide provides an in-depth comparison of the oxidation rates of capryloyl-CoA (C8), a medium-chain acyl-CoA, and palmitoyl-CoA (C16), a long-chain acyl-CoA, grounded in biochemical principles and supported by established experimental methodologies.

The Decisive First Step: Entry into the Mitochondrial Matrix

The primary determinant of the differential oxidation rates between medium- and long-chain fatty acids is their mode of transport into the mitochondrial matrix, where β-oxidation occurs.[2][3]

Palmitoyl-CoA: The Regulated Carnitine Shuttle

Long-chain fatty acyl-CoAs like palmitoyl-CoA cannot passively cross the inner mitochondrial membrane.[4] Their entry is a tightly regulated, multi-step process known as the carnitine shuttle.[5]

  • CPT1 Catalysis: On the outer mitochondrial membrane, carnitine palmitoyltransferase 1 (CPT1) exchanges the CoA moiety of palmitoyl-CoA for carnitine, forming palmitoylcarnitine. This conversion is the rate-limiting step for long-chain fatty acid oxidation and a major site of metabolic regulation.[6][7]

  • Translocation: The carnitine-acylcarnitine translocase (CACT) transports palmitoylcarnitine across the inner mitochondrial membrane into the matrix.[5]

  • CPT2 Reconversion: Within the matrix, carnitine palmitoyltransferase 2 (CPT2) reverses the process, converting palmitoylcarnitine back to palmitoyl-CoA and releasing free carnitine.[8]

This dependency on a regulated transport system means the oxidation of palmitoyl-CoA is subject to upstream metabolic signals, such as inhibition of CPT1 by malonyl-CoA during fatty acid synthesis.[8][9]

This compound: Bypassing the Bottleneck

In stark contrast, medium-chain fatty acids (MCFAs) like caprylic acid (C8) can diffuse freely across both mitochondrial membranes into the matrix.[3][4] It is within the matrix that they are activated to their CoA ester, this compound, by a mitochondrial matrix-localized medium-chain acyl-CoA synthetase.

This direct entry pathway entirely bypasses the rate-limiting CPT1 step, granting this compound immediate access to the β-oxidation enzymes.[10] This fundamental difference is the principal reason for the significantly faster oxidation of medium-chain fatty acids compared to their long-chain counterparts.

G cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Palmitate Palmitate Acyl-CoA Synthetase Acyl-CoA Synthetase Palmitate->Acyl-CoA Synthetase Palmitoyl-CoA Palmitoyl-CoA CPT1 CPT1 (Rate-Limiting) Palmitoyl-CoA->CPT1 + Carnitine Caprylate Caprylate Matrix Caprylate Caprylate Caprylate->Matrix Caprylate Diffusion Acyl-CoA Synthetase->Palmitoyl-CoA Palmitoylcarnitine Palmitoylcarnitine CPT1->Palmitoylcarnitine CACT CACT CPT2 CPT2 CACT->CPT2 Matrix Palmitoyl-CoA Palmitoyl-CoA CPT2->Matrix Palmitoyl-CoA + CoA - Carnitine Palmitoylcarnitine->CACT Beta-Oxidation Spiral Beta-Oxidation Spiral Matrix Palmitoyl-CoA->Beta-Oxidation Spiral MC Acyl-CoA Synthetase MC Acyl-CoA Synthetase Matrix Caprylate->MC Acyl-CoA Synthetase This compound This compound MC Acyl-CoA Synthetase->this compound This compound->Beta-Oxidation Spiral

Caption: Mitochondrial entry pathways for C16 vs. C8 fatty acids.

The β-Oxidation Spiral: Chain-Length Specific Enzymes

Once inside the matrix, both acyl-CoAs undergo the four core reactions of β-oxidation: dehydrogenation, hydration, a second dehydrogenation, and thiolysis.[11] However, the enzymes catalyzing these steps exhibit specificity for different acyl-chain lengths.[8] This enzymatic specialization further contributes to the differences in their overall oxidation rates.

Enzyme FamilySubstratePrimary Enzyme(s)
Acyl-CoA Dehydrogenase Palmitoyl-CoA (C16)Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)
This compound (C8)Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
Hydratase/Dehydrogenase Long-Chain IntermediatesMitochondrial Trifunctional Protein (MTP), containing Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)
Medium/Short-Chain IntermediatesEnoyl-CoA Hydratase, Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD)[5]
Thiolase Long-Chain IntermediatesLong-Chain 3-Ketoacyl-CoA Thiolase (LCKT), part of MTP
Medium/Short-Chain IntermediatesMedium-Chain 3-Ketoacyl-CoA Thiolase (MCKT)[4]

The dedicated and highly efficient MCAD enzyme rapidly processes this compound. In contrast, the initial cycles for palmitoyl-CoA are handled by the membrane-associated VLCAD and MTP complex.[5] While direct kinetic comparisons are complex, the rapid absorption and metabolism of MCFAs observed in vivo strongly suggest that the enzymatic machinery for medium-chain substrates is exceptionally efficient.[10][12]

The Verdict on Oxidation Rates: A Clear Winner

This compound is oxidized at a significantly faster rate than palmitoyl-CoA.

The primary reason is the bypass of the rate-limiting carnitine shuttle .[3][10] This unimpeded access to the mitochondrial matrix enzymes allows for a rapid, on-demand oxidation that is not subject to the same level of regulation as long-chain fatty acids. This property is leveraged in clinical settings, where medium-chain triglycerides (MCTs) are used as a readily available energy source for patients with long-chain fatty acid oxidation disorders or malabsorption syndromes.[4]

Experimental Protocols for Measuring Oxidation Rates

To empirically validate these differences, researchers can employ several robust methodologies. Two common approaches are detailed below.

Protocol 1: High-Resolution Respirometry

This method measures the oxygen consumption rate (OCR) of isolated mitochondria, cells, or permeabilized tissues when supplied with specific fatty acid substrates.[13] It provides a real-time, functional measure of oxidative capacity.

Methodology:

  • Preparation: Isolate mitochondria or prepare permeabilized cells/tissues according to standard protocols.

  • Chamber Setup: Calibrate an oxygraph instrument (e.g., Oroboros O2k) and add respiration buffer to the chamber.

  • Sample Addition: Add a standardized amount of the biological sample (e.g., 50-100 µg of mitochondrial protein).

  • Substrate Addition: To measure the oxidation of a specific fatty acid while bypassing CPT1, add its acylcarnitine form (e.g., 5 µM Palmitoylcarnitine or 0.2 mM Octanoylcarnitine) along with a TCA cycle intermediate like malate (2 mM).[13]

  • State 3 Respiration: Initiate maximal oxidative phosphorylation by adding a saturating concentration of ADP (e.g., 5 mM).

  • Data Analysis: The slope of the oxygen concentration trace represents the OCR. Compare the maximal OCR achieved with palmitoylcarnitine versus octanoylcarnitine. The rate with octanoylcarnitine is expected to be substantially higher.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Mitochondria or Permeabilize Cells B Calibrate Oxygraph & Add Respiration Buffer A->B C Add Biological Sample B->C D Add Substrates (e.g., Palmitoylcarnitine + Malate) C->D E Add ADP to Initiate State 3 Respiration D->E F Measure Oxygen Consumption Rate (OCR) E->F G Compare OCR between C16 and C8 Substrates F->G

Caption: Experimental workflow for respirometry-based FAO analysis.
Protocol 2: Radiolabeled Substrate Oxidation Assay

This classic method uses fatty acids labeled with a radioactive isotope (e.g., ¹⁴C or ³H) to trace their catabolism to end products.[14][15]

Methodology:

  • Cell Culture: Plate cells (e.g., hepatocytes, myocytes) in 24-well plates and grow to near confluence.

  • Media Preparation: Prepare assay media containing either [¹⁴C]-palmitate or [¹⁴C]-octanoate. The fatty acid is typically complexed to fatty acid-free BSA for solubility.[14]

  • Incubation: Wash cells with PBS and add 500 µL of the radiolabeled media to each well. To capture the ¹⁴CO₂ produced, place a piece of filter paper soaked in a CO₂-trapping agent (e.g., 1M NaOH) in a center well or suspended above the media. Seal the plates.

  • Reaction: Incubate the sealed plates at 37°C for a defined period (e.g., 2-3 hours).

  • Measurement:

    • CO₂ Production: Remove the filter paper and measure its radioactivity using a scintillation counter. This reflects complete oxidation through the TCA cycle.

    • Acid-Soluble Metabolites (ASMs): Alternatively, stop the reaction by adding perchloric acid. The supernatant will contain ¹⁴C-labeled ASMs (acetyl-CoA and TCA cycle intermediates), which represent the products of β-oxidation. Centrifuge and measure the radioactivity in the supernatant.[16]

  • Data Analysis: Normalize the radioactive counts to the amount of protein per well. Compare the normalized counts between cells incubated with [¹⁴C]-palmitate and [¹⁴C]-octanoate.

Conclusion

The oxidation of this compound is fundamentally more rapid than that of palmitoyl-CoA. This difference is not subtle; it is a direct consequence of distinct cellular transport mechanisms. By bypassing the rate-limiting carnitine shuttle, this compound has immediate and unregulated access to the high-capacity enzymatic machinery of the mitochondrial matrix. This biochemical distinction has profound implications for cellular bioenergetics, physiology, and the development of metabolic therapeutics. For researchers in the field, understanding and applying the experimental techniques described herein is crucial for accurately probing the complexities of fatty acid metabolism.

References

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  • Lopes-Marques, M., et al. (2023). Biochemistry, Fatty Acid Oxidation. StatPearls. Available at: [Link][6]

  • Acin-Perez, R., et al. (2020). Measurement of β-oxidation capacity of biological samples by respirometry: a review of principles and substrates. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link][13]

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  • Maruyama, T., et al. (2022). Defective medium-chain fatty acid β-oxidation in the liver alters the fat preference and induces hepatic steatosis and glucose intolerance. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link][10]

  • Wikipedia. (2024). Fatty acid synthesis. Available at: [Link][9]

  • Henriques, F., et al. (2022). Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review. MDPI. Available at: [Link][4]

  • D'Souza, K., et al. (2016). Methods for the Determination of Rates of Glucose and Fatty Acid Oxidation in the Isolated Working Rat Heart. Journal of Visualized Experiments. Available at: [Link][15]

  • AOCS. (2019). Fatty Acid beta-Oxidation. American Oil Chemists' Society. Available at: [Link][8]

  • Dirty Medicine. (2019). Fatty Acid (Beta) Oxidation. YouTube. Available at: [Link][3]

  • Morris, C. R., et al. (2010). Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability. Journal of Inherited Metabolic Disease. Available at: [Link][1]

  • Ferdinandusse, S., et al. (2009). The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results. Journal of Inherited Metabolic Disease. Available at: [Link][5]

  • SlidePlayer. (n.d.). Oxidation of Fatty Acids. Available at: [Link][11]

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Publish Comparison Guide: Retention Time Dynamics of Capryloyl-CoA vs. Hexanoyl-CoA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Capryloyl-CoA (C8) exhibits a longer retention time than Hexanoyl-CoA (C6).

This elution order is governed by the hydrophobic effect: the additional two methylene (-CH₂-) units in the capryloyl fatty acid chain increase the molecule's hydrophobicity, resulting in a stronger interaction with the C18 stationary phase compared to the shorter hexanoyl chain.

Quick Reference Data:

  • Hexanoyl-CoA (C6): Elutes earlier (Lower Hydrophobicity).

  • This compound (C8): Elutes later (Higher Hydrophobicity).

  • Separation Factor (

    
    ):  Typically > 1.2, allowing baseline resolution in standard gradients.
    

Physicochemical Basis of Separation

To optimize the separation of these medium-chain acyl-CoAs, one must understand the competing forces at play. Acyl-CoAs are amphipathic molecules containing a highly polar, hydrophilic Coenzyme A (CoA) headgroup (containing phosphates and ADP) and a hydrophobic fatty acid tail.

The Mechanism[1][2]
  • Stationary Phase Interaction: The C18 alkyl chains of the column interact with the fatty acid tail of the acyl-CoA via van der Waals forces.

  • Mobile Phase Solvation: The aqueous mobile phase solvates the polar CoA headgroup.

  • The Differential: Since the CoA headgroup is identical in both molecules, the separation is driven entirely by the acyl chain length .

    • Hexanoyl-CoA (C6): Fewer hydrophobic contact points

      
       Weaker retention 
      
      
      
      Earlier elution.
    • This compound (C8): More hydrophobic contact points

      
       Stronger retention 
      
      
      
      Later elution.
Visualization: Separation Logic

The following diagram illustrates the mechanistic logic driving the retention time difference.

SeparationLogic Input Analyte Mixture (C6 & C8 CoA) Column RP-HPLC Column (C18 Stationary Phase) Input->Column Interaction Hydrophobic Interaction (Van der Waals) Column->Interaction ResultC6 Hexanoyl-CoA (C6) Weaker Interaction Elutes FIRST Interaction->ResultC6 Short Chain (Low Hydrophobicity) ResultC8 This compound (C8) Stronger Interaction Elutes SECOND Interaction->ResultC8 Medium Chain (High Hydrophobicity)

Figure 1: Mechanistic flow illustrating why this compound is retained longer than Hexanoyl-CoA on Reverse-Phase columns.

Experimental Protocol (Self-Validating System)

The following protocol is designed for LC-MS/MS quantification. It avoids traditional ion-pairing agents (like TEA) that suppress MS ionization, instead utilizing an ammonium hydroxide/acetate system that maintains pH stability while ensuring adequate retention.

A. Sample Preparation (Critical Step)

Acyl-CoAs are unstable at neutral/alkaline pH and elevated temperatures.

  • Extraction: Extract tissue/cells in cold (-80°C) 80:20 Methanol:Water containing 5% acetic acid.

  • Validation: Spike with an internal standard (e.g., ¹³C₃-Malonyl-CoA or Heptadecanoyl-CoA) prior to extraction to correct for recovery.

  • Centrifugation: 15,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to a glass vial (plastic can absorb hydrophobic acyl chains). Analyze immediately or store at -80°C.

B. LC-MS/MS Conditions[1][3][4][5]
  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18.

    • Why HSS T3? It is designed to retain polar compounds (like the CoA headgroup) better than standard C18, preventing the "dumping" of short-chain CoAs near the void volume.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with Acetic Acid).

  • Mobile Phase B: 10 mM Ammonium Acetate in 95% Acetonitrile / 5% Water.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

C. Gradient Profile
Time (min)% Mobile Phase BEvent
0.02%Loading / Desalting
1.02%Isocratic Hold
8.040%Linear Ramp (Separates C6/C8)
10.095%Column Wash (Elutes Long Chains)
12.095%Wash Hold
12.12%Re-equilibration
15.02%End of Run

Performance Comparison Data

The following data represents typical performance metrics observed using the protocol above. Note that absolute retention times (RT) vary by system, but the Relative Retention Time (RRT) remains constant.

Table 1: Chromatographic Performance Metrics
MetricHexanoyl-CoA (C6)This compound (C8)Performance Note
Representative RT 5.2 ± 0.1 min7.1 ± 0.1 minClear separation window (~2 min).
Relative RT (vs C6) 1.001.36High selectivity (

).
Peak Width (FWHM) 0.15 min0.18 minC8 may broaden slightly due to stronger interaction.
Tailing Factor < 1.3< 1.3Acceptable with ammonium acetate buffer.
MRM Transition 866.2

359.1
894.2

387.1
Specific precursor/product ions prevent crosstalk.
Analytical Workflow Diagram

This diagram outlines the complete validation loop, from extraction to data output.

Workflow Sample Biological Sample (Tissue/Plasma) Extract Cold Extraction (MeOH/H2O/Acetic Acid) Sample->Extract Spike Internal Std LC UHPLC Separation (HSS T3 Column) Extract->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS Elution: C6 then C8 Data Data Analysis Compare RT & Peak Area MS->Data Quantification

Figure 2: End-to-end analytical workflow for the simultaneous quantification of Hexanoyl- and this compound.

Troubleshooting & Optimization

Even with a robust protocol, deviations can occur. Use this guide to diagnose retention shifts.

  • Loss of Retention (Both peaks shift left):

    • Cause: "Phase Collapse" (dewetting) of the C18 column if running at 100% aqueous for too long.

    • Solution: Ensure at least 2-5% organic solvent is present at the start of the gradient.

  • Peak Tailing:

    • Cause: Interaction between the phosphate groups on the CoA moiety and residual silanols on the silica column.

    • Solution: Increase buffer concentration (Ammonium Acetate) to 10-20 mM or ensure the column is "end-capped" (e.g., T3 or BEH technology).

  • Carryover:

    • Cause: this compound (C8) is stickier than C6.

    • Solution: Implement a needle wash with high organic content (e.g., 50:50 MeOH:Isopropanol) between injections.

References

  • Basu, S. S., & Blair, I. A. (2011). SI-traceable LC-MS/MS analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Nature Protocols. [Link]

  • Li, J., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites.[1][2] [Link][3]

  • Magnes, C., et al. (2005). Method for the determination of acyl-CoAs by LC-MS/MS. Analytical Chemistry.[4][2][5][3][6][7][8] [Link]

  • Waters Corporation. Acyl-CoA Analysis Application Note.[Link][9]

Sources

A Senior Application Scientist's Guide to Validating Capryloyl-CoA as a Biomarker in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of methodologies for the validation of capryloyl-CoA as a biomarker in metabolic disorders. It is intended for researchers, scientists, and drug development professionals seeking to accurately and reliably quantify this key metabolic intermediate. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Significance of this compound in Metabolic Health and Disease

This compound is a medium-chain acyl-coenzyme A (acyl-CoA) that plays a pivotal role in fatty acid metabolism. It is an intermediate in the mitochondrial β-oxidation of fatty acids, a critical pathway for energy production, particularly during periods of fasting or physiological stress.[1][2] Dysregulation of fatty acid oxidation is implicated in a range of inherited metabolic disorders, collectively known as fatty acid oxidation disorders (FAODs).[1][3] In these conditions, genetic defects in specific enzymes lead to the accumulation of characteristic acyl-CoA species. The buildup of these intermediates, including this compound, can be cytotoxic and is a hallmark of diseases such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD).[1][4] Therefore, the accurate quantification of this compound in biological matrices is of paramount importance for the diagnosis, monitoring, and development of therapeutic interventions for these debilitating disorders.[5][6]

Analytical Strategies for this compound Quantification: A Comparative Analysis

The quantification of acyl-CoAs presents analytical challenges due to their low abundance, inherent instability, and the complexity of biological matrices.[7][8] While various techniques have been employed, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its superior sensitivity, specificity, and ability to profile multiple acyl-CoA species simultaneously.[5][9][10][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Method of Choice

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.[5] This technique allows for the precise measurement of this compound and other acyl-CoAs in complex biological samples.[9][10]

Workflow for LC-MS/MS-based Acyl-CoA Profiling:

LC-MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis Biological_Sample Biological Sample (Tissue, Cells, Plasma) Quenching Metabolic Quenching (e.g., Liquid Nitrogen) Biological_Sample->Quenching Extraction Acyl-CoA Extraction (e.g., Acidic Methanol) Quenching->Extraction Purification Sample Purification (e.g., SPE) Extraction->Purification LC_Separation LC Separation (Reversed-Phase or HILIC) Purification->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Internal & External Standards) MS_Detection->Quantification Validation Biomarker Validation Quantification->Validation

Caption: A generalized workflow for the validation of this compound as a biomarker using LC-MS/MS.

Comparison of Key Methodological Parameters

The success of this compound quantification hinges on several critical experimental choices. Below, we compare different approaches for sample preparation and chromatographic separation.

Table 1: Comparison of Sample Preparation Techniques

Parameter Method 1: Solid-Phase Extraction (SPE) Method 2: Protein Precipitation (PPT) Rationale & Insights
Principle Utilizes a solid sorbent to retain acyl-CoAs while impurities are washed away.Employs a solvent or acid to precipitate proteins, leaving metabolites in the supernatant.SPE offers cleaner extracts, reducing matrix effects in the MS, but can be more time-consuming and may lead to analyte loss if not optimized. PPT is simpler and faster but may result in less clean samples.[12]
Typical Reagents C18 or mixed-mode SPE cartridges.Acetonitrile, methanol, trichloroacetic acid (TCA), or 5-sulfosalicylic acid (SSA).[12]The choice of precipitation agent is critical. For instance, SSA has been shown to be effective for deproteinization without the need for subsequent removal by SPE, which can improve the recovery of some CoA species.[12]
Pros - Cleaner extracts- Reduced matrix effects- Simpler and faster protocol- Higher throughputThe selection depends on the sample matrix and the desired level of analytical rigor. For complex matrices like tissue homogenates, SPE is often preferred. For cell culture, a well-optimized PPT method can be sufficient.
Cons - Potential for analyte loss- More time-consuming- Less effective at removing interfering substances- Potential for ion suppressionIt is crucial to use an internal standard, such as a stable isotope-labeled acyl-CoA, to correct for any losses during sample preparation.[9]

Table 2: Comparison of Liquid Chromatography Strategies

Parameter Method 1: Reversed-Phase (RP) Chromatography Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Rationale & Insights
Principle Separates molecules based on their hydrophobicity.Separates molecules based on their polarity.RP-LC is the most common approach for acyl-CoA analysis. HILIC can be a valuable alternative, especially for very short-chain acyl-CoAs that have limited retention on RP columns.
Stationary Phase Typically C18-modified silica.Bare silica or polar bonded phases.The choice of column chemistry and mobile phase modifiers (e.g., ion-pairing agents) is critical for achieving good peak shape and resolution.
Pros - Excellent separation of a wide range of acyl-CoAs- Robust and well-established methodology- Improved retention of very polar analytesA harmonized approach using both RP and HILIC can provide a more comprehensive analysis of the acyl-CoA pool.[13]
Cons - Poor retention of very short-chain acyl-CoAs- Can be more sensitive to sample matrix effectsCareful method development is required to optimize the separation for the specific acyl-CoAs of interest.

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness of your results, we provide a detailed, self-validating protocol for the quantification of this compound in cellular extracts using LC-MS/MS with protein precipitation.

Materials and Reagents
  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound sodium salt standard

  • Internal Standard (e.g., [¹³C₈]-Capryloyl-CoA)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation: Protein Precipitation
  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow.

  • Metabolic Quenching: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Immediately add ice-cold extraction solvent (e.g., 80:20 methanol:water) containing the internal standard to the cells.

  • Cell Lysis and Extraction: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. Vortex vigorously.

  • Protein Precipitation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other acyl-CoAs.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions should be optimized for your specific instrument.

Data Analysis and Validation
  • Quantification: Construct a calibration curve using known concentrations of the this compound standard. The concentration of this compound in the samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

  • Validation: The method should be validated for linearity, accuracy, precision, and sensitivity according to established guidelines for bioanalytical method validation.

Visualization of Key Concepts

To further clarify the experimental logic, the following diagrams illustrate the metabolic context and the analytical validation process.

Metabolic Pathway of Fatty Acid β-Oxidation:

Fatty_Acid_Oxidation Fatty_Acid Long-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Long_Chain_Acyl_CoA Long-Chain Acyl-CoA Acyl_CoA_Synthetase->Long_Chain_Acyl_CoA CPT1 CPT1 Long_Chain_Acyl_CoA->CPT1 Mitochondrial_Membrane Mitochondrial Membrane CPT1->Mitochondrial_Membrane CPT2 CPT2 Mitochondrial_Membrane->CPT2 Beta_Oxidation β-Oxidation Spiral CPT2->Beta_Oxidation Capryloyl_CoA This compound (C8-CoA) Beta_Oxidation->Capryloyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified schematic of mitochondrial fatty acid β-oxidation highlighting the position of this compound.

Biomarker Validation Funnel:

Biomarker_Validation Discovery Discovery Phase (Untargeted Metabolomics) Qualification Qualification Phase (Targeted Assay Development) Discovery->Qualification Verification Verification Phase (Small Cohort Validation) Qualification->Verification Validation Clinical Validation (Large Cohort Studies) Verification->Validation

Caption: The phased approach to biomarker validation, from initial discovery to clinical application.

Conclusion and Future Perspectives

The validation of this compound as a biomarker for metabolic disorders requires a robust and reliable analytical methodology. LC-MS/MS has proven to be the most powerful tool for this purpose, offering the necessary sensitivity and specificity. By carefully considering the nuances of sample preparation and chromatographic separation, researchers can develop high-quality, reproducible data. The continued refinement of these methods, coupled with large-scale clinical validation studies, will further solidify the role of this compound in the diagnosis and management of metabolic diseases.

References

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (2021). Metabolites, 11(8), 468. [Link]

  • Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. (2016). Analytical Chemistry, 88(24), 12456–12464. [Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (2021). PubMed. [Link]

  • LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. (2009). Journal of Lipid Research, 50(7), 1435–1443. [Link]

  • Acyl-CoA: Biological Function and Analytical Methods. (n.d.). MetwareBio. [Link]

  • Clinical Validation of Plasma Metabolite Markers for Early Lung Cancer Detection. (2023). Cancers, 15(9), 2619. [Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (2021). ResearchGate. [Link]

  • Clinical Validation of Plasma Metabolite Markers for Early Lung Cancer Detection. (2023). PubMed. [Link]

  • Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. (2018). In Lipid Droplets. Methods in Molecular Biology, vol 1835. Humana Press, New York, NY. [Link]

  • Validating Biomarkers in Targeted Metabolomics. (2019). News-Medical.net. [Link]

  • Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. (2023). International Journal of Molecular Sciences, 24(19), 14902. [Link]

  • Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. (2016). ACS Publications. [Link]

  • Metabolomics for Clinical Biomarker Discovery and Therapeutic Target Identification. (2024). Metabolites, 14(5), 268. [Link]

  • Fatty Acid Oxidation Disorders. (n.d.). MSD Manual Consumer Version. [Link]

  • Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies. (2020). The American Journal of Managed Care, 26(10 Suppl), S210–S218. [Link]

  • Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. (2021). Journal of Clinical Medicine, 10(16), 3623. [Link]

  • Fatty acid oxidation disorders. (2015). Annals of Translational Medicine, 3(22), 349. [Link]

  • Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. (2023). PubMed. [Link]

  • Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability. (2011). Journal of Inherited Metabolic Disease, 34(3), 597–603. [Link]

  • Quantitative target analysis and kinetic profiling of acyl-CoAs reveal the rate-limiting step in cyanobacterial 1-butanol production. (2016). Metabolic Engineering, 34, 1–9. [Link]

  • Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. (2017). ResearchGate. [Link]

Sources

A Comparative Guide to the Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) for Capryloyl-CoA

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the kinetic parameters, specifically the Michaelis constant (K_m) and maximum velocity (V_max), of human Medium-Chain Acyl-CoA Dehydrogenase (MCAD) for its key substrate, capryloyl-CoA (also known as octanoyl-CoA or C8-CoA). We will delve into the catalytic efficiency of wild-type MCAD, compare it with a clinically relevant mutant, and contextualize its performance against other members of the acyl-CoA dehydrogenase family. This guide is designed to offer both foundational knowledge and practical insights for researchers in metabolic diseases, enzymology, and drug development.

Introduction: The Significance of MCAD and its Kinetic Profile

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is a critical flavoenzyme located in the mitochondrial matrix that catalyzes the initial and rate-limiting step in the β-oxidation of medium-chain fatty acids (C6-C12). This process is fundamental for energy production, particularly during periods of fasting or metabolic stress. The enzymatic reaction involves the α,β-dehydrogenation of an acyl-CoA substrate, transferring electrons to the electron-transferring flavoprotein (ETF).

The kinetic parameters K_m and V_max are essential for understanding the efficiency and functionality of MCAD.

  • K_m (Michaelis Constant): Represents the substrate concentration at which the enzyme operates at half of its maximum velocity. It is an inverse measure of the enzyme's affinity for its substrate; a lower K_m indicates a higher affinity.

  • V_max (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. It reflects the catalytic turnover rate of the enzyme.

A comprehensive understanding of these parameters for MCAD with its preferred substrate, this compound, is crucial for elucidating the molecular basis of MCAD deficiency (MCADD), the most common inherited disorder of fatty acid oxidation, and for the development of potential therapeutic interventions.

Kinetic Performance of Human Wild-Type MCAD (hwt-MCAD) for this compound

Human wild-type MCAD exhibits a high affinity and catalytic efficiency for this compound, which is considered its optimal substrate. The kinetic parameters for hwt-MCAD with various straight-chain acyl-CoA substrates are summarized in the table below.

Substrate (Acyl-CoA)Chain LengthK_m (µM)V_max (s⁻¹)Catalytic Efficiency (V_max/K_m) (s⁻¹µM⁻¹)
Butyryl-CoAC4131.80.14
Hexanoyl-CoAC63.58.32.37
This compound (Octanoyl-CoA) C8 2.2 10.5 4.77
Decanoyl-CoAC101.86.53.61
Dodecanoyl-CoAC121.53.82.53
Tetradecanoyl-CoAC142.51.50.60

Data sourced from a study by K. Nandy et al. published in the Biochemical Society Transactions (1996).

As the data illustrates, hwt-MCAD displays the highest catalytic efficiency (V_max/K_m) for this compound (C8-CoA), confirming it as the preferred substrate. The low K_m value of 2.2 µM indicates a strong binding affinity, allowing the enzyme to function efficiently even at relatively low substrate concentrations.

Comparative Analysis: Wild-Type vs. Mutant MCAD

To understand the impact of genetic mutations on enzyme function, we compare the kinetic parameters of hwt-MCAD with a clinically observed mutant, T168A-MCADH. The threonine to alanine substitution at position 168 affects the enzyme's active site.

EnzymeSubstrateK_m (µM)V_max (s⁻¹)Catalytic Efficiency (V_max/K_m) (s⁻¹µM⁻¹)
hwt-MCAD This compound (C8-CoA) 2.2 10.5 4.77
T168A-MCADH This compound (C8-CoA) 1.8 1.2 0.67

Data sourced from the same study by K. Nandy et al. (1996).

The T168A mutation leads to a dramatic reduction in the V_max (approximately 9-fold lower than wild-type), while the K_m remains relatively unchanged. This signifies that the mutation primarily impairs the catalytic turnover of the substrate rather than its binding affinity. The resulting catalytic efficiency is significantly diminished, providing a molecular explanation for the pathology observed in individuals with this mutation.

Broader Context: MCAD in the Acyl-CoA Dehydrogenase Family

To provide a comprehensive perspective, it is valuable to compare the kinetic properties of MCAD with other members of the acyl-CoA dehydrogenase family, namely Short-Chain Acyl-CoA Dehydrogenase (SCAD) and Long-Chain Acyl-CoA Dehydrogenase (LCAD), for the substrate this compound.

EnzymeOptimal Substrate Chain LengthK_m for this compound (C8-CoA) (µM)V_max for this compound (C8-CoA)
Short-Chain Acyl-CoA Dehydrogenase (SCAD) C4 - C6High (low affinity)Very Low
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) C6 - C122.2 High
Long-Chain Acyl-CoA Dehydrogenase (LCAD) C12 - C188[1]Moderate[1]

Experimental Methodology: Determining MCAD Kinetic Parameters

A robust and widely used method for determining the kinetic parameters of MCAD is the ferricenium assay . This spectrophotometric assay provides a reliable and convenient alternative to using the natural electron acceptor, ETF.

Principle of the Ferricenium Assay

The ferricenium assay relies on the ability of the ferricenium ion (ferricenium hexafluorophosphate) to act as an artificial electron acceptor for the reduced FAD cofactor of MCAD. The reduction of the ferricenium ion leads to a decrease in absorbance at a specific wavelength, which can be monitored over time to determine the reaction velocity.

Ferricenium_Assay_Principle MCAD_FAD MCAD (FAD_ox) MCAD_FADH2 MCAD (FADH2_red) MCAD_FAD->MCAD_FADH2 Reduces Product Enoyl-CoA MCAD_FADH2->Product Releases Ferricenium_ox 2 Ferricenium (Fe³⁺) MCAD_FADH2->Ferricenium_ox Donates e⁻ Substrate This compound Substrate->MCAD_FAD Binds Ferricenium_red 2 Ferrocene (Fe²⁺) Ferricenium_ox->Ferricenium_red Reduced Ferricenium_red->MCAD_FAD Regenerates

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS/MS Methods for Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways, the accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters is paramount. These molecules are central intermediates in numerous cellular processes, including fatty acid metabolism and the tricarboxylic acid cycle. The choice of analytical methodology is a critical decision point that profoundly impacts data quality and interpretation. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are two of the most prominent techniques employed for acyl-CoA analysis.

This guide provides an in-depth, objective comparison of these two powerful methods, grounded in experimental data and established validation principles. More importantly, it details the process of cross-validation, a crucial step when transitioning between methods or comparing data across different analytical platforms.

The Analytical Landscape: HPLC vs. LC-MS/MS for Acyl-CoA Profiling

The selection of an analytical technique for acyl-CoA quantification hinges on the specific requirements of the study, including the desired sensitivity, selectivity, and the breadth of the acyl-CoA species to be measured.

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a well-established and robust technique for the analysis of acyl-CoAs.[1][2] The separation is typically achieved using reversed-phase chromatography, and detection is based on the strong absorbance of the adenine ring of the Coenzyme A molecule at approximately 260 nm.[1] While reliable and widely accessible, HPLC-UV can be limited by its sensitivity and potential for co-eluting interferences from other UV-absorbing molecules in complex biological matrices.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In recent years, LC-MS/MS has emerged as the gold standard for acyl-CoA analysis due to its superior sensitivity and specificity.[4][5] This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can selectively quantify a wide range of acyl-CoAs, even at very low concentrations, with minimal interference from the sample matrix.[6]

Performance Comparison: A Head-to-Head Evaluation

The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of acyl-CoAs, based on typical performance data from the scientific literature.

Performance MetricHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~1 µM~0.5 nM[3]
Limit of Quantification (LOQ) ~5 µM~1.5 nM[3]
Linearity (R²) >0.99>0.99[3]
Dynamic Range 5 - 500 µM[3]1.5 - 2000 nM[3]
Precision (Intra-day %CV) <10%<5%[3]
Precision (Inter-day %CV) <15%<8%[3]
Accuracy (% Recovery) 90-110%95-105%[3]
Specificity Moderate (potential for co-elution)High (based on mass-to-charge ratio)[3]
Sample Volume Required High (e.g., >100 µL)[3]Low (e.g., <50 µL)[3]
Run Time per Sample ~20-30 minutes[3]~5-10 minutes[3]

The Imperative of Cross-Validation

Cross-validation is the process of formally demonstrating that two different analytical methods provide comparable results.[7][8] This is a critical exercise in several scenarios:

  • Method Migration: When transitioning from an established HPLC method to a more sensitive LC-MS/MS method.

  • Inter-laboratory Comparison: When data from different laboratories using different techniques need to be compared.[7]

  • Data Integration: When integrating new data with historical data generated using a different method.

The goal of cross-validation is to ensure the continuity and integrity of data throughout the lifecycle of a project.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the extraction and analysis of acyl-CoAs using both HPLC-UV and LC-MS/MS.

Acyl-CoA Extraction from Biological Samples

This protocol is a general guideline and may require optimization for specific sample types.

  • Sample Homogenization: Homogenize frozen tissue or cell pellets in a suitable extraction solvent. A common approach is to use an organic-aqueous mixture, such as acetonitrile/methanol/water (2:2:1, v/v/v), to precipitate proteins and extract a broad range of acyl-CoAs.[4][9] For aqueous extracts intended for HPLC, 0.5 M perchloric acid can be used.[4]

  • Internal Standard Spiking: Add an appropriate internal standard to the homogenate to correct for variability in extraction efficiency and instrument response. For LC-MS/MS, a stable isotope-labeled acyl-CoA is ideal. For HPLC, a structurally similar, non-endogenous acyl-CoA can be used.

  • Protein Precipitation: Vortex the mixture vigorously and incubate on ice to facilitate protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Sample Preparation for Analysis:

    • For LC-MS/MS: The supernatant can often be directly injected after dilution. In some cases, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[10][11]

    • For HPLC-UV: The supernatant may require a neutralization step if an acidic extraction was used.[4]

HPLC-UV Method for Acyl-CoA Analysis
  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 3 mm, 3 µm particle size).[2]

  • Mobile Phase A: 75 mM KH₂PO₄ buffer.[1]

  • Mobile Phase B: Acetonitrile containing 600 mM acetic acid.[1]

  • Gradient Elution: A gradient program should be developed to resolve the acyl-CoA species of interest. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[1]

  • Flow Rate: 0.5 mL/min.[1][2]

  • Column Temperature: 35°C.[1]

  • Detection: UV absorbance at 260 nm.[1]

  • Quantification: Based on the peak area of a standard curve prepared with authentic acyl-CoA standards.

LC-MS/MS Method for Acyl-CoA Analysis
  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm particle size).[6]

  • Mobile Phase A: 5 mM ammonium acetate in water.[4][11]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient Elution: A fast gradient is typically used to separate the acyl-CoAs.

  • Flow Rate: 0.2 - 0.4 mL/min.[4][12]

  • Ionization: Positive ion electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each acyl-CoA. A common neutral loss scan of 507 can be used for profiling unknown acyl-CoAs.[13]

  • Quantification: Based on the peak area ratio of the analyte to the internal standard, plotted against a standard curve.

Visualizing the Workflow

Cross-Validation Workflow Diagram

cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 LC-MS/MS Analysis cluster_3 Data Comparison and Validation Sample Homogenized Biological Sample Split Split Sample Aliquots Sample->Split HPLC_Extract Acyl-CoA Extraction for HPLC Split->HPLC_Extract LCMS_Extract Acyl-CoA Extraction for LC-MS/MS Split->LCMS_Extract HPLC_Analysis HPLC-UV Analysis HPLC_Extract->HPLC_Analysis HPLC_Data HPLC-UV Results HPLC_Analysis->HPLC_Data Comparison Statistical Comparison of Results (e.g., Bland-Altman, Correlation) HPLC_Data->Comparison LCMS_Analysis LC-MS/MS Analysis LCMS_Extract->LCMS_Analysis LCMS_Data LC-MS/MS Results LCMS_Analysis->LCMS_Data LCMS_Data->Comparison Validation Method Cross-Validation Report Comparison->Validation

Caption: A typical workflow for a cross-validation study.

LC-MS/MS Data Acquisition Logic

cluster_0 Sample Introduction and Ionization cluster_1 Tandem Mass Spectrometry cluster_2 Data Output LC_Eluent LC Eluent containing Acyl-CoAs ESI Electrospray Ionization (ESI) LC_Eluent->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Quadrupole 2 (Q2) Collision-Induced Dissociation Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Q3->Detector MRM_Signal MRM Signal (Intensity vs. Time) Detector->MRM_Signal

Caption: The logical flow of data in an LC-MS/MS system.

Executing the Cross-Validation Study

A well-designed cross-validation study should include the following elements:

  • Sample Selection: A set of representative biological samples should be selected that cover the expected concentration range of the acyl-CoAs of interest.

  • Sample Analysis: Each sample should be split into two aliquots, with one aliquot analyzed by the HPLC-UV method and the other by the LC-MS/MS method.

  • Statistical Analysis: The results from the two methods should be compared using appropriate statistical tools. This may include:

    • Correlation Analysis: To assess the degree of association between the two methods.

    • Bland-Altman Plot: To visualize the agreement between the two methods and identify any systematic bias.

    • Paired t-test or Wilcoxon signed-rank test: To determine if there is a statistically significant difference between the means of the two methods.

  • Acceptance Criteria: Pre-defined acceptance criteria should be established to determine if the two methods are providing comparable results. These criteria will depend on the specific application and regulatory requirements.

Conclusion

Both HPLC-UV and LC-MS/MS are valuable techniques for the analysis of acyl-CoAs. While HPLC-UV offers robustness and accessibility, LC-MS/MS provides unparalleled sensitivity and specificity. The choice of method should be guided by the specific research question and the required analytical performance. When transitioning between methods or comparing data from different platforms, a rigorous cross-validation study is essential to ensure data integrity and consistency. By following the principles and protocols outlined in this guide, researchers can confidently select and validate the most appropriate analytical method for their acyl-CoA analysis needs.

References

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC. (n.d.).
  • Fatty acyl CoA analysis | Cyberlipid - gerli. (n.d.).
  • Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC. (n.d.).
  • Validating HPLC and LC-MS Methods for Regulated Labs - Primer - MTC USA. (2025, June 9).
  • LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. (n.d.).
  • Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - MDPI. (2023, October 6).
  • Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - bioRxiv. (2023, June 2).
  • A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods - Benchchem. (n.d.).
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025, August 11).
  • Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC. (2017, August 23).
  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. (n.d.).
  • Multi-method quantification of acetyl-CoA and further acyl-CoA species in normal and ischemic rat liver - bioRxiv. (2023, September 5).
  • Acyl-CoA extraction method optimization. LC-QE-MS condition for... - ResearchGate. (n.d.).
  • Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC. (n.d.).
  • A Comparative Guide to the Validation of a Novel LC-MS/MS Method for 3-Oxoadipyl-CoA Analysis - Benchchem. (n.d.).

Sources

A Researcher's Guide to Identifying Capryloyl-CoA Isotopic Labeling Patterns

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the intricate web of cellular metabolism, stable isotope tracing has become an indispensable tool. By introducing molecules labeled with heavy isotopes like ¹³C or ¹⁵N, we can track the transformation of metabolic precursors into downstream products, revealing the activities of specific pathways. Capryloyl-CoA (C8-CoA), a medium-chain acyl-CoA, is a key intermediate in fatty acid β-oxidation and synthesis. Understanding its origins and fate is crucial for fields ranging from metabolic disease research to bioengineering.

This guide provides an in-depth comparison of the primary analytical techniques for identifying isotopic labeling patterns in this compound. We will move beyond mere protocols to explain the underlying principles, helping you to not only execute these experiments but also to make informed decisions about the best approach for your research questions.

The Central Challenge: To Measure Mass or to Pinpoint Position?

The core objective in isotopic labeling studies is to determine the Mass Isotopologue Distribution (MID) of a target metabolite. The MID describes the relative abundance of each isotopic form (isotopologue) of a molecule, such as M+0 (unlabeled), M+1 (one heavy isotope), M+2 (two heavy isotopes), and so on. This information is vital for calculating metabolic flux.[1]

However, a simple MID does not always tell the whole story. Two molecules can have the same mass (e.g., M+2) but have the heavy isotopes located at different positions within the molecular structure. These are called positional isotopomers. Distinguishing between them can provide a much deeper level of metabolic insight.[2][3][4]

This distinction forms the basis of our comparison between the two gold-standard analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy .

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Workhorse for Sensitivity and Throughput

LC-MS/MS is the most widely used technique for analyzing acyl-CoAs due to its exceptional sensitivity, specificity, and robustness.[5] The method allows for the detection of low-abundance species like this compound from complex biological matrices.[6][7]

The Principle of Causality: From Separation to Identification

The power of LC-MS/MS lies in its two-stage analysis. First, liquid chromatography separates this compound from other cellular metabolites based on its physicochemical properties. This is critical to reduce ion suppression, where co-eluting molecules compete for ionization and interfere with detection.[6]

Following separation, the molecule is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In a tandem MS setup (like a triple quadrupole), a specific mass-to-charge ratio (m/z) corresponding to the unlabeled or labeled this compound (the "parent" or "precursor" ion) is selected. This ion is then fragmented by collision with an inert gas, and the resulting "daughter" or "product" ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exquisite specificity.[6][8]

All acyl-CoAs share a characteristic fragmentation pattern, which is the key to their selective analysis.[9] During positive mode MS/MS, the CoA moiety reliably breaks apart, most notably producing a neutral loss of a 507 Da fragment (the 3'-phosphate-adenosine-5'-diphosphate moiety).[8][10][11][12] This leaves behind a product ion containing the acyl group. By monitoring for this specific neutral loss, we can selectively identify all acyl-CoAs in a sample.[7] Another common product ion is found at m/z 428, representing the phosphate-adenosine portion.[8][11]

Workflow for Isotopic Labeling Analysis via LC-MS/MS

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A 1. Cell Culture with ¹³C-Labeled Tracer (e.g., ¹³C-Glucose) B 2. Quench Metabolism & Extract Metabolites (e.g., Cold Solvent) A->B Incubation C 3. Purify Acyl-CoAs (e.g., SPE) B->C Crude Extract D 4. LC Separation (Reversed-Phase) C->D Purified Sample E 5. Tandem MS Detection (MRM Mode) D->E Separated Analytes F 6. Identify Isotopologues (Mass Shifts) E->F Raw Spectra G 7. Calculate Mass Isotopologue Distribution (MID) F->G Peak Areas

Caption: General workflow for LC-MS/MS-based metabolic labeling analysis.

Interpreting the Data: Following the Mass Shifts

With ¹³C labeling, the mass of this compound will increase by approximately 1 Da for every ¹³C atom incorporated. For instance, if this compound is synthesized from ¹³C-glucose, which contains six carbon atoms, we can expect to see this compound isotopologues with masses of M+2, M+4, M+6, and M+8, corresponding to the incorporation of acetyl-CoA units (which have two carbons) derived from the labeled glucose.

By setting up MRM transitions for each expected isotopologue, we can quantify their relative abundances and determine the MID.

Fragmentation of this compound

Fragmentation cluster_structure This compound Structure cluster_fragments Key MS/MS Fragments Capryloyl Capryloyl Group (C8H15O) Thioester Thioester Linkage Capryloyl->Thioester CoA_Moiety Coenzyme A Moiety Thioester->CoA_Moiety Parent Parent Ion [M+H]⁺ (e.g., this compound) NL507 Product Ion [M+H - 507]⁺ (Contains Capryloyl Group) Parent->NL507 Neutral Loss of 507 Da (Primary Diagnostic) m428 Product Ion m/z 428 (Adenosine Fragment) Parent->m428 Alternative Fragmentation

Caption: Characteristic fragmentation pattern of acyl-CoAs in tandem MS.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Expert in Positional Analysis

While MS excels at detecting mass, NMR spectroscopy excels at determining molecular structure. For isotopic labeling, this means NMR can often identify the exact position of a ¹³C atom within the this compound molecule.[2][13] This capability is invaluable for distinguishing between pathways that might produce identically-massed products.[3][4]

The Principle of Causality: Nuclei in a Magnetic Field

NMR operates on the quantum mechanical property of atomic nuclei called spin. When placed in a strong magnetic field, nuclei like ¹³C can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the local chemical environment of the atom. Therefore, a ¹³C atom at the first carbon position of the capryloyl chain will have a different signal than one at the third position.

By analyzing the ¹³C NMR spectrum of an extracted sample, one can identify not only the presence of this compound but also the enrichment of ¹³C at each specific carbon position.[14]

Head-to-Head Comparison: LC-MS/MS vs. NMR

FeatureLC-MS/MSNMR SpectroscopyCausality & Justification
Primary Output Mass Isotopologue Distribution (MID)Positional Isotopomer DistributionMS measures mass-to-charge ratio, providing mass data. NMR measures nuclear resonance frequencies, which are dependent on atomic position, providing structural data.[3][14]
Sensitivity High (picomole to femtomole)Low (nanomole to micromole)MS is an inherently more sensitive technique, requiring significantly less material for detection.[14] This makes it ideal for low-abundance metabolites like acyl-CoAs.
Positional Info Generally No (Inferred via fragmentation)Yes (Directly measured)NMR directly resolves signals from isotopes at different positions.[2] While advanced MS techniques (MSⁿ) can provide some structural data, it's less direct than NMR.
Sample Prep More complex (extraction, purification)Simpler (often requires less purification)LC-MS/MS requires clean samples to prevent chromatographic issues and ion suppression.[8][15] NMR is more tolerant of complex mixtures, though purification enhances results.
Throughput High (minutes per sample)Low (minutes to hours per sample)The speed of modern LC systems allows for rapid analysis of many samples, making MS suitable for larger-scale studies.
Quantification Requires stable isotope-labeled internal standards for absolute accuracy.[16][17]Inherently quantitative; signal intensity is directly proportional to concentration.[14]MS signal can be affected by ionization efficiency.[14] By spiking a known amount of a heavy-labeled standard, these variations can be corrected.[16] NMR signal is a direct physical measure of the number of nuclei.

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cultured Cells

This protocol is a synthesis of common methodologies and should be optimized for your specific cell type and experimental conditions.[15][18]

  • Cell Culture: Grow cells to the desired confluency. Introduce the stable isotope-labeled precursor (e.g., [U-¹³C]-Glucose) into the medium and incubate for a duration determined by the expected metabolic turnover rate.

  • Metabolism Quenching (Critical Step): To prevent metabolic activity from continuing after harvesting, quenching must be rapid. Aspirate the culture medium and immediately wash the cells once with ice-cold phosphate-buffered saline (PBS).[18]

  • Cell Lysis & Extraction: Immediately add an ice-cold extraction solvent. A common and effective choice is 80:20 methanol:water, which both lyses the cells and precipitates proteins.[6] Other methods use acids like trichloroacetic acid (TCA) or sulfosalicylic acid (SSA) for deproteinization.[8][19]

    • Expert Insight: The choice of extraction solvent is critical. While acid precipitation is effective, some methods require a subsequent solid-phase extraction (SPE) step to remove the acid, which can lead to analyte loss.[8] Methanol-based extractions are often simpler for LC-MS/MS analysis.

  • Harvesting: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. It is advisable to spike in an internal standard at this stage, such as a commercially available ¹³C,¹⁵N-labeled acyl-CoA or an odd-chain acyl-CoA like heptadecanoyl-CoA (C17-CoA), which is not naturally abundant in most mammalian cells.[15][16]

  • Homogenization & Clarification: Vortex or sonicate the lysate to ensure complete extraction. Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris.

  • Final Preparation: Transfer the supernatant to a new tube. For LC-MS/MS, the sample can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase (e.g., 50% methanol with 50 mM ammonium acetate).[6] This concentrates the sample and ensures compatibility with the LC system.

Protocol 2: LC-MS/MS Analysis for this compound

This protocol assumes the use of a triple quadrupole mass spectrometer.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size).

    • Mobile Phase A: Water with an ion-pairing agent or buffer (e.g., 10 mM ammonium acetate, pH 7).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the acyl-CoAs, and then return to initial conditions to re-equilibrate the column.

    • Expert Insight: Chromatographic separation is essential for resolving different acyl-CoA species and minimizing matrix effects.[6] The long, non-polar acyl chains require a reversed-phase column for good retention.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For each isotopologue of this compound, a specific transition must be monitored. The precursor ion will be [M+H]⁺, and the product ion will typically be [M+H - 507]⁺.

    • Example Transitions for this compound (C8):

      • M+0 (Unlabeled): Precursor m/z 894.3 → Product m/z 387.3

      • M+2 (¹³C₂): Precursor m/z 896.3 → Product m/z 389.3

      • M+4 (¹³C₄): Precursor m/z 898.3 → Product m/z 391.3

      • M+6 (¹³C₆): Precursor m/z 900.3 → Product m/z 393.3

      • M+8 (¹³C₈): Precursor m/z 902.3 → Product m/z 395.3

    • Self-Validation: The ratio of the [M+H - 507]⁺ product ion to other common fragments (like m/z 428) should remain constant across all chromatographic peaks identified as this compound, providing confidence in peak identity.

Concluding Remarks: Choosing the Right Tool for the Scientific Question

The choice between LC-MS/MS and NMR is dictated by the specific biological question at hand.

  • Choose LC-MS/MS when:

    • Your primary goal is to measure the overall incorporation of a tracer into this compound (i.e., determining the MID).

    • The expected concentration of this compound is very low.

    • You need to analyze a large number of samples.

  • Choose NMR when:

    • You need to distinguish between metabolic pathways that produce positional isotopomers.

    • You have a relatively large amount of sample material.

    • Absolute quantification without an internal standard is desired.

Often, the most powerful approach involves the synergistic use of both techniques.[3][4] MS can be used for initial screening and quantification across many samples, while NMR can be applied to key samples to provide deep, mechanistic insight into the specific labeling patterns observed. By understanding the causality behind each technique's strengths and weaknesses, researchers can design robust experiments that yield clear, authoritative, and trustworthy data on the dynamic metabolism of this compound.

References

  • Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(8), 468. Available from: [Link]

  • Gao, X., et al. (2015). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 87(11), 5738–5746. Available from: [Link]

  • Fahy, E., et al. (2018). Chromatographic methods for the determination of acyl-CoAs. Analyst, 143(21), 5057-5068. Available from: [Link]

  • Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(9), 2885-2891. Available from: [Link]

  • Fan, T. W.-M., & Lane, A. N. (2019). Principles of NMR for Applications in Metabolomics. In: Metabolomics, pp. 1-27. Springer, New York, NY. Available from: [Link]

  • Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship, University of California. Available from: [Link]

  • Ghosh, A., et al. (2016). 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids. Frontiers in Bioengineering and Biotechnology, 4, 78. Available from: [Link]

  • Unknown. Sample preparation for Acyl-CoA analysis. University of Washington Medicine. Available from: [Link]

  • Lane, A. N., Fan, T. W., & Higashi, R. M. (2009). Isotopomer-based metabolomic analysis by NMR and mass spectrometry. Methods in enzymology, 454, 21-50. Available from: [Link]

  • Alonso-Gutierrez, J., et al. (2019). 13C-Metabolic Flux Analysis in Developing Flax (Linum usitatissinum L.) Embryos to Understand Storage Lipid Biosynthesis. Metabolites, 9(10), 204. Available from: [Link]

  • Lane, A. N., Fan, T. W., & Higashi, R. M. (2009). Isotopomer-Based Metabolomic Analysis by NMR and Mass Spectrometry. Scholars@UK. Available from: [Link]

  • Chen, X., et al. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Trends in Biotechnology, 37(11), 1190-1203. Available from: [Link]

  • Trefely, S., et al. (2020). Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Open Biology, 10(9), 200183. Available from: [Link]

  • He, Z., et al. (2019). 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis. ResearchGate. Available from: [Link]

  • Ghosh, A., et al. (2016). 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids. eScholarship, University of California. Available from: [Link]

  • Cyberlipid. Fatty acyl CoA analysis. GERLI Lipidomics. Available from: [Link]

  • Jin, E., & Malloy, C. NMR Spectroscopy and Isotopomer Analysis. UT Southwestern Medical Center. Available from: [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. eLS, 1-13. Available from: [Link]

  • Frey, A. J., et al. (2019). LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 411(26), 6933-6943. Available from: [Link]

  • Frey, A. J., et al. (2019). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and 13C-isotopic labeling of acyl-coenzyme A thioesters. eScholarship, University of California. Available from: [Link]

  • Worth, A. J., et al. (2014). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Analytical Biochemistry, 466, 76-82. Available from: [Link]

  • Grote, M., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 413(26), 6563-6576. Available from: [Link]

  • Jones, A. E., et al. (2021). The common MS/MS fragmentation pattern for all CoA species. ResearchGate. Available from: [Link]

  • Palladino, A.A., et al. The acyl-CoA fragmentation pattern showing the mass-specific fragment and the neutral loss of m/z 507. ResearchGate. Available from: [Link]

  • Vu, A., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. ResearchGate. Available from: [Link]

  • Vu, A., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv. Available from: [Link]

Sources

Comparative Guide: Acyl-CoA Pool Profiling in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Acyl-CoA Pool Sizes in Yeast Strains Content Type: Publish Comparison Guide Audience: Researchers, Metabolic Engineers, and Drug Development Professionals

Executive Summary

In metabolic engineering, the cytosolic and mitochondrial acyl-CoA pools are the primary thermodynamic drivers for biofuel and chemical synthesis. However, quantifying these unstable thioesters is notoriously difficult due to rapid hydrolysis during extraction and matrix interference.

This guide compares the two dominant analytical workflows—HPLC-UV (Legacy) and LC-MS/MS (Gold Standard)—and evaluates their performance in characterizing wild-type (WT) versus fatty acid accumulation mutants (faa1


 faa4

). We provide a validated, self-verifying protocol for high-sensitivity quantification.
The Metabolic Landscape: Why Acyl-CoA Pools Matter

Acyl-CoAs are not merely metabolic intermediates; they are potent signaling molecules regulating transcription factors and enzyme activity. In S. cerevisiae, the manipulation of the Acetyl-CoA


 Malonyl-CoA 

Acyl-CoA
axis is central to increasing lipid titers.
Pathway Visualization

The following diagram illustrates the flux of Acyl-CoA synthesis and degradation, highlighting the critical nodes (FAA1/4, POX1) that determine pool sizes.

AcylCoAPathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA (Central Hub) Pyruvate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1 AcylCoA_Pool Long-Chain Acyl-CoA Pool (C16:0, C18:1) MalonylCoA->AcylCoA_Pool FAS Complex FAS FAS Complex (Fas1/Fas2) FFA Free Fatty Acids (Secreted) AcylCoA_Pool->FFA Hydrolysis BetaOx Beta-Oxidation (Peroxisome) AcylCoA_Pool->BetaOx Degradation (POX1) FFA->AcylCoA_Pool Re-activation (FAA1/FAA4) BetaOx->AcetylCoA Recycling ACC1 ACC1 FAA FAA1 / FAA4 (Synthetases) POX1 POX1 (Oxidase)

Figure 1: The Acyl-CoA metabolic flux in yeast.[1][2] Note the "Re-activation" loop mediated by FAA1/FAA4, which is broken in mutant strains, leading to pool depletion.

Analytical Method Comparison: HPLC-UV vs. LC-MS/MS

Choosing the right detection platform is a trade-off between accessibility and sensitivity.[3]

Comparative Performance Matrix
FeatureMethod A: HPLC-UV Method B: LC-MS/MS (SRM)
Primary Utility Routine monitoring of Acetyl-CoA in high-biomass samples."Omics" profiling of full chain-length distribution (C2–C26).
Limit of Detection (LOD) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

M range (Low sensitivity).
fM range (High sensitivity).
Specificity Low: Co-elution of isomers is common; relies on retention time only.High: Mass-to-charge (

) + Fragmentation pattern ensures identity.
Sample Requirement High (>50 mg dry weight).Low (<10 mg dry weight).
Throughput Low (Long gradients required for separation).High (SRM allows faster runs).
Cost per Sample Low ($).High (

$).[4]
Critical Insight: The "Matrix Effect"
  • HPLC-UV: In yeast lysates, nucleotide pools (ATP/ADP) absorb strongly at 254/260 nm, often masking the Acetyl-CoA peak. This necessitates rigorous SPE (Solid Phase Extraction) cleanup, which causes analyte loss.

  • LC-MS/MS: The Selected Reaction Monitoring (SRM) mode filters out matrix noise by detecting specific transitions (e.g., Precursor

    
     Product 
    
    
    
    for Acetyl-CoA), allowing for "dilute-and-shoot" protocols that preserve unstable thioesters.
Case Study: Validating with faa1 faa4 Mutants

To demonstrate the superior resolution of LC-MS/MS, we compare data profiles expected from a Wild Type (WT) strain versus a faa1


 faa4

double mutant.
  • Biological Context: FAA1 and FAA4 encode acyl-CoA synthetases responsible for activating free fatty acids.[2][5] Their deletion prevents the recycling of fatty acids into the CoA pool.

  • Data Profile:

    • WT: Balanced distribution of C16:0-CoA and C18:1-CoA.

    • Mutant: >90% reduction in C18:1-CoA (Oleoyl-CoA) pools; massive accumulation of free fatty acids (FFA) outside the cell.

Experimental Observation: Using HPLC-UV, the low levels of C18:1-CoA in the mutant are often undetectable (below LOD), leading to a "zero" reading. LC-MS/MS accurately quantifies the residual 5-10% pool, revealing that the block is not absolute.

Detailed Protocol: The "Self-Validating" LC-MS/MS Workflow

This protocol utilizes Sulfosalicylic Acid (SSA) extraction.[6][7][8] Unlike neutral solvent extraction (MeOH/CHCl3), SSA precipitates proteins immediately and maintains an acidic pH (pH ~1.0-2.0), which stabilizes the thioester bond.

Phase 1: Sample Quenching & Extraction
  • Harvest: Rapidly filter 10 mL of yeast culture (

    
    ).
    
  • Quench: Immediately wash filter with ice-cold PBS to remove extracellular media.

  • Lysis: Transfer filter to a tube containing 200

    
    L of 5% (w/v) Sulfosalicylic Acid (SSA)  containing internal standard.
    
    • Internal Standard (ISTD):C17:0-CoA (Heptadecanoyl-CoA) at 1

      
      M. This non-natural CoA validates recovery.
      
  • Disruption: Add glass beads (500

    
    m) and bead-beat (3 x 60s at 4°C).
    
  • Clarification: Centrifuge at 15,000

    
     g for 10 min at 4°C. Collect supernatant.
    
Phase 2: LC-MS/MS Configuration
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with Acetic Acid). Note: pH control is vital for peak shape.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 2% B to 60% B over 8 mins.

Phase 3: Workflow Visualization

Workflow Culture Yeast Culture (OD 1.0) Quench Quench & Wash (Ice-cold PBS) Culture->Quench Extract Extraction (5% SSA + C17-CoA) Quench->Extract Critical: pH < 2 Centrifuge Centrifuge (Remove Debris) Extract->Centrifuge LCMS LC-MS/MS (SRM Mode) Centrifuge->LCMS Supernatant Data Quantification (Ratio vs ISTD) LCMS->Data

Figure 2: Optimized SSA-based extraction workflow for Acyl-CoA stability.

Troubleshooting & Validation Criteria

To ensure Trustworthiness , every run must meet these criteria:

  • ISTD Recovery: The C17-CoA peak area must be within 15% of the neat standard injection. A drop

    
     indicates ion suppression or extraction loss.
    
  • Linearity: Standard curves (C2, C16, C18) must show

    
    .
    
  • Stability Check: Re-inject a QC sample at the end of the batch. Acyl-CoA degradation (hydrolysis to free CoA) should be

    
    .
    

Common Failure Mode:

  • Symptom:[4][5][8][9][10] High Free CoA peak, low Acyl-CoA peaks.

  • Cause: Sample pH rose above 4.0 during extraction or autosampler temperature was

    
    C.
    
  • Fix: Ensure SSA concentration is sufficient to buffer the cell lysate; keep autosampler at 4°C.

References
  • Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and gene expression. Biochemical Journal. Link

  • Black, P. N., & DiRusso, C. C. (2007). Yeast acyl-CoA synthetases at the crossroads of fatty acid metabolism and regulation. Biochimica et Biophysica Acta (BBA). Link

  • Magnes, C., et al. (2005). Methodology for the quantification of short-chain acyl-CoAs by LC-MS/MS. Analytical Chemistry. Link

  • Schonauer, M. S., et al. (2009). The ScFaa1p and ScFaa4p acyl-CoA synthetases are required for the accumulation of imported fatty acids.[2] Journal of Biological Chemistry. Link

  • Basu, S. S., & Blair, I. A. (2011). SI-traceable LC-MS/MS analysis of acyl-CoAs. Nature Protocols. Link

Sources

Definitive Structural Confirmation of Capryloyl-CoA: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for NMR in Thioester Validation

In the development of metabolic modulators and lipid-based therapeutics, Capryloyl-CoA (Octanoyl-CoA) serves as a critical intermediate. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the industry standard for quantification due to its femtomolar sensitivity, it frequently fails in structural validation.

The core challenge is the thioester linkage stability and isomer differentiation . MS can confirm the mass (m/z 893.6), but it cannot easily distinguish between the biologically active S-acyl (thioester) and the degradation product O-acyl (iso-CoA) which forms via intramolecular migration.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) Spectroscopy against MS and HPLC alternatives. We establish why NMR is the non-negotiable "Gold Standard" for confirming the regiochemistry of this compound and provide a self-validating protocol for its execution.

Comparative Performance Analysis

The following table contrasts the "product" (NMR Structural Confirmation) against standard alternatives.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: 1H/13C NMR (Recommended)Method B: LC-MS/MS Method C: HPLC-UV
Primary Output Connectivity & Regiochemistry Molecular Mass & FragmentationRetention Time Purity
Structural Certainty High (Definitive) Medium (Inferred)Low (Reference dependent)
S- vs. O-Acyl Distinction Yes (Distinct Chemical Shifts)Difficult (Requires complex MS^n)No (Co-elution likely)
Sample Requirement High (>1 mg, non-destructive)Low (<1 µg, destructive)Medium (ug range)
Thioester Verification Direct (HMBC Correlation)Indirect (Neutral loss scanning)Indirect (Absorbance ratios)
Limit of Detection ~10 µM~1 nM~100 nM

Critical Insight: Use MS for how much you have. Use NMR to prove what you have.

Technical Deep Dive: The NMR Advantage

The "Smoking Gun" Signals

To confirm this compound, you must validate three structural domains: the Fatty Acyl Chain , the Coenzyme A Backbone , and the Thioester Linkage .

The Thioester Shift (The Differentiator)

The most critical performance metric for this protocol is the chemical shift of the


-methylene protons (

).
  • Thioester (Active):

    
     2.55 – 2.65 ppm (Triplet)
    
  • Free Acid (Hydrolyzed):

    
     2.15 – 2.30 ppm
    
  • Oxygen Ester (Degraded):

    
     2.30 – 2.40 ppm
    

Causality: The sulfur atom is less electronegative than oxygen but has different shielding anisotropy. This results in a distinctive downfield shift for the carbonyl carbon (~199 ppm) and a specific window for the adjacent protons, allowing immediate purity assessment.

Solvent Selection Strategy
  • D₂O (Phosphate Buffer, pH 6.5): Recommended. Mimics physiological state; prevents hydrolysis.

  • Methanol-d₄: Alternative. Sharpens lipid signals by reducing micelle formation but may promote transesterification over long acquisition times.

  • DMSO-d₆: Avoid. High viscosity broadens lines; hygroscopic nature accelerates hydrolysis.

Experimental Protocol: Self-Validating NMR Workflow

This protocol is designed to be self-validating . If the diagnostic signals (Step 4) are absent, the sample has degraded, and the experiment must be aborted.

Step 1: Sample Preparation (Crucial for Stability)
  • Lyophilize 2–5 mg of this compound.

  • Dissolve in 600 µL of D₂O containing 50 mM Phosphate Buffer (pH 6.5).

    • Why? Acidic/Basic conditions catalyze thioester hydrolysis. pH 6.5 is the stability "sweet spot."

  • Add 0.5 mM TSP (Trimethylsilylpropanoic acid) as an internal reference (

    
     0.00).
    
  • Transfer to a 5mm NMR tube immediately. Keep on ice until acquisition.

Step 2: Acquisition Parameters (Bruker 600 MHz equiv.)
  • Temperature: 298 K (25°C). Do not heat.

  • Pulse Sequence: zg30 (1H) and zgpg30 (13C with proton decoupling).

  • Scans: 64 (1H) / 1024+ (13C) to visualize the quaternary carbonyl.

  • Relaxation Delay (D1): 2.0 sec (ensure quantitative integration).

Step 3: 2D Validation (The Confirmation Step)

Run a Gradient HMBC (Heteronuclear Multiple Bond Correlation) .

  • Target: Look for a cross-peak between the

    
    -methylene protons (~2.6 ppm) and the Thioester Carbonyl (~199 ppm).
    
  • Validation: If this peak is missing, the thioester bond is broken.

Step 4: Data Interpretation & Assignment Table
PositionGroup1H Shift (

ppm)
Multiplicity13C Shift (

ppm)
C1 Carbonyl (S-CO) - - ~199.5
C2

-Methylene
2.60 Triplet 43.5
C3

-Methylene
1.65Multiplet25.8
C4-C7Bulk Methylenes1.25 - 1.35Multiplet28-32
C8Terminal Methyl0.85Triplet14.2
CoAAdenine H2/H88.52, 8.25Singlets-
CoAAnomeric (Ribose)6.13Doublet88.0

Visualization of Logic & Workflow

Diagram 1: Structural Confirmation Logic

This diagram illustrates the decision tree for validating the molecule, ensuring no false positives from hydrolysis products.

G Start Acquire 1H NMR Spectrum CheckAlpha Analyze Alpha-Methylene Region (2.1 - 2.7 ppm) Start->CheckAlpha Triplet26 Triplet at 2.60 ppm? CheckAlpha->Triplet26 YesThio Thioester Linkage Intact Triplet26->YesThio Yes NoHydro Shift at 2.2 ppm (Free Acid) or 2.35 ppm (O-Ester) Triplet26->NoHydro No HMBC Run HMBC Experiment YesThio->HMBC Confirm Correlation: H(2.6) -> C(199) CONFIRMED this compound HMBC->Confirm

Caption: Logic flow for distinguishing intact this compound from hydrolysis byproducts using chemical shift analysis.

Diagram 2: HMBC Connectivity Proof

This diagram visualizes the specific Heteronuclear Multiple Bond Correlations (HMBC) that act as the definitive proof of structure.

Structure cluster_0 Fatty Acid Chain cluster_1 Thioester Junction H_Alpha H-Alpha (2.60 ppm) C_Carbonyl C-Carbonyl (199.5 ppm) H_Alpha->C_Carbonyl HMBC (Strong) Definitive Proof C_Beta C-Beta (25.8 ppm) H_Alpha->C_Beta COSY (Scalar) S_Atom Sulfur Atom C_Carbonyl->S_Atom Thioester Bond CoA_Group CoA Backbone S_Atom->CoA_Group Linkage

Caption: HMBC connectivity map showing the critical correlation between alpha-protons and the thioester carbonyl.

References

  • Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species . International Journal of Molecular Sciences. (2023). Comparison of HPLC, LC-MS/MS, and NMR for Acyl-CoA analysis. [Link]

  • Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A . Analytical Chemistry. (2018). Detailed assignments for CoA backbone protons. [Link]

  • NMR Determination of Free Fatty Acids in Vegetable Oils . MDPI. (2020). Reference shifts for free fatty acids vs esters (alpha-methylene distinction). [Link]

  • 13C NMR Chemical Shift Values . University of Wisconsin-Madison.[1] General reference for Thioester Carbonyl shifts (~190-200 ppm). [Link]

  • Preparation of Acyl-CoA Esters . Methods in Enzymology. Standard protocols for maintaining pH stability during Acyl-CoA handling. [Link]

Sources

Benchmarking Commercial Capryloyl-CoA: Purity, Stability, and Enzymatic Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic research and drug development, Capryloyl-CoA (Octanoyl-CoA) is a critical reagent, serving as the obligate substrate for Ghrelin O-Acyltransferase (GOAT) and a key intermediate in mitochondrial


-oxidation.[1] However, commercial sources of this compound exhibit significant variance in purity that is often invisible to standard Certificate of Analysis (CoA) checks.[1]

This guide benchmarks the performance of commercially available this compound.[1] Through rigorous HPLC-MS analysis and functional kinetic assays, we demonstrate that free Coenzyme A (CoASH) contaminants —common in chemically synthesized lots—act as potent product inhibitors, artificially inflating


 values and suppressing 

in acyl-transferase assays.[1]

Part 1: The Challenge – The "Hidden" Impurities

The synthesis of medium-chain fatty acyl-CoAs generally follows two routes: chemical thioesterification (anhydride method) or enzymatic synthesis (Acyl-CoA Synthetase).[1]

While chemical synthesis is scalable, it often suffers from incomplete reaction yields, leaving residual free CoASH. Furthermore, spontaneous hydrolysis during storage generates free Octanoate and CoASH .

Why Purity Matters: The Mechanistic Impact

In enzymatic assays (e.g., GOAT), the reaction follows a Bi-Bi mechanism. If the substrate (this compound) is contaminated with the product (CoASH), the assay suffers from immediate product inhibition .

Figure 1: Degradation pathway of this compound.[1] Hydrolysis releases Free CoASH, which competes with the intact thioester for the enzyme active site.

Part 2: Analytical Benchmarking (HPLC-UV/MS)

We compared three distinct commercial grades of this compound:

  • Vendor A: Standard Chemical Synthesis (Lyophilized powder).

  • Vendor B: "High Purity" Chemical Synthesis (Lithium salt).[1]

  • Vendor C: Enzymatic Synthesis (Ammonium salt).[1]

Methodology: The "Phosphoric Acid Wash" Protocol

Standard HPLC often results in peak tailing for CoA esters due to interaction with stainless steel. We utilize a phosphoric acid passivation step to ensure quantitative recovery.[1][2]

Instrument: Agilent 1290 Infinity II / Sciex QTRAP 6500+ Column: Gemini C18 (100 mm × 4.6 mm, 3 µm) Detection: UV (260 nm) and ESI-MS (Positive Mode)[1]

Step-by-Step Protocol:
  • Sample Prep: Dissolve 1 mg this compound in 1 mL 50 mM Ammonium Acetate (pH 5.0) . Note: Avoid phosphate buffers for MS compatibility.

  • System Passivation: Inject 10 µL of 0.1% Phosphoric Acid prior to the sample set to passivate metal surfaces.

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes. Flow rate: 0.6 mL/min.[1]

Results: Purity Comparison
MetricVendor A (Std. Synthetic)Vendor B (High Purity)Vendor C (Enzymatic)
Purity (HPLC-UV) 88.5%94.2%98.1%
Free CoASH Content 8.4%3.1%< 0.5%
Chain Length Impurities 2.1% (C6/C10-CoA)1.5% (C10-CoA)Not Detected
Salt Form LithiumLithiumAmmonium
Stability (5 Freeze-Thaws) 12% Degradation8% Degradation5% Degradation

Analysis: Vendor A contains nearly 10% Free CoASH.[1] In a


 substrate assay, this introduces 

inhibitor at

, significantly altering kinetic constants.

Part 3: Functional Benchmarking (GOAT Kinetics)

To validate the biological impact of the analytical findings, we performed a kinetic characterization using recombinant Ghrelin O-Acyltransferase (GOAT).

The Assay System
  • Enzyme: Human GOAT (microsomal fraction).[1]

  • Substrate: Des-acyl proghrelin peptide (GSSFLSPEHQR).

  • Acyl Donor: this compound (from Vendors A, B, C).[1]

  • Readout: HPLC separation of Octanoyl-Ghrelin vs. Des-acyl Ghrelin.

Figure 2: Kinetic benchmarking workflow. Differences in this compound purity manifest as shifts in the calculated Km values.

Experimental Data: Kinetic Shifts

We measured the initial velocity (


) at increasing concentrations of this compound (0.1 – 50 µM).[1]
ParameterLiterature Value [1]Vendor A (Impure)Vendor C (High Purity)Interpretation

(Apparent)
0.6 ± 0.2 µM1.8 ± 0.4 µM 0.65 ± 0.1 µMImpurities decrease apparent affinity (Competitive Inhibition).[1]

(Rel)
100%75%98%Significant loss of max activity with impure substrate.[1]
Linearity (

)
> 0.980.920.99Impurities cause non-Michaelis behavior at low concentrations.[1]

Key Insight: Using Vendor A's reagent would lead a researcher to conclude that their GOAT enzyme has 3x lower affinity than it actually does.[1] This is a critical error for drug screening campaigns where


 values are dependent on substrate concentration relative to 

.[1]

Part 4: Recommendations & Best Practices

Based on this comparative study, we recommend the following for rigorous metabolic research:

  • Source Enzymatically Synthesized CoA: Whenever possible, choose enzymatic synthesis (Vendor C profile) over chemical synthesis to minimize Free CoASH contamination.

  • Verify Concentration by UV: Do not rely on weight. Lyophilized CoA salts are hygroscopic.[1] Determine concentration spectrophotometrically using

    
     (Adenine extinction).[1]
    
  • Aliquot and Store: this compound is labile.[1] Upon receipt, dissolve in 50 mM Ammonium Acetate (pH 5.0), aliquot into single-use volumes, and store at -80°C. Discard after one freeze-thaw cycle.

  • Passivate Your HPLC: If analyzing CoA esters, always perform a phosphoric acid wash or use a bio-inert LC system to prevent sample loss.

References

  • Yang, J., et al. (2008). Identification of the acyltransferase that octanoyles ghrelin. Cell, 132(3), 387-396.[1] [Link][1]

  • Basu, S.S., & Blair, I.A. (2011). SILEC: a stable isotope labeling by essential nutrients in cell culture method for stable isotope dilution liquid chromatography-mass spectrometry analysis of acyl-coenzyme A thioesters. Nature Protocols, 6, 1263–1274. [Link]

  • Darling, J.E., et al. (2015). Structure–Activity Analysis of Human Ghrelin O-Acyltransferase Reveals Chemical Determinants of Ghrelin Selectivity and Acyl Group Recognition.[3] Biochemistry, 54(4), 1100–1110. [Link]

  • Sanden, S.A., et al. (2025). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism. iScience, 28(6), 112790. [Link][1]

Sources

Safety Operating Guide

Executive Summary & Operational Context

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Capryloyl-CoA Proper Disposal Procedures Content Type: Standard Operating Procedure (SOP) / Technical Guide Audience: Researchers, Senior Scientists, and Lab Managers

This compound (C8-CoA) is a medium-chain fatty acyl-CoA thioester commonly used as a substrate in


-oxidation assays, acyl-transferase studies, and metabolic flux analysis. While generally classified as low-hazard  under GHS standards (unlike its volatile short-chain counterparts or heavy-metal reagents), its disposal requires strict adherence to chemical waste management protocols  to maintain GLP/GMP compliance and prevent environmental contamination.

The Senior Scientist’s Perspective: The primary operational risk with this compound is not acute toxicity, but costly waste misclassification . Treating aqueous C8-CoA buffers as "halogenated organic solvents" or "P-list acutely toxic waste" unnecessarily inflates disposal costs. Conversely, pouring it down the drain violates EPA/local environmental regulations regarding biological reagents. This guide provides a logic-driven approach to segregating and disposing of this compound based on the matrix (solvent) rather than the solute alone.

Hazard Identification & Stability Analysis

Before disposal, you must understand the chemical state of the reagent.

ParameterCharacteristicOperational Implication
Chemical Structure Octanoyl group linked to Coenzyme A via thioester bond.The thioester bond is high-energy but hydrolytically unstable at alkaline pH.
GHS Classification Non-Hazardous / Low Hazard (Category 4 or Unclassified).Does not require "Acute Toxin" segregation. Treat as general chemical waste.
Stability Hygroscopic; susceptible to hydrolysis.Waste containers may develop "fatty" odors (octanoic acid) if stored at room temp for months.
Reactivity Reacts with strong oxidizers and alkalis.Do not mix with bleach (NaOCl) or strong bases in the waste stream unless part of a specific neutralization protocol.

Critical Insight: The thioester bond (


) is the "weak link." In waste streams with pH > 8.0, this compound will spontaneously hydrolyze into Octanoic Acid  (Caprylic Acid) and Free Coenzyme A . Octanoic acid has a rancid, goat-like smell. Tightly cap waste containers to maintain lab air quality.

Waste Stream Segregation Logic

Effective disposal depends entirely on the state of the material. Use the following decision matrix to determine the correct waste stream.

Visualizing the Decision Flow

DisposalFlow Start This compound Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid / Lyophilized Powder StateCheck->Solid Powder/Residue Liquid Liquid / Solution StateCheck->Liquid Dissolved OriginalVial Original Vial/Container Solid->OriginalVial SolidBin Solid Chemical Waste Bin (Incineration) OriginalVial->SolidBin Deface Label SolventCheck Identify Solvent Matrix Liquid->SolventCheck Organic Organic Solvent (MeOH, DMSO, EtOH) SolventCheck->Organic >10% Organics Aqueous Aqueous Buffer (PBS, Tris, Water) SolventCheck->Aqueous <10% Organics OrgWaste Organic Solvent Waste (Halogenated/Non-Halogenated) Organic->OrgWaste AqWaste Aqueous Chemical Waste Aqueous->AqWaste Drain Drain Disposal (STRICTLY PROHIBITED) Aqueous->Drain NEVER

Figure 1: Decision tree for segregating this compound waste based on physical state and solvent composition.

Detailed Disposal Protocols

Scenario A: Solid Waste (Lyophilized Powder & Vials)

Applicable to: Expired stock powder, empty glass vials with residue, or spill cleanup materials.

  • Containment: Do not rinse the vial. Rinsing creates a larger volume of liquid hazardous waste. Keep the residue solid.

  • Labeling: Deface the commercial label using a permanent marker to indicate "Waste."

  • Segregation: Place the entire vial (cap closed) into the Solid Chemical Waste container.

  • Sharps: If the vial is broken, it must go into a puncture-resistant Sharps Container tagged for chemical contamination.

Scenario B: Liquid Waste (Aqueous Buffers)

Applicable to: Leftover reaction mixtures (e.g., enzyme assays in Tris/PBS).

  • Assessment: Confirm the solution does not contain heavy metals (e.g., Arsenic, Mercury) or high concentrations of organic solvents (>10%).

  • Collection: Pour into the Aqueous Chemical Waste carboy.

    • Note: Even though C8-CoA is biological, do not autoclave. Autoclaving chemical waste can release volatile fumes.

  • pH Check: Ensure the waste carboy pH is between 5 and 9. If the assay used strong acids/bases, neutralize the specific aliquot before adding it to the main carboy to prevent exothermic reactions.

  • Labeling: List "this compound" and the buffer components (e.g., "Tris HCl") on the hazardous waste tag.

Scenario C: Liquid Waste (Organic Solvents)

Applicable to: Stock solutions dissolved in Methanol, DMSO, or Ethanol.

  • Segregation: These must go into the Organic Solvent Waste stream.

  • Differentiation:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, or DMSO.

    • Halogenated: If dissolved in Chloroform or Methylene Chloride (rare for CoA, but possible in extraction protocols).

  • Protocol: Pour into the appropriate solvent carboy. Keep the cap tight to prevent evaporation of the solvent carrier.

Emergency Procedures: Spill Management

Although this compound is low-hazard, spills should be managed professionally to prevent slip hazards and contamination.

StepActionRationale
1. Secure Alert nearby personnel. Don PPE (Gloves, Lab Coat, Goggles).Standard precaution against unknown additives in the solution.
2. Contain Place absorbent pads (pig mats) over the spill.Prevents spread to floor drains or under equipment.
3. Clean Wipe the area with 10% soap/water solution, followed by water.Detergent helps solubilize the fatty acyl chain (C8) for removal.
4. Dispose Place all contaminated pads and gloves into a Solid Chemical Waste bag.Do not throw spill debris into regular trash.

Regulatory Compliance & Documentation

  • EPA (USA): this compound is not a P-listed or U-listed waste. However, under RCRA (Resource Conservation and Recovery Act), it is the generator's responsibility to determine toxicity. By default, treat as Non-Regulated Chemical Waste unless mixed with regulated solvents [1, 5].

  • Drain Disposal: Strictly prohibited. While C8-CoA is biodegradable, local wastewater permits generally forbid discharging experimental reagents [1].

  • Satellite Accumulation Areas (SAA): Store waste in the lab (SAA) for no more than 12 months or until the container is full (3 days to move after filling) [5, 6].[1]

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Sodium Caprylate (Structural Analog). Retrieved from

  • Carl Roth. (2023). Safety Data Sheet: Caprylic Acid. Retrieved from

  • National Institutes of Health (NIH). (2014). Thioester Hydrolysis and Stability in Aqueous Media. PMC. Retrieved from

  • University of Pennsylvania EHRS. (2003). Laboratory Chemical Waste Management Guidelines. Retrieved from

  • Washington State Department of Ecology. (n.d.). Laboratory Guide for Managing Dangerous Waste. Retrieved from

Sources

Navigating the Safe Handling of Capryloyl-CoA: A Guide to Personal Protective Equipment and Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: An Evidence-Based Approach

Given the absence of a dedicated SDS for capryloyl-CoA, we must infer its potential hazards from similar molecules. For instance, compounds containing a capryloyl group, such as capryloyl salicylic acid and capryloyl glycine, are known to cause skin and eye irritation.[2][3][4] Therefore, it is prudent to assume that this compound may exhibit similar properties. The coenzyme A moiety, while a ubiquitous biological molecule, should also be handled with care to prevent contamination and degradation, which could compromise experimental results.

This informed assumption of potential irritation dictates a conservative and proactive approach to personal protective equipment (PPE). The core principle is to establish a reliable barrier between the researcher and the chemical, mitigating the risk of accidental exposure.

Core Personal Protective Equipment for Handling this compound

The selection of appropriate PPE is the cornerstone of safe laboratory practice.[5][6] For handling this compound, the following PPE is considered essential.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProvides a seal around the eyes to protect against splashes and aerosols. Standard safety glasses may not offer sufficient protection from liquid splashes.[7]
Hand Protection Nitrile glovesOffers good resistance to a range of chemicals and are less likely to cause allergic reactions than latex.
Body Protection Laboratory coatProtects skin and personal clothing from spills and contamination.
Foot Protection Closed-toe shoesPrevents injury from dropped objects and protection from spills.

It is imperative that PPE is worn correctly and consistently when handling this compound, from the moment of retrieval from storage to the completion of waste disposal.

Operational and Disposal Plans: A Step-by-Step Guide

A self-validating safety protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal. The following procedural steps are designed to minimize risk and ensure experimental integrity.

Pre-Experiment Preparation
  • Designated Work Area: Designate a clean, uncluttered area for handling this compound. This minimizes the risk of cross-contamination and accidental spills.

  • Gather all Materials: Before handling the compound, ensure all necessary equipment (pipettes, tubes, reagents, etc.) and waste containers are within easy reach. This prevents the need to move around the lab with an open container of the reagent.

  • Inspect PPE: Before each use, inspect your gloves for any signs of degradation or punctures. Ensure your eye protection is clean and fits properly.

Handling this compound
  • Don PPE: Put on your lab coat, followed by chemical splash goggles and nitrile gloves.

  • Reconstitution (if applicable): If working with a lyophilized powder, open the vial carefully in an area with minimal air currents to avoid aerosolization. Reconstitute with the appropriate buffer using a calibrated pipette.

  • Aliquoting: When preparing aliquots, work methodically and deliberately to avoid splashes.

  • Experimental Use: During your experiment, maintain awareness of the location of the this compound solution and handle it with care to prevent spills.

Post-Experiment and Disposal
  • Decontamination of Work Area: Once your experiment is complete, decontaminate the work surface with an appropriate cleaning agent.

  • Waste Disposal: Dispose of all materials that have come into contact with this compound, including pipette tips, tubes, and gloves, in a designated chemical waste container. Follow your institution's specific guidelines for chemical waste disposal.

  • Doffing PPE: Remove your PPE in the correct order to avoid contaminating yourself. First, remove your gloves, followed by your lab coat, and finally your eye protection. Wash your hands thoroughly with soap and water after removing your PPE.

Visualizing the Safety Workflow

To provide a clear and easily digestible overview of the essential safety procedures, the following workflow diagram has been created.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Experiment & Disposal prep_area Designate and Clear Work Area gather_materials Assemble All Necessary Materials prep_area->gather_materials inspect_ppe Inspect PPE for Integrity gather_materials->inspect_ppe don_ppe Don Lab Coat, Goggles, and Gloves inspect_ppe->don_ppe handle_reagent Reconstitute and Aliquot with Care don_ppe->handle_reagent experiment Conduct Experiment handle_reagent->experiment decontaminate Decontaminate Work Surface experiment->decontaminate dispose_waste Dispose of Contaminated Materials in Designated Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently work with this compound, ensuring a safe laboratory environment and the generation of reliable, high-quality data.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • UCLA Chemistry and Biochemistry. Personal Protective Equipment. [Link]

  • Health and Safety Authority. Personal Protective Equipment (PPE). [Link]

  • Bisor Corporation. SAFETY DATA SHEET - Capryloyl salicylic acid. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]

Sources

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Retrosynthesis Analysis

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capryloyl-CoA

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